2-aminopyridine-3,5-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPFCOWTKBYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-aminopyridine-3,5-dicarboxylic acid properties
An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Properties, Synthesis, and Applications
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity. Within this class, 2-aminopyridine derivatives are celebrated as "unsung heroes" in drug discovery, serving as key pharmacophores in a multitude of therapeutic agents.[1] These compounds provide a versatile platform for creating molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]
This guide focuses on a specific, highly functionalized derivative: This compound . Possessing an amino group and two carboxylic acid moieties on a pyridine core, this molecule represents a trifunctional building block of significant potential. The strategic placement of these groups allows for complex, multi-directional interactions, making it an attractive candidate for the rational design of novel pharmaceuticals, advanced coordination polymers, and functional materials.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It consolidates the core physicochemical properties, explores potential synthetic strategies, and elucidates the primary applications of this compound, with a focus on coordination chemistry and its role as a versatile scaffold in medicinal chemistry.
Core Properties and Identification
Precise identification and understanding of a molecule's fundamental properties are critical for its successful application in research and development.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 89795-70-0 | [3] |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Molecular Weight | 182.14 g/mol | |
| Synonyms | 2-Amino-3,5-pyridinedicarboxylic acid |
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, properties can be inferred from closely related analogs such as 2-aminonicotinic acid (2-aminopyridine-3-carboxylic acid).
| Property | Value | Notes |
| Appearance | White to off-white or beige solid/powder | Inferred from analogs like 2-aminonicotinic acid.[4] |
| Melting Point | >300 °C (expected) | High melting points are characteristic of amino-dicarboxylic acids due to strong intermolecular hydrogen bonding. For comparison, 2-aminonicotinic acid decomposes at 295-297 °C. |
| Solubility | Limited solubility in water and common organic solvents; soluble in aqueous base (e.g., NaOH, NaHCO₃) and strong acids. | The presence of both acidic (carboxyl) and basic (amino, pyridine) groups suggests amphoteric behavior. The zwitterionic character likely limits solubility in neutral solvents. |
| pKa | Multiple values expected | Two acidic pKa values for the carboxylic acid groups and two basic pKa values for the pyridine nitrogen and the amino group are anticipated. |
Molecular Structure
The structure of this compound features a pyridine ring substituted with an amino group at the C2 position and carboxylic acid groups at the C3 and C5 positions.
Caption: Molecular structure of this compound.
Synthesis and Purification
While a definitive, high-yield, one-pot synthesis for this compound is not prominently featured in the literature, a plausible multi-step pathway can be designed based on established pyridine chemistry.
Synthetic Pathways
A logical approach involves the functionalization of a pre-existing pyridine ring. One potential, though challenging, route could start from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The transformation would require amination, removal of the hydroxyl group, and relocation of a carboxyl group, which is complex.
A more direct, albeit likely low-yield, approach involves the oxidation of a corresponding dimethylpyridine precursor followed by amination. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Example Synthesis Protocol (Hypothetical)
This protocol is a conceptual outline. Researchers must optimize reaction conditions and ensure rigorous safety precautions.
Step 1: Oxidation of 2-Chloro-3,5-lutidine to 2-Chloropyridine-3,5-dicarboxylic acid
-
Suspend 2-chloro-3,5-lutidine in water.
-
Heat the suspension to reflux (approx. 80-90 °C).
-
Slowly add a concentrated aqueous solution of potassium permanganate (KMnO₄) portion-wise, maintaining the reflux. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the dicarboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Amination of 2-Chloropyridine-3,5-dicarboxylic acid
-
Place the 2-chloropyridine-3,5-dicarboxylic acid in a high-pressure autoclave.
-
Add a copper(I) catalyst (e.g., Cu₂O) and concentrated aqueous ammonia.
-
Seal the autoclave and heat to 150-180 °C for 12-24 hours. The internal pressure will increase significantly.
-
Cool the reactor to room temperature and carefully vent the ammonia.
-
Transfer the reaction mixture and acidify with HCl to precipitate the product. The isoelectric point must be carefully determined to maximize yield.
-
Collect the crude product by filtration.
Purification and Characterization
Purification is typically achieved by recrystallization from a suitable solvent, likely water or an aqueous alcohol mixture. The amphoteric nature of the molecule may allow for purification by precipitation from acidic or basic solutions.
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity. The solvent of choice would likely be DMSO-d₆ or D₂O with NaOD.
-
FT-IR Spectroscopy: To identify characteristic peaks for N-H (amino), O-H (carboxyl), C=O (carboxyl), and C=N/C=C (pyridine ring) functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.14).
-
Elemental Analysis: To determine the percentage composition of C, H, N, and O, confirming the empirical formula.
Reactivity and Key Applications
The molecule's three functional groups—an amine, a pyridine nitrogen, and two carboxylic acids—endow it with rich chemical reactivity and make it a versatile building block.
Application in Coordination Chemistry
Pyridine dicarboxylic acids are premier ligands for constructing Metal-Organic Frameworks (MOFs) and coordination polymers.[5][6][7] These materials are of immense interest for applications in gas storage, catalysis, and sensing. This compound offers several advantages as a ligand:
-
Multiple Coordination Sites: The pyridine nitrogen and the two carboxylate groups can coordinate to metal ions, acting as a multidentate linker to form stable, multidimensional networks.[8][9]
-
Hydrogen Bonding: The amino group and the carboxylic acid protons provide sites for robust intramolecular and intermolecular hydrogen bonding, which can direct the self-assembly process and stabilize the final framework.
-
Post-Synthetic Modification: The reactive amino group can be functionalized after the framework is constructed, allowing for the tuning of the MOF's properties.
Caption: Coordination of 2-aminopyridine-3,5-dicarboxylate with metal centers in a polymer.
Application in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry.[1][10] The addition of two carboxylic acid groups makes this compound an excellent starting point for creating libraries of drug candidates.
-
Scaffold for Diversity: The two carboxylic acid groups can be differentially converted into a wide range of functional groups (esters, amides, etc.), while the amino group can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid generation of a diverse set of molecules for high-throughput screening.
-
Bioisostere and Pharmacophore: The pyridine nitrogen acts as a hydrogen bond acceptor, and the amino and carboxyl groups can participate in hydrogen bonding or ionic interactions with biological targets like enzymes and receptors.[2] Recently, 2-aminopyridine derivatives have been explored as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) for cancer therapy.[11]
-
Improved Physicochemical Properties: The carboxylic acid groups can be used to improve the solubility and pharmacokinetic properties of a drug candidate.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant, yet largely untapped, potential. Its combination of a privileged 2-aminopyridine core with the versatile reactivity of two carboxylic acid groups makes it a compelling building block for both materials science and medicinal chemistry. As a robust linker for MOFs, it offers the potential to create frameworks with tailored properties through hydrogen bonding and post-synthetic modification. As a scaffold for drug discovery, it provides multiple handles for diversification to explore new chemical space and develop novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in these cutting-edge fields.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89795-70-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-aminopyridine-3,5-dicarboxylic acid structure
An In-depth Technical Guide to 2-Aminopyridine-3,5-Dicarboxylic Acid: Structure, Synthesis, and Applications for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and detailed protocols for its characterization using spectroscopic methods. A proposed, scientifically-grounded synthesis pathway is presented, addressing the common challenges associated with polysubstituted pyridines. The guide further explores the molecule's primary applications as a versatile T-shaped linker in the design of coordination polymers and metal-organic frameworks (MOFs), and as a valuable scaffold for the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and field-proven insights, making it an essential resource for scientists engaged in advanced chemical synthesis and drug development.
Molecular Identity and Physicochemical Properties
Introduction to the Heterocyclic Scaffold
The pyridine ring is a foundational scaffold in organic chemistry, renowned for its presence in a vast array of natural products, pharmaceuticals, and functional materials. When substituted with multiple functional groups, the pyridine core offers a geometrically defined and electronically tunable platform for complex molecular design. This compound is a prime example of such a polysubstituted heterocycle, integrating an amino group and two carboxylic acid moieties. This unique combination of a basic amino group and acidic carboxyl groups imparts amphoteric properties and creates multiple coordination sites, making it a highly versatile building block for supramolecular chemistry and a precursor for complex organic synthesis.
Core Structure and Nomenclature
The molecule consists of a central pyridine ring. An amine group (-NH₂) is attached at the C2 position, and two carboxylic acid groups (-COOH) are located at the C3 and C5 positions. This arrangement results in a "T-shaped" geometry, a critical feature for its role as a linker in coordination chemistry.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| CAS Number | 89795-70-0 | [1][2] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | Typically a solid powder | N/A |
| Purity | Available up to specified grades from suppliers | [1] |
| Storage | Store in a cool, dry place | [1] |
Spectroscopic and Structural Characterization
2.1. The Rationale for Spectroscopic Analysis
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. For a polysubstituted aromatic system like this compound, each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and chemical environment of each atom, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct signals would appear for the protons on the pyridine ring, likely as doublets or singlets depending on coupling constants. The chemical shifts would be downfield due to the electron-withdrawing nature of the pyridine nitrogen and carboxylic acid groups. The amine (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) protons would be highly deshielded, appearing as a very broad singlet at a high ppm value (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbons attached to the carboxylic acid groups (C3, C5) and the amino group (C2) would have characteristic chemical shifts. The two carboxylic acid carbonyl carbons would appear significantly downfield (>160 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is crucial for identifying the functional groups. Key vibrational modes to expect include:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
N-H Stretch: Two sharp to medium peaks in the ~3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.
-
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.[3]
-
N-H Bend: A peak around 1600-1650 cm⁻¹, which may overlap with the ring stretching bands.
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 182.13. Common fragmentation patterns would likely involve the loss of water (H₂O, m/z = 18) and carbon dioxide (CO₂, m/z = 44) from the carboxylic acid groups, leading to significant peaks at m/z = 164 and m/z = 138.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ 7.5-9.0 ppm (2H, ring protons); δ 5.0-7.0 ppm (2H, broad, -NH₂); δ >10 ppm (2H, very broad, -COOH) | Aromatic, amine, and carboxylic acid proton environments. |
| ¹³C NMR | δ 160-175 ppm (2C, -COOH); δ 120-160 ppm (5C, pyridine ring carbons) | Carbonyl and aromatic carbon environments. |
| IR (cm⁻¹) | 2500-3300 (broad, O-H); 3300-3500 (N-H); 1700-1725 (strong, C=O); 1400-1650 (C=C, C=N) | Characteristic vibrations of carboxylic acid, amine, and pyridine moieties.[3] |
| MS (m/z) | 182 [M]⁺; 164 [M-H₂O]⁺; 138 [M-CO₂]⁺ | Molecular weight and expected fragmentation of carboxyl groups. |
Synthesis and Reactivity
Challenges and Strategies in Pyridine Substitution
The synthesis of polysubstituted pyridines is often non-trivial. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, while nucleophilic substitution requires harsh conditions or the presence of leaving groups. Furthermore, directing incoming substituents to specific positions when multiple groups are already present requires careful strategic planning. A common approach involves building the ring from acyclic precursors or functionalizing a pre-existing, simpler pyridine derivative.
Proposed Synthesis Protocol: Oxidation of a Dimethyl Precursor
A plausible and robust method for preparing this compound involves the oxidation of a readily available dimethylpyridine precursor. This multi-step process ensures high purity and yield.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Oxidation: To a solution of 2-amino-3,5-dimethylpyridine in aqueous sodium hydroxide, add potassium permanganate (KMnO₄) portion-wise. Heat the reaction mixture under reflux for several hours until the purple color disappears, indicating the consumption of the oxidant.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Isolation: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The target compound, being least soluble at its isoelectric point, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture.
-
Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 2, and perform elemental analysis.
Key Reactivity Patterns
The molecule's reactivity is governed by its three functional groups:
-
Pyridine Nitrogen: Can be protonated or coordinated to metal centers.
-
Amino Group: Acts as a nucleophile and can undergo acylation, alkylation, or diazotization reactions. It is also a key coordination site for metal ions.
-
Carboxylic Acids: Can be deprotonated to form carboxylates, which are excellent ligands for metal ions. They can also be converted to esters, amides, or acid chlorides for further functionalization. This dual functionality makes the molecule a powerful chelating agent.
Applications in Materials Science and Drug Development
Role as a T-shaped Linker in Coordination Chemistry
The spatial arrangement of the coordinating groups (the pyridine nitrogen, the amino nitrogen, and the two carboxylate oxygens) makes this compound an ideal "T-shaped" linker or node for constructing multi-dimensional coordination polymers and Metal-Organic Frameworks (MOFs).[4][5] The rigidity of the pyridine backbone combined with the versatile binding modes of the carboxylate groups allows for the predictable assembly of robust and porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing.
Workflow: Design of a Metal-Organic Framework (MOF)
The synthesis of a MOF using this linker typically follows a solvothermal or hydrothermal method.
Caption: General workflow for synthesizing a MOF.
Experimental Protocol:
-
Preparation: Dissolve this compound and a suitable metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Reaction: Seal the mixture in a Teflon-lined autoclave and heat it in an oven at a constant temperature (typically 80-150 °C) for 24-72 hours.
-
Crystallization: Allow the autoclave to cool slowly to room temperature to promote the formation of high-quality single crystals.
-
Isolation and Activation: Collect the crystalline product by filtration, wash with fresh solvent, and activate the material by exchanging the solvent in the pores and heating under vacuum to create a porous framework.
-
Characterization: Analyze the structure using Single-Crystal X-ray Diffraction (SC-XRD) and confirm the bulk purity with Powder X-ray Diffraction (PXRD). Thermal stability is assessed using Thermogravimetric Analysis (TGA), and porosity is measured via gas adsorption isotherms.
Potential as a Precursor in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of related aminopyridine dicarbonitriles have demonstrated potent anti-cancer activity.[6] This suggests that this compound is a highly valuable starting material. The carboxylic acid groups can be converted into amides, esters, or other functional groups to modulate solubility, cell permeability, and target binding affinity. The amino group provides an additional handle for modification, allowing for the creation of large, diverse libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion and Future Outlook
This compound is a molecule of significant synthetic and applied potential. Its well-defined structure, multiple coordination sites, and versatile reactivity make it a powerful tool for both materials scientists and medicinal chemists. While its primary utility has been explored in the context of coordination chemistry, its potential as a core scaffold for pharmaceutical development remains a promising and underexplored frontier. Future research should focus on developing more efficient and scalable synthesis routes and on systematically exploring the biological activities of its derivatives. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this versatile heterocyclic building block.
References
- 1. 89795-70-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride | CAS 89795-70-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chimia.ch [chimia.ch]
- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of 2-Aminopyridine-3,5-Dicarboxylic Acid: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. Its rigid pyridine core, combined with the hydrogen-bonding capabilities of two carboxylic acid groups and an amino substituent, makes it a versatile building block for designing novel metal-organic frameworks, polymers, and pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the synthesis, purification, and in-depth characterization of this molecule. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind each methodological choice to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The pyridine nucleus is a cornerstone in drug design, and its derivatives, particularly aminopyridines, are known for a wide range of biological activities.[3][4] The title compound, this compound, combines three key functional groups:
-
A Pyridine Ring: Provides a defined, planar scaffold. The ring nitrogen acts as a hydrogen bond acceptor and a potential coordination site for metals.
-
An Amino Group: A potent hydrogen bond donor and nucleophilic site, crucial for forming intermolecular interactions and for further synthetic derivatization.
-
Two Carboxylic Acid Groups: Strong hydrogen bond donors and acceptors, enabling the formation of robust supramolecular structures like dimers or catenated chains.[5] They also serve as excellent metal-chelating moieties.
A thorough characterization is paramount to unlocking the potential of this molecule. It validates the chemical identity, determines purity, and elucidates the structural and electronic properties that govern its behavior in biological and material systems. This guide outlines a systematic workflow for achieving this comprehensive characterization.
Caption: A typical workflow for compound characterization.
Synthesis and Purification
While various methods exist for synthesizing substituted aminopyridines, a common route involves the multi-step modification of a pyridine precursor.[6][7] A plausible approach for this compound could involve the hydrolysis of a corresponding dinitrile precursor, 2-amino-3,5-dicyanopyridine.[8]
Experimental Protocol: Synthesis via Dinitrile Hydrolysis
Causality: Acid- or base-catalyzed hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. This protocol uses a strong acid to ensure complete conversion.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dicyanopyridine (1.0 eq).
-
Hydrolysis: Carefully add concentrated sulfuric acid (H₂SO₄, 10-15 eq) to the flask. The mixture will likely exotherm.
-
Heating: Heat the reaction mixture to 120-140 °C with stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Precipitation & Isolation: Adjust the pH of the aqueous solution to ~3-4 with a saturated sodium hydroxide (NaOH) solution. The product should precipitate as a solid.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Protocol: Purification by Recrystallization
Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the target compound and impurities at different temperatures. A polar solvent is chosen due to the polar nature of the molecule.
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., water, ethanol, water/ethanol mixtures) at their boiling points to identify a suitable recrystallization solvent in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Physicochemical and Structural Characterization
Once a pure sample is obtained, a suite of analytical techniques is employed for a full characterization.
Fundamental Properties
These initial analyses provide basic but critical data about the compound's identity and purity.
| Property | Expected Value / Method | Rationale |
| Molecular Formula | C₇H₆N₂O₄ | Determined by high-resolution mass spectrometry. |
| Molecular Weight | 182.13 g/mol [9] | Calculated from the molecular formula; confirmed by mass spectrometry. |
| Appearance | White to off-white solid.[10] | Visual inspection provides a qualitative measure of purity. |
| Melting Point | >300 °C (with decomposition) | A sharp melting point range indicates high purity. Decomposition is common for such structures.[2] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO.[10] | Governed by the polar functional groups; critical for selecting solvents for analysis and reactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
Causality: ¹H NMR confirms the proton environment and substitution pattern, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like HSQC) correlate proton and carbon signals, confirming assignments.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a proton spectrum. Key signals to observe would be two distinct aromatic protons on the pyridine ring and a broad signal for the amine (NH₂) protons. The carboxylic acid protons may also be visible as very broad signals.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Expect to see seven distinct carbon signals: five for the pyridine ring (two of which will be quaternary and shifted downfield due to the carboxyl groups) and two for the carboxyl carbons (typically >160 ppm).
-
2D NMR (HSQC/HMBC): If assignments are ambiguous, run HSQC to correlate directly bonded C-H pairs and HMBC to see 2-3 bond C-H correlations, confirming the connectivity of the entire molecule.
Expected ¹H NMR (in DMSO-d₆) Interpretation:
-
H-4 & H-6 Protons: Two signals in the aromatic region (likely ~8.0-9.0 ppm), appearing as doublets or singlets depending on coupling.
-
-NH₂ Protons: A broad singlet, whose chemical shift is concentration and temperature-dependent.
-
-COOH Protons: Two very broad singlets, often far downfield (>10 ppm), which may exchange with residual water in the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in the molecule.
Causality: Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Key Expected IR Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
N-H Stretch (Amine): Two distinct sharp peaks in the range of 3450-3300 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
References
- 1. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 2. 2-Aminopyridine-3-carboxylic acid 98 5345-47-1 [sigmaaldrich.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. lit.jinr.ru [lit.jinr.ru]
- 6. researchgate.net [researchgate.net]
- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 8. 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 11. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-aminopyridine-3,5-dicarboxylic acid
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-aminopyridine-3,5-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the compound's structural features.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with an amino group and two carboxylic acid moieties, presents multiple sites for hydrogen bonding and coordination, making it a versatile building block for supramolecular assemblies and pharmacologically active agents. Accurate structural confirmation is the bedrock of any meaningful research involving this molecule. This guide provides the essential spectroscopic framework for such validation.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Ensure the solid sample of this compound is dry. Place a small amount of the powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Expected IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The interpretation of these bands provides direct evidence for the compound's structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | Two sharp to medium bands. |
| 3300-2500 | O-H stretch | Carboxylic Acid (-COOH) | Very broad band, often overlapping with C-H stretches. |
| 1710-1680 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp absorption. |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium to strong band. |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Multiple sharp bands of variable intensity. |
| 1320-1210 | C-O stretch | Carboxylic Acid (-COOH) | Medium intensity band. |
| 1330-1260 | C-N stretch | Aromatic Amine | Medium to strong band.[1] |
| 920-900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Broad, medium intensity band. |
Causality in Interpretation: The presence of a very broad O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The two distinct N-H stretching bands are characteristic of a primary amine group. The strong carbonyl absorption confirms the presence of the carboxylic acid groups. The combination of these features, along with the aromatic ring vibrations, provides a unique fingerprint for this compound.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH/DCl adjustment). The choice of solvent is critical as acidic protons may exchange with deuterium.
-
¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse and a sufficient relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 2H | -COOH | Carboxylic acid protons are highly deshielded and often broad. |
| ~8.5 | Singlet | 1H | H-4 | The proton at position 4 is deshielded by the adjacent carboxylic acid and the ring nitrogen. |
| ~8.2 | Singlet | 1H | H-6 | The proton at position 6 is deshielded by the ring nitrogen. |
| ~7.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and their chemical shift can be variable. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carboxylic acid carbonyl carbons are highly deshielded. |
| ~158 | C-2 | The carbon attached to the amino group is significantly shielded. |
| ~150 | C-6 | Aromatic carbon adjacent to the ring nitrogen. |
| ~140 | C-4 | Aromatic carbon deshielded by the adjacent carboxylic acid. |
| ~125 | C-3 | Aromatic carbon bearing a carboxylic acid group. |
| ~120 | C-5 | Aromatic carbon bearing a carboxylic acid group. |
Expert Insight: The use of a polar aprotic solvent like DMSO-d₆ is crucial for observing the labile protons of the carboxylic acid and amine groups. In protic solvents like D₂O, these protons would rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum.
The following workflow illustrates the process of NMR data acquisition and analysis.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Expected Mass Spectral Data
-
Molecular Formula: C₇H₆N₂O₄
-
Molecular Weight: 182.14 g/mol
-
Positive Ion Mode: A prominent peak at m/z 183.04 corresponding to the protonated molecule [M+H]⁺.
-
Negative Ion Mode: A prominent peak at m/z 181.03 corresponding to the deprotonated molecule [M-H]⁻.
Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon collisional activation. A primary fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid groups, leading to fragment ions that can further confirm the connectivity of the molecule.
Conclusion: A Self-Validating Spectroscopic Profile
The collective data from IR, NMR, and mass spectrometry provides a robust and self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of the key functional groups, the NMR spectra provide a detailed map of the proton and carbon framework, and the mass spectrum confirms the molecular weight and elemental composition. This multi-technique approach is indispensable for ensuring the identity and purity of this important chemical entity in research and development settings.
References
An In-depth Technical Guide to 2-Aminopyridine-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is a "privileged structure," a recurring motif in a vast number of FDA-approved drugs and biologically active molecules.[1] This guide focuses on a specific, highly functionalized derivative: 2-aminopyridine-3,5-dicarboxylic acid . With the Chemical Abstracts Service (CAS) number 89795-70-0 , this molecule represents a versatile building block poised for applications ranging from targeted therapeutics to the design of novel coordination polymers.[2][3]
The strategic placement of an amino group and two carboxylic acid moieties on the pyridine ring imparts a unique combination of properties. The amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization, while the dicarboxylic acids provide sites for salt formation, strong hydrogen bonding interactions, and chelation of metal ions. This trifunctional arrangement makes it an exceptionally valuable precursor for creating complex molecular architectures, particularly in the rational design of enzyme inhibitors and functional materials. This guide provides a comprehensive overview of its properties, a robust synthesis strategy, key experimental protocols, and its potential applications, grounded in established chemical principles.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related analogs. The molecule's character is defined by the interplay between the basic amino group and the acidic carboxylic acid groups, making it an amphoteric compound.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Aminopyridine-3-carboxylic acid (Analog) | 2-Amino-5-pyridinecarboxylic acid (Analog) |
| CAS Number | 89795-70-0[2][3] | 5345-47-1[4] | 28445-33-2 |
| Molecular Formula | C₇H₆N₂O₄ | C₆H₆N₂O₂[4] | C₆H₆N₂O₂[5] |
| Molecular Weight | 182.13 g/mol [3] | 138.12 g/mol [6] | 138.12 g/mol [5] |
| Appearance | Expected to be a white to off-white/yellow crystalline powder. | Beige granules[4] | White to off-white solid[5] |
| Solubility | Predicted low solubility in water; soluble in polar organic solvents like DMSO and DMF. | Slightly soluble in water; soluble in ethanol and DMSO.[7] | Slightly soluble in water; soluble in polar organic solvents like DMSO.[5] |
| Stability | Stable under standard conditions. May be sensitive to strong oxidizing agents and high temperatures.[5][7] | Stable under normal temperatures and pressures.[4] | Stable under normal conditions.[5] |
| Reactivity | Amphoteric. The amino group is basic and nucleophilic. The carboxylic acid groups are acidic and can be esterified or form amides. The pyridine ring can undergo electrophilic substitution, guided by the activating amino group. |
Note: Data for analog compounds are provided for comparative context and to guide experimental design.
Rational Synthesis Pathway
Step 1: Synthesis of the Dinitrile Precursor The precursor, 2-aminopyridine-3,5-dicarbonitrile, can be synthesized via a one-pot, multi-component reaction. Such methods are favored in modern organic synthesis for their efficiency and atom economy.[8] This reaction typically involves the condensation of an aldehyde, malononitrile, and a thiol in the presence of a suitable catalyst.[8][9][10]
Step 2: Hydrolysis of Dinitrile to Dicarboxylic Acid The critical step is the exhaustive hydrolysis of the nitrile groups (-C≡N) to carboxylic acids (-COOH). This transformation requires harsh conditions, typically strong acid or base catalysis with heating, to drive the reaction to completion. Acid-catalyzed hydrolysis is often preferred as it protonates the pyridine nitrogen, which can help prevent side reactions and facilitate a cleaner workup.
The mechanism involves the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid, releasing ammonium as a byproduct.
Below is a diagrammatic representation of the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine moiety is a cornerstone of modern drug discovery, serving as a versatile scaffold for synthesizing molecules with diverse biological activities.[11] Its derivatives have been successfully developed as antibacterial, anticancer, and anti-inflammatory agents.[1] Recently, 2-aminopyridine-based compounds have been identified as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), offering a promising strategy for treating refractory cancers.[12]
The dicarboxylic acid functionality of the target molecule enhances its potential in several key areas:
-
Enzyme Inhibition: The two carboxylic acid groups can act as a powerful bidentate "anchor," forming strong ionic and hydrogen bonds with positively charged residues (like arginine or lysine) or metal cofactors in an enzyme's active site. This makes it an ideal starting point for designing inhibitors for metalloenzymes or transferases.
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight, highly functionalized fragment, this compound can be used in screening campaigns to identify initial hits that bind to protein targets. The amino group then provides a vector for synthetic elaboration to improve potency and selectivity.
-
Improving Pharmacokinetics: The carboxylic acid groups can be used to improve the aqueous solubility of a parent drug molecule, which is often a critical parameter for oral bioavailability. They can also serve as handles for prodrug strategies, where they are temporarily masked as esters to improve cell permeability.
-
Coordination Chemistry and Bio-inorganic Applications: The ability to chelate metal ions is significant. This property can be exploited to develop agents that sequester toxic metals or to create novel metal-based therapeutics where the organic ligand directs the complex to a specific biological target.
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is a well-established method for the hydrolysis of aromatic nitriles and is adapted for this specific substrate. The causality for using strong acid is to ensure the complete conversion of both sterically hindered and electronically stabilized nitrile groups to carboxylic acids.
Materials:
-
2-Aminopyridine-3,5-dicarbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%) (15-20 mL per gram of nitrile)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M) for neutralization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, carefully add 2-aminopyridine-3,5-dicarbonitrile (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Slowly and cautiously add concentrated sulfuric acid (or HCl) to the flask while stirring. The addition is exothermic and should be done carefully, potentially with external cooling.
-
Heating/Reflux: Attach the reflux condenser and heat the mixture to 100-120 °C using a heating mantle. The reaction progress should be monitored. Rationale: High temperature is required to overcome the activation energy for the hydrolysis of the stable nitrile and intermediate amide groups.
-
Monitoring: Monitor the reaction by taking small aliquots, quenching them carefully in water, and analyzing by TLC or HPLC to check for the disappearance of the starting material. The reaction may take several hours (4-24 h).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the product as the acid salt. Rationale: The extreme dilution and cooling minimizes degradation and causes the less soluble product to precipitate.
-
Isolation and Neutralization: Isolate the crude solid by vacuum filtration. To obtain the free dicarboxylic acid, resuspend the solid in a minimal amount of water and carefully adjust the pH to ~3-4 with a NaOH solution. The isoelectric point should result in minimum solubility and maximum precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol or acetone to remove organic impurities.
-
Drying: Dry the purified white/off-white solid under vacuum to a constant weight.
Protocol 2: Quality Control and Characterization Workflow
A self-validating system for quality control ensures the identity and purity of the synthesized compound. This involves a multi-pronged analytical approach where data from orthogonal techniques must be consistent with the expected structure.
Workflow:
-
Purity Assessment (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector set at a wavelength determined by a UV scan (e.g., ~254 nm and ~320 nm).
-
Expected Result: A single major peak with >95% purity by area normalization.
-
-
Identity Confirmation (Mass Spectrometry):
-
Technique: Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Result (Positive Mode): A peak corresponding to [M+H]⁺ at m/z 183.04.
-
Expected Result (Negative Mode): A peak corresponding to [M-H]⁻ at m/z 181.02.
-
-
Structural Verification (NMR & IR Spectroscopy):
-
¹H NMR (in DMSO-d₆): Expect two distinct aromatic protons on the pyridine ring (singlets or doublets), a broad singlet for the -NH₂ protons, and a very broad singlet for the two -COOH protons.
-
¹³C NMR (in DMSO-d₆): Expect 7 distinct carbon signals, including two signals for the carboxylic acid carbons (>165 ppm) and five signals for the pyridine ring carbons.
-
FTIR (ATR): Expect characteristic broad O-H stretches for the carboxylic acids (~2500-3300 cm⁻¹), strong C=O stretches (~1700 cm⁻¹), and N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).
-
Caption: A logical workflow for the quality control of synthesized material.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its dinitrile precursor and general aminopyridine compounds. The precursor, 2-aminopyridine-3,5-dicarbonitrile, is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[13]
Core Safety Precautions:
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value chemical scaffold with significant, yet underexplored, potential. Its trifunctional nature provides a rich platform for synthetic elaboration and rational molecular design. By understanding its properties and employing robust synthetic and analytical protocols as outlined in this guide, researchers in drug discovery and materials science can effectively leverage this compound to build novel molecules that address pressing challenges in medicine and technology. The continued exploration of such "unsung" building blocks is essential for pushing the boundaries of chemical and biological innovation.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. 89795-70-0|this compound|BLD Pharm [bldpharm.com]
- 3. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 6. 2-アミノピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine-3,5-dicarbonitrile | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-aminopyridine-3,5-dicarboxylic acid
Introduction
2-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group and two carboxylic acid moieties. Its structural complexity, containing both acidic (carboxylic acids) and basic (amino group and pyridine nitrogen) centers, makes its solubility behavior intricate and highly dependent on the surrounding chemical environment. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility framework, and practical experimental methodologies for determining the solubility of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting and manipulating its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| CAS Number | 89795-70-0 | [1] |
| Appearance | Likely a crystalline solid | [2] |
| pKa Values (Predicted) | pKa₁ (first carboxylic acid) ≈ 2-3, pKa₂ (second carboxylic acid) ≈ 4-5, pKa₃ (amino group/pyridine nitrogen) ≈ 0-1 | Inferred from related structures[3][4][5] |
The Role of pH in Aqueous Solubility
The solubility of this compound in aqueous media is profoundly influenced by pH due to its multiple ionizable groups. The molecule can exist in several ionization states, from a dication at very low pH to a dianion at high pH. The species with the lowest solubility is typically the neutral or zwitterionic form, which occurs at the isoelectric point (pI).
The ionization equilibria can be visualized as follows:
Caption: Ionization states of this compound as a function of pH.
At very low pH, both the amino group and the pyridine nitrogen will be protonated, and the carboxylic acids will be in their neutral form, resulting in a net positive charge. As the pH increases, the carboxylic acid groups will deprotonate, leading to a zwitterionic species with both positive and negative charges, which is expected to have minimal solubility in water. Further increasing the pH will result in a net negative charge as both carboxylic acids deprotonate, enhancing solubility through ion-dipole interactions with water. Dicarboxylic acids are generally more soluble in basic solutions due to the formation of carboxylate salts.[6]
Solubility in Organic Solvents
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like".
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to have some solubility in these solvents. For the related 2-aminopyridine-3-carboxylic acid, good solubility is observed in ethanol.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds and is expected to be a good solvent for this compound.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the amino and carboxylic acid groups, the compound is expected to have very low solubility in nonpolar solvents.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound. It is considered the "gold standard" for solubility measurement.
References
- 1. 89795-70-0 CAS MSDS (2-AMINO-3,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthesis of 2-aminopyridine-3,5-dicarboxylic acid: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-aminopyridine-3,5-dicarboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. We will dissect two robust synthetic pathways, detailing the selection of starting materials, the causality behind experimental choices, and providing field-proven protocols. The primary focus is on a highly efficient multicomponent reaction leading to a dinitrile precursor, followed by a classical halogenation and functionalization route. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deep, practical understanding of the synthesis of this valuable compound.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The this compound moiety is a privileged scaffold in modern drug discovery. Its rigid, planar structure, combined with the strategic placement of a hydrogen bond donor (amino group) and two hydrogen bond acceptors/metal chelators (carboxylic acids), makes it an ideal framework for designing potent and selective enzyme inhibitors, receptor antagonists, and molecular probes. The development of efficient, scalable, and reliable synthetic routes to this core structure is therefore of paramount importance. This guide will explore the foundational chemistry required to access this target, moving beyond simple procedural lists to explain the underlying principles that ensure success and reproducibility.
Synthetic Strategy I: Multicomponent Synthesis via a Dinitrile Intermediate
The most convergent and arguably most elegant approach to this compound is through a multicomponent reaction (MCR) that rapidly assembles the pyridine core, followed by hydrolysis of a dinitrile intermediate. This strategy offers significant advantages in terms of atom economy, step efficiency, and the use of simple, commercially available starting materials.
Conceptual Framework and Mechanistic Underpinnings
This synthesis is a variation of the Thorpe-Ziegler reaction and is mechanistically related to the Gewald synthesis of aminothiophenes. The core transformation involves the condensation of an aldehyde, two equivalents of malononitrile, and a source of ammonia. The reaction proceeds through a cascade of Knoevenagel condensations, Michael additions, and a final intramolecular cyclization and tautomerization to yield the stable aromatic pyridine ring.
The choice of an ammonium source is critical. While gaseous ammonia can be used, ammonium acetate is often preferred as it is a solid, easy-to-handle reagent that serves as both the ammonia source and a mild acidic catalyst to promote the initial condensation steps.
Visualization of the MCR Workflow
Caption: Workflow for the multicomponent synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile
This protocol is a representative example; the aldehyde can be varied to produce different 4-substituted analogs.
-
Reagents:
-
Benzaldehyde (10.6 g, 100 mmol, 1.0 equiv)
-
Malononitrile (13.2 g, 200 mmol, 2.0 equiv)
-
Ammonium acetate (15.4 g, 200 mmol, 2.0 equiv)
-
Ethanol (150 mL)
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, benzaldehyde, malononitrile, and ammonium acetate.
-
Stir the mixture at room temperature. An initial exothermic reaction may be observed as the Knoevenagel condensation begins.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the resulting bright yellow solid under vacuum to yield 2-amino-4-phenyl-pyridine-3,5-dicarbonitrile.
-
-
Expert Insight: The use of ammonium acetate is key; it provides the nitrogen for the pyridine ring in a convenient form. The reaction is often robust and high-yielding, and the product typically precipitates in high purity, minimizing the need for chromatographic purification at this stage.
Step 2: Hydrolysis of 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile
The dinitrile can be converted to the dicarboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often cleaner.[1]
-
Reagents:
-
2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Water
-
-
Procedure:
-
In a heavy-walled, round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add the dinitrile intermediate (e.g., 23.4 g, 100 mmol) to concentrated sulfuric acid (100 mL). Caution: This addition is exothermic and should be done slowly with cooling in an ice bath.
-
Once the addition is complete, slowly add water (50 mL) dropwise while maintaining cooling.
-
Heat the mixture to 120-140 °C and maintain for 8-12 hours. The reaction should be monitored by HPLC to track the disappearance of the dinitrile and the appearance of the dicarboxylic acid product.
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice (approx. 500 g) with vigorous stirring.
-
A precipitate will form. Adjust the pH of the slurry to ~3-4 with a concentrated sodium hydroxide solution. The dicarboxylic acid is amphoteric and will have minimal solubility near its isoelectric point.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold acetone.
-
Dry the product in a vacuum oven at 60 °C to yield the target this compound.
-
-
Trustworthiness: This two-step hydrolysis mechanism is a self-validating system. The nitrile groups are first hydrated to amide intermediates, which are then further hydrolyzed to carboxylic acids.[1] The release of ammonia (as ammonium sulfate) is a key driving force. Monitoring by HPLC allows for precise determination of the reaction endpoint, ensuring complete conversion and high purity.
Synthetic Strategy II: Halogenation of 2-Aminopyridine
An alternative, more traditional strategy involves the functionalization of a pre-existing pyridine ring. This linear synthesis begins with the readily available 2-aminopyridine, proceeds through a key dihalogenated intermediate, and concludes with the conversion of the halogen atoms into carboxylic acid groups.
Conceptual Framework
The core principle of this route is to use halogen atoms as synthetic handles for introducing the carboxylic acid functionalities. The 2-amino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution. This allows for the selective introduction of halogens at the 3- and 5-positions. The subsequent conversion of the robust aryl-halide bonds into carboxylic acids is the most challenging step of this sequence.
Visualization of the Halogenation Workflow
Caption: Linear synthesis via halogenation and functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
This procedure is adapted from patent literature, which demonstrates a reliable method for dichlorination.[2]
-
Reagents:
-
2-Amino-5-chloropyridine (12.85 g, 100 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 equiv)
-
N,N-Dimethylformamide (DMF) (100 mL)
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, dissolve 2-amino-5-chloropyridine in DMF.
-
Add N-chlorosuccinimide portion-wise to the solution over 15 minutes, maintaining the internal temperature below 40 °C with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 45 °C and stir for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid cake extensively with water (3 x 100 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-3,5-dichloropyridine as a white to off-white solid.
-
-
Expert Insight: The amino group at C2 directs the second chlorination to the C3 position. NCS is a convenient and safer electrophilic chlorine source compared to chlorine gas. The choice of DMF as a solvent is crucial as it effectively dissolves the starting materials and facilitates the reaction.[2]
Step 2: Dicyanation via Rosenmund-von Braun Reaction
The conversion of aryl chlorides to nitriles is a classic transformation. Modern protocols have improved the often harsh conditions of the original reaction.
-
Reagents:
-
2-Amino-3,5-dichloropyridine (16.3 g, 100 mmol, 1.0 equiv)
-
Copper(I) Cyanide (CuCN) (21.5 g, 240 mmol, 2.4 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (150 mL)
-
-
Procedure:
-
To a 500 mL flask equipped with a mechanical stirrer, reflux condenser, and nitrogen atmosphere, add 2-amino-3,5-dichloropyridine, copper(I) cyanide, and DMF. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 150-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by HPLC or GC-MS.
-
Cool the dark reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride (e.g., 50 g in 200 mL water and 20 mL conc. HCl) to complex the excess cyanide and copper salts. Stir for 1 hour.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 2-amino-3,5-dicyanopyridine.
-
-
Authoritative Grounding: The Rosenmund-von Braun reaction is a well-established method for converting aryl halides to nitriles.[1][3] The mechanism involves an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. High-boiling polar aprotic solvents like DMF or NMP are required to facilitate the reaction.
Step 3: Hydrolysis of 2-Amino-3,5-dicyanopyridine
The hydrolysis of the dinitrile intermediate from this route follows the same principles as described in Strategy I (Section 2.3, Step 2). The protocol using concentrated sulfuric acid is directly applicable here to yield the final this compound.
Comparative Analysis of Synthetic Routes
| Feature | Strategy I: Multicomponent Reaction | Strategy II: Halogenation Route |
| Starting Materials | Simple aldehydes, malononitrile, ammonium acetate | 2-Aminopyridine, NCS, CuCN |
| Step Economy | High (2 steps) | Low (3-4 steps) |
| Atom Economy | High | Moderate |
| Key Challenge | Handling of multicomponent reaction kinetics | Conversion of C-Cl to C-COOH (potentially harsh conditions, use of toxic cyanide) |
| Scalability | Generally good; precipitation of intermediates aids purification. | Moderate; requires handling of toxic reagents and potentially difficult purifications. |
| Overall Recommendation | Preferred Route for efficiency and green chemistry principles. | Viable alternative, but less efficient and involves more hazardous reagents. |
Conclusion
The synthesis of this compound can be approached from multiple angles, but a strategy-based analysis reveals clear advantages for specific routes. The multicomponent reaction pathway (Strategy I) stands out for its elegance, efficiency, and use of simple starting materials, making it the superior choice for both laboratory-scale synthesis and potential industrial scale-up. The halogenation pathway (Strategy II), while more linear and traditional, provides a valid alternative but is encumbered by a longer sequence and the use of more hazardous reagents. For drug development professionals, a thorough understanding of both routes provides flexibility in synthetic planning and enables informed decisions based on starting material availability, scale, and safety considerations.
References
theoretical studies of 2-aminopyridine-3,5-dicarboxylic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Aminopyridine-3,5-Dicarboxylic Acid
Introduction: Scaffolding for Innovation
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural alkaloids and pharmaceutical agents.[1][2] When functionalized with both an amino group and carboxylic acid moieties, the resulting scaffold, as seen in this compound, presents a molecule of significant interest. The amino group offers a key site for hydrogen bonding and further synthetic modification, while the dicarboxylic acids provide strong chelating and hydrogen-bonding capabilities, crucial for interacting with biological targets.[3] Derivatives of 2-aminopyridine have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4]
Despite its potential, a comprehensive theoretical characterization of this compound is not extensively documented in current literature. This guide, therefore, serves as a technical whitepaper outlining a robust framework for the theoretical and computational investigation of this molecule. By leveraging established quantum chemical methods, we can predict its structural, spectroscopic, electronic, and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals, providing both the rationale and detailed protocols for a thorough in silico evaluation, thereby accelerating experimental design and discovery.
Part 1: Foundational Analysis: Geometry, Spectroscopy, and Quantum Chemistry
The initial step in any theoretical study is to establish the most stable three-dimensional structure of the molecule. This optimized geometry is the foundation for all subsequent calculations, including spectroscopic predictions and reactivity analysis. Density Functional Theory (DFT) is the computational method of choice for this task, offering a favorable balance between accuracy and computational cost, and has been successfully applied to numerous pyridine derivatives.[3][5][6]
Protocol for Geometry Optimization and Vibrational Analysis
This protocol outlines the steps to calculate the optimized molecular structure and predict the infrared and Raman spectra. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven efficacy in providing accurate vibrational frequencies and geometries for similar organic molecules.
Step-by-Step Methodology:
-
Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView 5.0).
-
Initial Optimization: Perform an initial, lower-level optimization to clean the geometry (e.g., using a semi-empirical method like PM6).
-
DFT Calculation Setup:
-
Select the DFT calculation type.
-
Choose the B3LYP functional for the method.
-
Select the 6-311++G(d,p) basis set. This set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing the polar bonds in the molecule.
-
Specify "Opt" (Optimization) and "Freq" (Frequency) keywords. The "Freq" calculation is critical as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the data for IR and Raman spectra.
-
-
Execution and Analysis: Run the calculation using software like Gaussian 09.[6] Analyze the output to confirm convergence and the absence of imaginary frequencies. Visualize the predicted IR and Raman spectra.
Computational Workflow for Foundational Analysis
The following diagram illustrates the logical flow for the initial quantum chemical calculations.
Caption: Workflow for DFT-based structural and electronic analysis.
Predicted Spectroscopic and Electronic Properties
While direct experimental data for the title compound is scarce, we can predict key properties based on DFT calculations and data from analogous structures like other pyridine-dicarboxylic acids.[3]
Table 1: Predicted Spectroscopic and Quantum Chemical Data
| Parameter | Predicted Range / Value | Significance & Rationale |
| FT-IR: O-H Stretch (Carboxyl) | 2500-3300 cm⁻¹ (broad) | Characteristic of hydrogen-bonded carboxylic acid dimers. |
| FT-IR: N-H Stretch (Amine) | 3300-3500 cm⁻¹ | Asymmetric and symmetric stretching modes of the primary amine. |
| FT-IR: C=O Stretch (Carboxyl) | 1680-1720 cm⁻¹ | Indicates the presence of the carboxylic acid carbonyl group.[2] |
| FT-IR: C=C, C=N Stretch (Ring) | 1450-1620 cm⁻¹ | Vibrations associated with the pyridine ring structure. |
| HOMO-LUMO Energy Gap | ~4.0 eV | A larger gap suggests high kinetic stability and low chemical reactivity. This is a key indicator of the molecule's electronic character.[7] |
| Dipole Moment | ~5.0 - 6.0 Debye | A significant dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions.[8] |
Part 2: Probing Reactivity and Intermolecular Forces
Understanding where a molecule is likely to react and how it interacts with its neighbors is crucial for predicting its chemical behavior and solid-state structure. This is accomplished by analyzing the electron distribution and the nature of non-covalent interactions.
Mapping Chemical Reactivity
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO region is electron-rich and prone to electrophilic attack, while the LUMO region is electron-deficient and susceptible to nucleophilic attack. The energy gap between them is a critical measure of molecular stability.[7] For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO will likely be distributed over the electron-withdrawing carboxylic acid groups.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Red regions (negative potential) indicate electron-rich areas, ideal for electrophilic attack (e.g., the nitrogen of the pyridine ring and oxygen atoms of the carboxyl groups). Blue regions (positive potential) denote electron-poor areas, susceptible to nucleophilic attack (e.g., the hydrogen atoms of the amine and carboxyl groups).[9]
Visualizing Intermolecular Interactions
In the solid state, this compound is expected to form a robust network of hydrogen bonds. The amine group and the pyridine nitrogen can act as hydrogen bond acceptors, while the amine and carboxylic acid groups are potent hydrogen bond donors.
The diagram below depicts a plausible hydrogen bonding scheme, forming a stable dimeric R²₂(8) ring motif, a common feature in structures containing both pyridine and carboxylic acid functionalities.[7]
Caption: Potential intermolecular hydrogen bonding network.
Note: The DOT script above is conceptual and requires image files for the molecular structures to render correctly. It illustrates the intended hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen, and between an amine proton and a carbonyl oxygen.
-
Hirshfeld Surface Analysis: This powerful technique allows for the visualization and quantification of intermolecular contacts in a crystal structure. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in hydrogen bonding, π-π stacking, and other van der Waals forces, and determine their relative contributions to the overall crystal packing.[5][7]
Part 3: Application in Drug Discovery: In Silico Screening
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry.[4] Therefore, evaluating the potential of this compound as a drug candidate using computational methods is a logical and resource-efficient step.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps in understanding potential binding modes and estimating binding affinity, guiding the selection of candidates for experimental screening.[8][10]
Step-by-Step Protocol:
-
Target Selection: Choose a relevant protein target. Based on the known activities of aminopyridine derivatives, bacterial enzymes like DNA gyrase (PDB ID: 2RHL) or protein kinases involved in cancer signaling could be appropriate targets.[10]
-
Protein Preparation:
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine.
-
Perform energy minimization to relax the structure.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define the binding site (active site) on the protein where the docking search will be performed. This is typically centered on the location of the original co-crystallized ligand.
-
Docking Execution: Run the docking simulation using software like AutoDock or Glide. The program will generate multiple possible binding poses for the ligand.
-
Analysis:
-
Analyze the top-ranked poses based on their docking score (an estimate of binding free energy).
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to assess the quality of the binding mode.
-
Caption: A generalized workflow for molecular docking studies.
ADME and Drug-Likeness Prediction
An in silico ADME (Absorption, Distribution, Metabolism, and Excretion) study predicts the pharmacokinetic properties of a molecule.[7] Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five are calculated. These metrics help to identify potential liabilities (e.g., poor oral bioavailability, membrane permeability) early in the drug discovery process, saving significant time and resources.[7][8]
Conclusion
This guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing a synergistic combination of DFT calculations, reactivity analysis, and molecular docking, researchers can generate a wealth of predictive data. This in silico approach provides deep insights into the molecule's fundamental properties, from its spectroscopic signature to its potential as a bioactive agent. The methodologies detailed herein not only pave the way for a thorough understanding of the title compound but also serve as a template for the investigation of other novel, functionalized heterocyclic systems, ultimately accelerating the cycle of design, synthesis, and testing in modern chemical and pharmaceutical research.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination … [ouci.dntb.gov.ua]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Aminopyridine-3,5-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine-3,5-dicarboxylic acid, a polysubstituted pyridine derivative, represents a fascinating molecular scaffold with significant potential in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic amino group and two carboxylic acid moieties on the pyridine ring imparts a distinct set of chemical properties, making it a valuable building block for the synthesis of complex heterocyclic systems and a compelling candidate for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, chemical properties, and applications of this important, yet not widely documented, compound. By delving into the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers with the knowledge necessary to effectively utilize this compound in their own research endeavors.
Discovery and Historical Context
The precise historical account of the initial synthesis of this compound is not prominently documented in readily accessible chemical literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 89795-70-0. The lack of a clear seminal publication suggests that its initial preparation may have occurred as part of a broader study on pyridine chemistry or as an intermediate in a multi-step synthesis that was not the primary focus of the reporting work.
Historically, the synthesis of substituted pyridines has been a cornerstone of heterocyclic chemistry. The functionalization of the pyridine ring, particularly with both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, presents unique synthetic challenges and opportunities. Early methods for pyridine synthesis often involved condensation reactions, which may not have been suitable for producing such a specifically substituted pattern.
A plausible and logical route to the first synthesis of this compound would have been the hydrolysis of the corresponding dinitrile, 2-amino-3,5-dicyanopyridine. The synthesis of various 2-amino-3,5-dicyanopyridines has been more extensively reported, often through multi-component reactions.[1][2] The subsequent hydrolysis of the nitrile groups to carboxylic acids is a standard and well-established chemical transformation.
Another potential historical synthetic pathway could involve the amination of a 2-halopyridine-3,5-dicarboxylic acid derivative. The nucleophilic aromatic substitution of a halogen on the pyridine ring is a common strategy for introducing amino groups.[3] However, the reactivity of the pyridine ring and the potential for side reactions would need to be carefully controlled.
While the exact "discovery" remains elusive, the compound's utility as a synthetic intermediate has likely been recognized in various research settings, leading to its eventual commercial availability.
Synthesis of this compound
Given the absence of a definitive historical synthesis, this section will present a logical and experimentally sound synthetic approach based on established chemical principles and information gathered on related compounds. The most viable and efficient method for the laboratory-scale preparation of this compound is the hydrolysis of 2-amino-3,5-dicyanopyridine.
Synthesis of the Precursor: 2-Amino-3,5-dicyanopyridine
A robust method for the synthesis of 2-amino-3,5-dicyanopyridine derivatives involves a one-pot, multi-component reaction.[2] This approach offers high atom economy and procedural simplicity.
Experimental Protocol: Synthesis of a 2-Amino-3,5-dicarbonitrile (General Procedure)
This protocol is a general representation of the synthesis of 2-amino-3,5-dicarbonitrile derivatives, which are precursors to the target dicarboxylic acid.
-
Reaction Setup: To a solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as aqueous PEG-400, add a catalytic amount of a base like sodium benzoate.
-
Reaction Conditions: The reaction mixture is typically heated to around 70°C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
This method provides a versatile route to a range of 2-amino-3,5-dicyanopyridine derivatives by varying the starting aldehyde.
Hydrolysis of 2-Amino-3,5-dicyanopyridine to this compound
The hydrolysis of the dinitrile to the dicarboxylic acid can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize side reactions and facilitate the isolation of the final product.
Experimental Protocol: Hydrolysis of 2-Amino-3,5-dicyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3,5-dicyanopyridine (1 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC or by observing the dissolution of the starting material and the subsequent precipitation of the product upon cooling.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath. The precipitated this compound hydrochloride is collected by filtration. The free dicarboxylic acid can be obtained by neutralization of the hydrochloride salt with a suitable base. The product can be purified by recrystallization from water or an aqueous alcohol solution.
Causality Behind Experimental Choices:
-
Choice of Acid: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of nitriles. It protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.
-
Reflux Conditions: The hydrolysis of nitriles is often a slow process at room temperature. Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Isolation as Hydrochloride Salt: In an acidic medium, the amino group of the product will be protonated, forming the hydrochloride salt. This salt is often less soluble in the reaction mixture than the free base, facilitating its isolation by precipitation.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.14 g/mol | - |
| Appearance | Solid | - |
| CAS Number | 89795-70-0 | - |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While a complete set of spectra for this specific molecule is not widely published, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, likely in the downfield region (δ 7-9 ppm). The chemical shifts will be influenced by the electronic effects of the amino and carboxylic acid groups. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield region (δ > 160 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the positions of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acids (broad band around 3000 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), and C=O stretching of the carboxylic acids (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (182.14 m/z for the neutral molecule). Fragmentation patterns would involve the loss of CO₂, H₂O, and other small fragments.
Potential Applications
The unique structural features of this compound make it a promising candidate for various applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of two carboxylic acid groups provides additional opportunities for forming strong interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions.
-
Enzyme Inhibition: The dicarboxylic acid moiety can act as a mimic of dicarboxylate substrates or as a chelating agent for metal ions in the active site of metalloenzymes.
-
Receptor Agonism/Antagonism: The molecule can be further functionalized at the amino group or the carboxylic acid groups to generate a library of compounds for screening against various receptors.
Diagram of Potential Pharmacophoric Interactions:
Caption: Potential interactions with biological targets.
Materials Science
The ability of this compound to act as a bridging ligand makes it an attractive component for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions to form extended porous structures with potential applications in gas storage, catalysis, and sensing.
-
Coordination Polymers: The combination of the pyridine nitrogen and the carboxylate oxygens allows for the formation of various coordination modes, leading to polymers with interesting structural and functional properties.
Conclusion
This compound, while not having a widely celebrated history of discovery, stands as a molecule of significant synthetic and functional potential. Its preparation, logically approached through the hydrolysis of its dinitrile precursor, opens the door to a range of applications in medicinal chemistry and materials science. The insights provided in this technical guide, from synthetic strategy to potential applications, are intended to empower researchers to explore the full capabilities of this versatile building block. As the demand for novel heterocyclic compounds continues to grow, the importance of understanding and utilizing such unique molecular scaffolds will undoubtedly increase.
References
Methodological & Application
The Versatility of 2-Aminopyridine-3,5-dicarboxylic Acid in the Design of Advanced Metal-Organic Frameworks: Application Notes and Protocols
Introduction: A Multifunctional Linker for Tailored MOF Architectures
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, sensing, and drug delivery. The key to their tailorability lies in the judicious selection of metal nodes and organic linkers. 2-aminopyridine-3,5-dicarboxylic acid stands out as a particularly promising organic linker. Its rigid pyridine core, coupled with the dual carboxylate groups, provides a robust platform for constructing stable, porous frameworks. The addition of the amino group at the 2-position introduces a crucial functional handle, enabling post-synthetic modification, enhancing substrate affinity, and imparting unique chemical properties to the resulting MOF.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of MOFs. We will delve into the rationale behind its use, provide detailed experimental protocols for MOF synthesis and characterization, and discuss its potential in catalysis, sensing, gas adsorption, and drug delivery, drawing upon established principles and analogous systems.
I. Strategic Advantages of this compound as a MOF Linker
The unique molecular architecture of this compound offers several strategic advantages in the design of functional MOFs:
-
Structural Versatility: The pyridine nitrogen and the two carboxylate groups can coordinate to metal centers in various modes, leading to a rich diversity of framework topologies, from 2D layered structures to complex 3D networks.[1]
-
Enhanced Stability: The rigid aromatic backbone contributes to the thermal and chemical stability of the resulting MOFs.
-
Functionalization Potential: The amino group serves as a prime site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications.[2]
-
Hydrogen Bonding Capabilities: The amino group can participate in hydrogen bonding interactions, which can influence the framework's structure and its affinity for guest molecules.[2]
II. Synthesis of MOFs using this compound: A Generalized Protocol
While specific reaction conditions will vary depending on the desired metal node and framework topology, the following solvothermal synthesis protocol provides a robust starting point for researchers.
Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF
1. Materials and Reagents:
- This compound (linker)
- Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
- Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
- Teflon-lined stainless steel autoclave
2. Procedure:
- In a glass vial, dissolve this compound (e.g., 0.1 mmol, 18.2 mg) in the chosen solvent (e.g., 10 mL of DMF).
- In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).
- Combine the two solutions in the Teflon liner of the autoclave.
- Seal the autoclave and place it in a programmable oven.
- Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a designated period (usually 24 to 72 hours).
- Allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration and wash them with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
- Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
3. Causality Behind Experimental Choices:
- Solvent: DMF and DEF are commonly used due to their high boiling points and ability to dissolve both the linker and the metal salt. The choice of solvent can influence the resulting crystal structure.
- Temperature and Time: These parameters are crucial for crystal growth and phase purity. Optimization is often required for new MOF systems.
- Molar Ratios: The ratio of linker to metal salt can affect the coordination environment of the metal and the final framework topology.
Below is a visual representation of the general synthesis workflow.
Caption: General workflow for the solvothermal synthesis of MOFs.
III. Applications of this compound-Based MOFs
The incorporation of the amino group on the pyridine ring opens up a wide range of potential applications for these MOFs.
A. Heterogeneous Catalysis
The amino groups within the MOF framework can act as basic catalytic sites or can be post-synthetically modified to introduce other catalytically active species.[2] MOFs derived from amino-functionalized linkers have shown promise in various organic transformations.[2][3]
Potential Catalytic Applications:
-
Knoevenagel Condensation: The basic amino groups can catalyze the condensation of aldehydes with active methylene compounds.
-
Aerobic Oxidation: The metal nodes, in conjunction with the functionalized linker, can facilitate aerobic oxidation reactions, such as the epoxidation of olefins.[2]
-
Suzuki-Miyaura Coupling: The amino group can be used as a site for grafting palladium catalysts for cross-coupling reactions.[2]
Protocol 2: Catalytic Test Reaction - Knoevenagel Condensation
1. Materials:
- Activated MOF catalyst
- Benzaldehyde
- Malononitrile
- Solvent (e.g., ethanol)
- Reaction vessel with a condenser
2. Procedure:
- To a solution of benzaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).
- Add the activated MOF catalyst (e.g., 10 mol% relative to the aldehyde).
- Reflux the reaction mixture with stirring for a specified time (e.g., 6 hours).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Separate the catalyst by filtration or centrifugation.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
9. Catalyst Reusability:
- Wash the recovered catalyst with the reaction solvent and a volatile solvent like acetone.
- Dry the catalyst under vacuum.
- Use the recovered catalyst in a subsequent reaction cycle to test its reusability.
B. Luminescent Sensing
MOFs incorporating lanthanide metals or those with fluorescent organic linkers can exhibit strong luminescence, making them excellent candidates for chemical sensors.[4] The luminescence of these MOFs can be quenched or enhanced in the presence of specific analytes. A terbium-based MOF synthesized with pyridine-3,5-dicarboxylic acid has demonstrated potential for detecting nitroaromatic explosives.[5] The presence of the amino group in this compound can further modulate the electronic properties of the linker and influence the sensing performance.
Potential Sensing Targets:
-
Nitroaromatics: The electron-deficient nature of nitroaromatic compounds can lead to fluorescence quenching of electron-rich MOFs.[5]
-
Metal Ions: The amino and carboxylate groups can act as binding sites for specific metal ions, leading to a change in the luminescent signal.
-
Small Molecules: The porous nature of the MOF can allow for the selective binding of small organic molecules, resulting in a detectable change in fluorescence.
Protocol 3: Luminescence Sensing of Nitroaromatics
1. Materials:
- Luminescent MOF
- Solvent for dispersing the MOF (e.g., ethanol)
- Analyte solution (e.g., 2,4,6-trinitrophenol (TNP) in ethanol)
- Fluorometer
2. Procedure:
- Disperse a small amount of the finely ground MOF in the solvent to create a stable suspension.
- Record the fluorescence emission spectrum of the MOF suspension.
- Titrate the MOF suspension with small aliquots of the analyte solution.
- Record the fluorescence emission spectrum after each addition of the analyte.
- Analyze the change in fluorescence intensity as a function of analyte concentration to determine the quenching efficiency.
Below is a diagram illustrating the mechanism of fluorescence quenching.
Caption: Simplified mechanism of fluorescence quenching in MOF-based sensors.
C. Gas Adsorption and Separation
The porous nature of MOFs makes them highly suitable for gas storage and separation applications. The pore size, shape, and surface chemistry of the MOF can be tuned to selectively adsorb certain gases. MOFs constructed from amine-functionalized pyridinecarboxylate ligands have shown potential for the separation of acetylene (C₂H₂) from other gases like methane (CH₄) and carbon dioxide (CO₂).[6][7] The amino groups can enhance the affinity of the MOF for acidic gases like CO₂ and SO₂ through specific interactions.
Quantitative Data for a Related MOF System
The following table summarizes the gas uptake capacities for a cobalt-based MOF (ZJNU-17) constructed from an amine-functionalized pyridinecarboxylate ligand, demonstrating its potential for selective gas adsorption.[7]
| Gas | Uptake Capacity at 298 K and 106.7 kPa (cm³(STP) g⁻¹) |
| C₂H₂ | 100.9 |
| CO₂ | 63.8 |
Data from a study on a related amine-functionalized pyridinecarboxylate MOF.[7]
D. Drug Delivery
MOFs are being extensively explored as carriers for drug delivery due to their high loading capacity and the potential for controlled release.[8][9] The biocompatibility of the metal and linker is a critical consideration for this application. The amino groups on the this compound linker can be used to attach targeting moieties or to modulate the release profile of the encapsulated drug. The pH-responsive nature of some MOFs can be exploited for targeted drug release in the acidic tumor microenvironment.[9]
Advantages of Amino-Functionalized MOFs in Drug Delivery:
-
High Drug Loading: The porous structure allows for the encapsulation of a large amount of drug molecules.[8]
-
Controlled Release: The drug release rate can be controlled by the pore size and the interaction between the drug and the MOF framework.
-
Targeted Delivery: The amino groups can be functionalized with targeting ligands to direct the MOF to specific cells or tissues.
-
Biocompatibility: The choice of biocompatible metals (e.g., Zr, Fe, Zn) and organic linkers is crucial for in vivo applications.[8]
IV. Characterization of this compound-Based MOFs
A comprehensive characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. |
| Single-Crystal X-Ray Diffraction | Determines the precise crystal structure and connectivity of the MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal centers and the presence of the amino group. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which the framework decomposes. |
| Gas Adsorption Analysis (BET) | Measures the surface area and pore volume of the MOF. |
| Fluorescence Spectroscopy | Characterizes the luminescent properties of the MOF for sensing applications. |
V. Conclusion and Future Outlook
This compound is a highly promising building block for the construction of functional metal-organic frameworks. Its unique combination of a rigid pyridine core, dicarboxylate linkers, and a functional amino group provides a versatile platform for creating MOFs with tailored properties for a wide range of applications. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of this exciting class of materials. Future research in this area will likely focus on the development of novel MOF architectures with enhanced stability and functionality, as well as their integration into real-world devices and systems for catalysis, sensing, and biomedical applications.
VI. References
-
Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. CrystEngComm, 25(17), 2534-2541. --INVALID-LINK--
-
Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. ResearchGate. --INVALID-LINK--
-
Li, C., et al. (2022). Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. CrystEngComm, 24(3), 546-552. --INVALID-LINK--
-
Papaefstathiou, G. S., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. --INVALID-LINK--
-
Li, B., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 8(3), 307-321. --INVALID-LINK--
-
Lustig, W. P., et al. (2017). Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews, 46(11), 3242-3285. --INVALID-LINK--
-
Bereciartua, P. J., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 33. --INVALID-LINK--
-
Li, Y., et al. (2018). A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. ResearchGate. --INVALID-LINK--
-
Papaefstathiou, G. S., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1085-1096. --INVALID-LINK--
-
Zhang, X., et al. (2020). Amino-Induced 2D Cu-Based Metal-Organic Framework as an Efficient Heterogeneous Catalyst for Aerobic Oxidation of Olefins. Chemistry – A European Journal, 26(19), 4333-4340. --INVALID-LINK--
-
Ghasemzadeh, M. A., & Abdollahi-Aghdam, S. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(81), 77809-77815. --INVALID-LINK--
-
Shi, Q., et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Solid State Chemistry, 180(6), 1841-1847. --INVALID-LINK--
-
M. G. Lahooti, A., et al. (2022). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Pharmaceutics, 14(10), 2038. --INVALID-LINK--
-
Li, Y., et al. (2020). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. Nanomaterials, 10(1), 93. --INVALID-LINK--
-
Singh, S., et al. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 6(2), 246-263. --INVALID-LINK--
References
- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Amino-Induced 2D Cu-Based Metal-Organic Framework as an Efficient Heterogeneous Catalyst for Aerobic Oxidation of Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–organic frameworks: functional luminescent and photonic materials for sensing applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Aminopyridine-3,5-dicarboxylic Acid as a Versatile Ligand for the Synthesis of Functional Coordination Polymers
Introduction: The Strategic Advantage of 2-Aminopyridine-3,5-dicarboxylic Acid
In the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of the organic ligand is paramount. The ligand dictates the coordination geometry, the dimensionality of the resulting network, and ultimately, the material's functional properties. This compound stands out as a particularly compelling building block. Its structure integrates multiple, distinct coordination sites: a pyridyl nitrogen atom, two carboxylate groups, and an amino group. This trifecta of functionalities provides a rich platform for creating structurally diverse and functional materials.
The key attributes of this ligand include:
-
Multiple Donor Sites: The hard carboxylate oxygen donors, the borderline pyridyl nitrogen, and the amino nitrogen offer varied coordination preferences for a wide range of metal ions.
-
Charge and Chelation: The dicarboxylate moiety can be fully or partially deprotonated, allowing for fine-tuning of the framework's charge and dimensionality. The arrangement of the amino and carboxylate groups also opens possibilities for chelation.
-
Hydrogen Bonding Potential: The presence of the amino group (N-H) and the potential for uncoordinated carboxylate groups (O-H) provides robust hydrogen-bonding capabilities, which are crucial for reinforcing the supramolecular architecture and templating specific network topologies.[1]
This application note provides a comprehensive guide for researchers, chemists, and material scientists on the utilization of this compound in the synthesis of novel coordination polymers. We will delve into the principles of network design, provide detailed synthesis protocols, outline essential characterization techniques, and discuss potential applications.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 89795-70-0[2] |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Appearance | Typically a beige or off-white powder[3] |
| Key Functional Groups | Pyridine-N, Amino-N, Carboxylate-O |
Design Principles and Ligand Coordination Modes
The versatility of this compound stems from its multiple potential coordination modes. The interplay between the metal ion's preferred coordination geometry and the reaction conditions (e.g., pH, solvent, temperature) determines which of these modes are expressed, leading to diverse structural outcomes.[4] Understanding these possibilities is key to designing targeted framework structures.
The pyridyl nitrogen and the two carboxylate groups are the primary coordination sites. The amino group, while a potential donor, often participates more significantly in intra- and intermolecular hydrogen bonding, which helps stabilize the final structure. The carboxylate groups themselves can adopt various modes, such as monodentate, bidentate chelation, or bidentate bridging, further increasing the structural possibilities.[5]
Figure 1: Potential coordination and interaction sites of this compound with metal (M) centers.
Synthesis Protocols: Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are the most effective methods for producing high-quality crystalline coordination polymers.[6] These techniques use elevated temperatures and pressures to increase the solubility of reactants and promote crystal growth. The choice between them often depends on the desired solvent system and reaction temperature.
General Experimental Workflow
The synthesis and analysis of coordination polymers follow a systematic workflow. The process begins with the careful selection of reactants and culminates in the characterization and testing of the final material.
Figure 2: General workflow for the synthesis and characterization of coordination polymers.
Protocol 1: Hydrothermal Synthesis of a Representative Zn(II) Coordination Polymer
This protocol describes a typical hydrothermal synthesis using Zinc(II) nitrate. The conditions are representative and can be systematically varied to target different structures.[5]
Materials:
-
This compound (18.2 mg, 0.1 mmol)
-
Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Deionized Water (3 mL)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Dissolution: In a glass vial, dissolve this compound in 3 mL of DMF. In a separate vial, dissolve Zn(NO₃)₂·6H₂O in 3 mL of deionized water.
-
Rationale: Separately dissolving the ligand and metal salt ensures homogeneity before they are mixed, preventing localized precipitation and promoting uniform crystal nucleation.
-
-
Mixing: Slowly add the aqueous metal salt solution to the DMF solution containing the ligand while stirring. A slight precipitate may form.
-
Transfer to Autoclave: Transfer the resulting mixture into the Teflon liner of a 20 mL autoclave.
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Rationale: The slow heating and cooling rates are critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction.[7] The sustained high temperature provides the activation energy for framework assembly.
-
-
Product Isolation: Open the autoclave carefully in a fume hood. Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals sequentially with deionized water (2 x 5 mL) and ethanol (2 x 5 mL). Dry the crystals in air.
-
Rationale: Washing removes any unreacted starting materials and residual solvent trapped within the crystal lattice, ensuring high purity of the final product.
-
| Parameter | Condition | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O | Provides Zn(II) ions; nitrate is a weakly coordinating anion. |
| Ligand | This compound | The primary organic building block. |
| Solvent System | DMF / H₂O (1:1 v/v) | A mixed-solvent system to ensure solubility of both organic and inorganic reactants.[4] |
| Temperature | 120 °C | Promotes reaction kinetics and crystal growth. |
| Time | 72 hours | Allows sufficient time for the self-assembly process to reach equilibrium. |
| Molar Ratio | 1:1 (Metal:Ligand) | A common starting point; can be varied to influence the final structure. |
Protocol 2: Solvothermal Synthesis with a Co(II) Salt
Solvothermal synthesis is similar to the hydrothermal method but uses non-aqueous solvents, which can influence the resulting crystal structure and properties.[8][9]
Materials:
-
This compound (18.2 mg, 0.1 mmol)
-
Co(CH₃COO)₂·4H₂O (24.9 mg, 0.1 mmol)
-
Acetonitrile (6 mL)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Combine Reactants: Add this compound, Co(CH₃COO)₂·4H₂O, and 6 mL of acetonitrile directly into the Teflon liner of the autoclave.
-
Homogenization: Briefly sonicate the mixture for 5 minutes to ensure the solids are well-dispersed.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat to 160 °C for 48 hours, followed by slow cooling to room temperature.
-
Rationale: Higher temperatures are often used in solvothermal synthesis. Acetonitrile as a solvent can sometimes coordinate to the metal center or act as a template, leading to unique framework topologies.[8]
-
-
Isolation and Purification: Collect the colored crystals by filtration, wash thoroughly with fresh acetonitrile (3 x 5 mL), and air dry.
Essential Characterization Techniques
A multi-technique approach is necessary to fully elucidate the structure and properties of the synthesized coordination polymers.
| Technique | Information Obtained | Interpretation Notes |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, coordination environment, and network topology.[10] | The definitive method for structural determination. Provides unequivocal proof of the polymer's structure. |
| Powder X-ray Diffraction (PXRD) | Phase purity and crystallinity of the bulk sample. | The experimental PXRD pattern of the bulk product should match the pattern simulated from the SC-XRD data to confirm sample homogeneity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups and confirmation of ligand coordination. | Look for a shift in the carboxylate stretching frequencies (typically ν(C=O) around 1700 cm⁻¹) to lower wavenumbers upon coordination to the metal ion. The disappearance of the broad O-H stretch indicates full deprotonation.[11] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the framework and presence of solvent molecules. | A weight loss step at < 150 °C typically corresponds to the loss of guest solvent molecules. The temperature at which the framework begins to rapidly decompose indicates its thermal stability. |
| Elemental Analysis (CHN) | Confirmation of the empirical formula. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values based on the formula determined by SC-XRD. |
Potential Applications
The unique structural features imparted by the this compound ligand can lead to materials with promising applications in several fields.
-
Heterogeneous Catalysis: The presence of accessible metal sites (Lewis acids) and basic nitrogen sites (Lewis bases) within the framework can create synergistic catalytic centers for organic transformations, such as cyanosilylation or Henry reactions.[6][12][13]
-
Luminescence and Sensing: If coordinated with suitable metal ions like Zn(II), Cd(II), or lanthanides, the resulting polymers can exhibit strong luminescence.[5][14] This emission can be quenched or enhanced by the presence of specific analytes (e.g., nitroaromatics, metal ions), making these materials candidates for chemical sensors.
-
Gas Adsorption: By selecting appropriate metal clusters and reaction conditions, it may be possible to synthesize porous frameworks capable of selective gas adsorption and separation, relevant for environmental and energy applications.
-
Drug Delivery and Biomedical Applications: The biocompatibility of certain metal ions (e.g., Zn, Fe) and the functional groups on the ligand could allow for the development of MOFs for controlled drug release or as therapeutic agents.[14]
Conclusion
This compound is a highly promising, albeit under-explored, ligand for the construction of functional coordination polymers. Its inherent structural and electronic features provide a robust toolkit for crystal engineering. The protocols and characterization strategies outlined in this note serve as a foundational guide for researchers to synthesize and investigate new materials based on this versatile building block. Through systematic exploration of different metal ions, solvent systems, and reaction conditions, a new generation of CPs and MOFs with tailored structures and novel applications can be realized.
References
- 1. Synthesis, characterization, and biological activity of Cd(II) and Mn(II) coordination polymers based on pyridine-2,6-dicarboxylic acid | Semantic Scholar [semanticscholar.org]
- 2. 89795-70-0|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Structural diversity of five coordination polymers based on 2,6-bis(3,5-dicarboxyphenyl)pyridine ligand: solvothermal syntheses, structural characterizations, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: A Guided Synthesis of 2-Aminopyridine-3,5-dicarboxylic Acid
Introduction
2-Aminopyridine-3,5-dicarboxylic acid is a vital heterocyclic compound, serving as a key building block in the synthesis of novel pharmaceuticals and functional materials. Its rigid, functionalized pyridine core makes it an attractive scaffold for developing ligands for metal-organic frameworks (MOFs), as well as designing specific inhibitors for biological targets. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in chemical synthesis and drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the chemical reasoning behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the process.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of a dinitrile precursor, 2-aminopyridine-3,5-dicarbonitrile, followed by a robust hydrolysis to yield the target dicarboxylic acid. This approach is favored due to the ready availability of starting materials and the generally high yields achievable in both steps.
Figure 1: A schematic overview of the two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Aminopyridine-3,5-dicarbonitrile
This initial step involves a multi-component reaction to form the pyridine ring with the desired nitrile functionalities. The use of malononitrile and a simple ammonium salt provides an efficient route to this key intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Malononitrile | 66.06 | 13.2 g | 0.2 |
| Ammonium Acetate | 77.08 | 15.4 g | 0.2 |
| Ethanol (95%) | - | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (13.2 g, 0.2 mol) and ammonium acetate (15.4 g, 0.2 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Purification: The crude 2-aminopyridine-3,5-dicarbonitrile can be purified by recrystallization from hot ethanol to yield a crystalline solid. Dry the purified product in a vacuum oven at 60°C. The expected yield is approximately 70-80%.
Causality and Insights: The use of ammonium acetate serves as both a catalyst and a source of ammonia for the formation of the amino group on the pyridine ring. The refluxing ethanol provides the necessary thermal energy for the condensation and cyclization reactions to proceed efficiently.
Part 2: Hydrolysis to this compound
The dinitrile intermediate is then hydrolyzed under basic conditions to yield the final dicarboxylic acid. Subsequent acidification precipitates the product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine-3,5-dicarbonitrile | 144.13 | 14.4 g | 0.1 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.4 |
| Deionized Water | - | 150 mL | - |
| Concentrated HCl (37%) | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminopyridine-3,5-dicarbonitrile (14.4 g, 0.1 mol) in 100 mL of deionized water.
-
Base Addition: Prepare a solution of sodium hydroxide (16.0 g, 0.4 mol) in 50 mL of deionized water and add it to the flask.
-
Hydrolysis: Heat the mixture to reflux with stirring. The hydrolysis of the nitrile groups will lead to the evolution of ammonia gas, which should be vented into a fume hood. The reaction is typically complete in 8-12 hours. Monitor the completion of the reaction by the cessation of ammonia evolution.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from hot water. Dry the final product in a vacuum oven at 80°C. The expected yield is typically in the range of 85-95%. A similar hydrolysis of a cyanopyridine derivative to its corresponding carboxylic acid is a well-established method.[1]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
FTIR Spectroscopy: The presence of characteristic peaks for the amino group (N-H stretching around 3300-3500 cm⁻¹), carboxylic acid O-H stretching (broad peak around 2500-3300 cm⁻¹), and C=O stretching (around 1700 cm⁻¹) should be observed.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the amine and carboxylic acid protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbons (around 165-175 ppm) and the carbons of the pyridine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₇H₆N₂O₄, M.W. 182.13 g/mol ) should be observed.
Safety and Handling
-
Malononitrile is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
The hydrolysis step evolves ammonia gas, which is toxic and has a strong odor. This step must be performed in a well-ventilated fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following this two-step procedure, researchers can efficiently produce this valuable compound in good yield and high purity. The provided insights into the reaction mechanisms and characterization techniques should further aid in the successful execution of this synthesis.
References
The Strategic Role of 2-Aminopyridine-3,5-Dicarboxylic Acid in Advanced Crystal Engineering
Introduction: A Multifunctional Tecton for Supramolecular Design
In the expansive field of crystal engineering, the rational design and synthesis of functional solid-state materials hinges on the selection of molecular building blocks, or tectons, with precisely defined chemical information encoded within their structures. 2-Aminopyridine-3,5-dicarboxylic acid stands out as a particularly compelling ligand for the construction of sophisticated supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers (CPs), and co-crystals. Its strategic placement of a basic amino group and two acidic carboxylate moieties on a pyridine backbone offers a rich interplay of coordination vectors and hydrogen bonding sites, enabling a high degree of control over crystal packing and, consequently, material properties.
The endocyclic pyridine nitrogen and the exocyclic amino group provide distinct Lewis basic sites for metal coordination and protonation, while the two carboxylate groups offer versatile binding modes (monodentate, bidentate chelating, and bridging) to connect metal centers into multidimensional networks. This trifunctional nature not only dictates the resulting topology but also imbues the final material with desirable characteristics, such as enhanced thermal stability, tunable porosity, and notable photoluminescent properties. This guide provides a comprehensive overview of the application of this compound in crystal engineering, detailing its procurement, the synthesis of advanced materials, and their characterization.
Part 1: The Ligand - this compound
Physicochemical Properties
A thorough understanding of the ligand's properties is foundational to its successful application in crystal engineering.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 182.13 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Key Functional Groups | Pyridine-N, Amino (-NH₂), Carboxylic Acid (-COOH) x 2 | N/A |
Procurement and Synthesis
This compound is commercially available from suppliers such as Sigma-Aldrich, which is the most straightforward procurement route for many research applications. For instances where a custom synthesis is required, a common strategy involves the hydrolysis of dinitrile precursors. While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general approach can be inferred from related syntheses. This typically involves the preparation of a dinitrile or diester precursor followed by hydrolysis.
Conceptual Synthesis Pathway:
A plausible synthetic route starts with the multi-component reaction to form a 2-aminopyridine-3,5-dicarbonitrile derivative, which can then be subjected to acidic or basic hydrolysis to yield the desired dicarboxylic acid. This approach leverages the accessibility of starting materials for dinitrile synthesis.[1]
Caption: Conceptual synthesis pathway for this compound.
Part 2: Application in Metal-Organic Frameworks and Coordination Polymers
The true utility of this compound is realized in its ability to form extended, crystalline networks with metal ions. The interplay between the pyridine nitrogen, the amino group, and the carboxylates allows for the construction of frameworks with diverse topologies and functionalities.
Synthesis of Coordination Polymers: A General Protocol
The synthesis of MOFs and CPs using this ligand typically employs solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization.
Protocol 1: General Solvothermal Synthesis of a Lanthanide-based MOF
-
Reactant Preparation: In a 20 mL Teflon-lined stainless-steel autoclave, combine:
-
This compound (0.1 mmol, 18.2 mg).
-
A lanthanide salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) (0.1 mmol).
-
A solvent system, typically a mixture of N,N-dimethylformamide (DMF) and water (e.g., 10 mL total volume, 1:1 v/v).
-
-
Reaction: Seal the autoclave and place it in a programmable oven. Heat to 120-180 °C for 48-72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry in air.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
-
Mixed Solvent System: DMF acts as a good solvent for the organic ligand and often serves as a template or structure-directing agent. Water can influence the coordination environment of the metal ion and the hydrolysis of metal salts.
-
Slow Cooling: Gradual cooling is crucial for controlling the nucleation and growth process, leading to larger and more well-defined crystals suitable for single-crystal X-ray diffraction.
Caption: General workflow for the solvothermal synthesis of MOFs.
Structural Characterization: Unveiling the Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline material. Due to the nature of MOF synthesis, which often yields microcrystalline powders, specialized techniques may be required.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection: Carefully select a well-formed single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or other suitable algorithms and refine the atomic positions and displacement parameters until a satisfactory model is achieved.
Self-Validating System: The final refined crystallographic model should have low R-factors (e.g., R1 < 0.05), a goodness-of-fit (GooF) value close to 1, and a clean difference Fourier map, which collectively validate the accuracy of the determined structure.
While specific crystallographic data for MOFs derived from this compound are not yet widely available in the literature, analysis of related structures using the non-amino functionalized pyridine-3,5-dicarboxylic acid provides insight into expected coordination modes and network topologies. For instance, lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid have been shown to form 3D microporous frameworks.[2] The addition of the 2-amino group is anticipated to introduce further hydrogen bonding capabilities, potentially leading to more complex and robust supramolecular architectures.
Application Note: Luminescent Sensing with Lanthanide MOFs
The incorporation of lanthanide ions (e.g., Eu³⁺, Tb³⁺) into MOFs using this compound as a ligand is a promising strategy for developing highly sensitive luminescent sensors. The organic ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits its characteristic sharp, line-like luminescence (red for Eu³⁺, green for Tb³⁺).
Principle of Luminescent Sensing:
The luminescence of these Ln-MOFs can be quenched or enhanced in the presence of specific analytes. For example, nitroaromatic compounds, which are common explosives, are electron-deficient and can interact with the electron-rich aromatic rings of the ligand, leading to a quenching of the luminescence through a photoinduced electron transfer mechanism. This "turn-off" sensing provides a highly sensitive method for detection.[3]
Caption: Energy transfer in Ln-MOFs and quenching by an analyte.
Protocol 3: Luminescence Spectroscopy
-
Sample Preparation: Disperse a small amount of the crystalline Ln-MOF in a suitable solvent (e.g., ethanol) or use the solid sample directly.
-
Measurement: Record the excitation and emission spectra using a spectrofluorometer.
-
To obtain the emission spectrum, excite the sample at the wavelength of maximum absorption of the ligand (typically in the UV region).
-
To obtain the excitation spectrum, set the emission wavelength to the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺) and scan the excitation wavelengths.
-
-
Quantum Yield Determination: Measure the luminescence quantum yield relative to a known standard to quantify the efficiency of the emission process.
Expected Luminescence Data for Representative Ln-MOFs:
While specific data for this compound based MOFs is emerging, analogous systems provide expected values.
| Lanthanide Ion | Excitation Max (nm) | Major Emission Peaks (nm) | Color | Potential Application |
| Eu³⁺ | ~300-350 | ~592 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂) | Red | Red phosphor, sensing |
| Tb³⁺ | ~300-350 | ~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅) | Green | Green phosphor, sensing |
The amino group on the pyridine ring can influence the electronic properties of the ligand, potentially affecting the efficiency of the antenna effect and the sensitivity of the MOF to different analytes.
Application Note: Thermal Stability Analysis
The thermal stability of MOFs is a critical parameter for their practical application, especially in areas like catalysis and gas separation which may involve elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating this property.
Principle of Thermal Analysis:
-
TGA measures the change in mass of a sample as a function of temperature. It reveals the temperatures at which solvent molecules are lost and the framework itself begins to decompose.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic and exothermic processes, such as desolvation and decomposition.
Protocol 4: Thermogravimetric and Differential Scanning Calorimetry Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into an alumina or platinum crucible.
-
TGA/DSC Measurement: Place the crucible in the TGA/DSC instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at each step. Analyze the DSC curve (heat flow vs. temperature) to identify corresponding thermal events.
Interpreting Thermal Analysis Data:
A typical TGA curve for a solvothermally synthesized MOF will show:
-
An initial weight loss at lower temperatures (< 150 °C) corresponding to the removal of guest solvent molecules from the pores.
-
A plateau of thermal stability where the framework is intact.
-
A significant weight loss at higher temperatures, indicating the decomposition of the organic ligand and collapse of the framework.
The onset of this final, sharp weight loss is generally considered the decomposition temperature of the MOF. For many pyridine-dicarboxylate based MOFs, decomposition temperatures are often observed in the range of 350-500 °C, indicating high thermal stability.[2] The presence of the amino group and its potential for additional hydrogen bonding may further enhance the thermal robustness of frameworks derived from this compound.
Conclusion and Future Outlook
This compound is a highly versatile and promising building block for the rational design of functional crystalline materials. Its unique combination of coordination sites and hydrogen bonding capabilities allows for the construction of robust and functional metal-organic frameworks and coordination polymers. The application of these materials in areas such as luminescent sensing and catalysis is an active and exciting area of research. As more researchers utilize this ligand, the library of resulting crystal structures and their associated properties will undoubtedly expand, paving the way for the development of new materials with tailored functionalities for a wide range of technological applications. The insights and protocols provided herein serve as a foundational guide for researchers and scientists looking to explore the rich potential of this compound in the field of crystal engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Strategic Functionalization of 2-Aminopyridine-3,5-Dicarboxylic Acid
Abstract: 2-Aminopyridine-3,5-dicarboxylic acid is a highly versatile heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring two carboxylic acid moieties and a nucleophilic amino group on a pyridine scaffold, presents both opportunities and challenges for chemical modification. The distinct electronic properties and positions of these groups allow for a range of selective and sequential functionalization strategies. This guide provides an in-depth exploration of the core methodologies for modifying this scaffold, explaining the causality behind experimental choices and offering detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of the Scaffold
This compound serves as a privileged scaffold due to the precise spatial arrangement of its functional groups. The carboxylic acids at the C3 and C5 positions act as key hydrogen bond donors and acceptors or as handles for derivatization, while the C2-amino group provides a site for nucleophilic attack and further substitution. Understanding the differential reactivity of these sites is paramount for designing logical synthetic routes to novel compounds. The pyridine nitrogen itself influences the ring's electronics, rendering the C-H bonds susceptible to advanced functionalization, though this is beyond the scope of foundational protocols.
The primary reactive centers—the acidic protons of the carboxyl groups and the lone pair of the amino group—are the initial targets for functionalization.
Caption: Core structure and primary reactive sites.
Functionalization of the Carboxylic Acid Groups
The twin carboxylic acid groups are typically the most accessible handles for modification. Their conversion into esters or amides is a fundamental strategy to enhance solubility, modulate biological activity, or prepare for subsequent coupling reactions.
Esterification: Modulating Solubility and Reactivity
Esterification is often the first step in a synthetic sequence. It replaces the polar carboxylic acid groups with less polar ester functionalities, significantly improving the molecule's solubility in common organic solvents.
Protocol 1: Comprehensive Di-esterification via Fischer-Speier Reaction
This classic acid-catalyzed method is a robust and scalable approach to convert both carboxylic acids into their corresponding esters.
-
Principle of Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a relatively weak nucleophile like an alcohol (e.g., ethanol or methanol). The reaction is reversible and is driven to completion by using the alcohol as the solvent (a large excess).
-
Step-by-Step Protocol:
-
Setup: Suspend this compound (1.0 eq) in anhydrous ethanol (or methanol) (approx. 0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). The base will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
-
Protocol 2: Selective Mono-esterification
Achieving selective mono-esterification is challenging but can be accomplished by carefully controlling stoichiometry, such as through the partial saponification of a diester. A literature procedure for the related pyridine-3,5-dicarboxylic acid provides a strong foundation for this approach.[1]
-
Principle of Causality: This protocol relies on the controlled hydrolysis of one of the two ester groups of the corresponding diester. By using a sub-stoichiometric amount of a base (potassium hydroxide), the reaction can be stopped preferentially at the mono-acid, mono-ester stage before full hydrolysis to the di-acid occurs.[1]
-
Step-by-Step Protocol (Based on Diethyl Ester):
-
Setup: Dissolve diethyl 2-aminopyridine-3,5-dicarboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Prepare a solution of potassium hydroxide (KOH) (0.9-1.0 eq) in ethanol. Add this solution slowly to the stirring diester solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A white solid (the potassium salt of the product) should precipitate. Monitor the reaction carefully by TLC to maximize the formation of the mono-ester and minimize the formation of the di-acid.
-
Isolation of Salt: Filter the precipitated solid and wash with cold ethanol.
-
Acidification: Dissolve the collected solid in a minimum amount of distilled water. Cool the solution in an ice bath and slowly add 1M HCl solution dropwise to adjust the pH to ~3-4.
-
Final Product Collection: A white solid, the desired mono-ester, will precipitate. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.[1]
-
Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most critical reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is difficult due to the formation of a non-reactive ammonium carboxylate salt. Therefore, "coupling reagents" are used to activate the carboxylic acid.[2]
Protocol 3: Di-amidation Using HATU Coupling Reagent
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that works well even with sterically hindered substrates or electron-deficient amines.[3]
-
Principle of Causality: The carboxylic acid reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is added to neutralize the carboxylic acid and the ammonium salt formed during the reaction, ensuring the amine remains a free nucleophile.
Caption: General workflow for amide coupling reactions.
-
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a dry, inert-atmosphere (N₂ or Ar) flask.
-
Reagent Addition: Add the desired amine (2.2 eq), HATU (2.2 eq), and DIPEA (4.0-5.0 eq). The order of addition can be critical; often, the acid, amine, and HATU are mixed before the final addition of DIPEA.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Common Amide Coupling Reagents
| Reagent | Full Name | Key Features & Use Cases |
| DCC | Dicyclohexylcarbodiimide | Cost-effective; forms insoluble dicyclohexylurea (DCU) byproduct which can be filtered off.[4] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproduct; often used with HOBt for in-situ biological conjugations. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Highly efficient, fast reaction times, good for hindered substrates and reducing racemization.[3] |
| T3P | Propylphosphonic Anhydride | High-yielding, forms water-soluble byproducts, considered a "green" coupling reagent. |
Functionalization of the C2-Amino Group
The exocyclic amino group at the C2 position is a potent nucleophile and can be readily acylated, alkylated, or used in cyclization reactions.
Protocol 4: N-Acylation under Schotten-Baumann Conditions
This protocol is a reliable method for attaching an acyl group to the C2-amino nitrogen using a base to neutralize the acidic byproduct.[5]
-
Principle of Causality: The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction towards the product.[5]
-
Step-by-Step Protocol (assuming prior esterification of carboxyl groups):
-
Setup: Dissolve the starting material, diethyl 2-aminopyridine-3,5-dicarboxylate (1.0 eq), in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq).
-
Acylating Agent: Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.
-
Orthogonal and Sequential Functionalization Strategies
The true synthetic power of this scaffold is unlocked through orthogonal strategies, where one functional group can be modified while the others remain inert, often through the use of protecting groups.
A common and logical workflow involves protecting the most reactive or sensitive group first, modifying the other sites, and finally removing the protecting group to reveal a handle for the final transformation.
Caption: Workflow for a sequential functionalization strategy.
This approach allows for the systematic and controlled construction of complex molecules with diverse functionalities at all three positions, making this compound an exceptionally valuable starting material for creating libraries of compounds for screening and development.
References
- 1. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
The 2-Aminopyridine-3,5-Dicarboxylic Acid Scaffold: A Versatile Privileged Structure in Medicinal Chemistry
Introduction: The Enduring Appeal of the 2-Aminopyridine Moiety
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in a multitude of biological interactions. Its simple, low molecular weight and functionalized nature make it an ideal starting point for the synthesis of diverse and complex bioactive molecules.[1] The pyridine ring, an isostere of benzene, is a prevalent feature in over 7,000 existing drug molecules, highlighting its significance in pharmaceutical development.[1] The strategic incorporation of the 2-amino group provides a critical hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets. This, combined with the potential for substitution at various positions on the pyridine ring, allows for the fine-tuning of physicochemical properties and pharmacological activity.
This guide focuses on a specific, yet highly versatile, derivative: the 2-aminopyridine-3,5-dicarboxylic acid scaffold and its ester analogs. The presence of the carboxylic acid or ester functionalities at the 3 and 5 positions introduces additional points for molecular recognition and allows for the exploration of diverse chemical space. These groups can act as hydrogen bond acceptors or donors, participate in ionic interactions, and serve as handles for further chemical modification, making this scaffold a privileged structure for the discovery of novel therapeutic agents.
This document provides a comprehensive overview of the synthesis, purification, and biological evaluation of this compound derivatives. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the application of these compounds as potential inhibitors of key biological targets, including dihydrofolate reductase (DHFR) and as antagonists of kainate receptors.
Part 1: Synthesis and Characterization of the 2-Aminopyridine-3,5-Dicarboxylate Scaffold
The synthesis of the 2-aminopyridine-3,5-dicarboxylate core can be efficiently achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction offers a convergent and atom-economical approach to constructing the pyridine ring.[2][3] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, typically yielding a 1,4-dihydropyridine which is subsequently oxidized to the pyridine.[3] For the direct synthesis of 2-aminopyridine derivatives, cyanoacetamide can be employed as the nitrogen-containing component, which provides the 2-amino functionality in the final product.
Experimental Protocol: One-Pot Synthesis of Diethyl 2-amino-6-methyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes a representative one-pot synthesis of a 2-aminopyridine-3,5-dicarboxylate derivative.
Materials and Reagents:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (10.6 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add cyanoacetamide (8.4 g, 0.1 mol) followed by piperidine (1.0 mL, catalytic amount).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of starting materials and the appearance of a new, more polar spot indicates reaction progression.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the desired product as a crystalline solid.
-
Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the pure product and combine them.
-
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
-
Workflow for the Synthesis of Diethyl 2-amino-6-methyl-4-phenylpyridine-3,5-dicarboxylate
Caption: One-pot synthesis of a 2-aminopyridine-3,5-dicarboxylate derivative.
Part 2: Biological Evaluation of this compound Derivatives
The this compound scaffold has been explored for its potential to interact with various biological targets. Here, we present detailed protocols for evaluating the inhibitory activity of these derivatives against two important targets: Dihydrofolate Reductase (DHFR) and Kainate Receptors.
Application Note 1: Dihydrofolate Reductase (DHFR) Inhibition
Background:
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[4] Tetrahydrofolate is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation.[4] Consequently, DHFR is a well-established and validated target for anticancer and antimicrobial therapies.
Principle of the Assay:
The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate.[4][5] The rate of this absorbance decrease is directly proportional to the DHFR activity. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Experimental Protocol: In Vitro DHFR Activity Assay
Materials and Reagents:
-
Human recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM in 0.1 M NaOH).
-
Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound solution or DMSO (for control wells) to each well.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the DHFR enzyme solution (final concentration, e.g., 5-10 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of DHF and NADPH (final concentrations, e.g., 10 µM DHF and 100 µM NADPH) to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
DHFR Inhibition Assay Workflow
Caption: Workflow for the in vitro DHFR inhibition assay.
Application Note 2: Kainate Receptor Antagonism
Background:
Kainate receptors are a subtype of ionotropic glutamate receptors that are crucial for synaptic transmission and neuronal excitability.[4] Dysregulation of kainate receptor function has been implicated in various neurological disorders, including epilepsy and neuropathic pain. Antagonists of kainate receptors are therefore of significant therapeutic interest.
Principle of the Assay:
The activity of kainate receptor antagonists can be assessed using a radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the kainate receptor. The amount of displaced radioligand is proportional to the affinity of the test compound for the receptor.
Experimental Protocol: Kainate Receptor Radioligand Binding Assay
Materials and Reagents:
-
Membrane preparation from cells expressing the target kainate receptor subtype (e.g., GluK1 or GluK3)
-
Radiolabeled ligand (e.g., [³H]kainate or a selective antagonist like [³H]UBP310)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of unlabeled kainate)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of binding buffer, 25 µL of the radiolabeled ligand solution (at a concentration close to its Kd), and 25 µL of the test compound solution at various concentrations. For total binding wells, add 25 µL of DMSO instead of the test compound. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
-
Incubation:
-
Add 25 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.
-
Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate under a lamp.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Kainate Receptor Binding Assay Workflow
Caption: Workflow for the kainate receptor radioligand binding assay.
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
The data obtained from the biological assays can be used to establish structure-activity relationships, which are crucial for guiding the optimization of lead compounds.
Quantitative Data Summary
The following table provides a template for summarizing the biological data for a series of synthesized this compound derivatives.
| Compound ID | R¹ | R² | DHFR IC₅₀ (µM) | Kainate Receptor Ki (µM) |
| 1a | -CH₃ | -H | 15.2 | >100 |
| 1b | -CH₃ | 4-Cl-Ph | 5.8 | 25.6 |
| 1c | -C₂H₅ | -H | 20.1 | >100 |
| 1d | -C₂H₅ | 4-Cl-Ph | 8.2 | 32.4 |
| 2a | -CH₃ | -H | 2.5 | 5.1 |
| 2b | -CH₃ | 4-Cl-Ph | 0.8 | 1.2 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Discussion of Structure-Activity Relationships
-
Influence of the 4-Substituent (R²): The presence of a 4-chlorophenyl group at the R² position consistently leads to a significant increase in potency for both DHFR and kainate receptor inhibition (compare 1a vs. 1b , 1c vs. 1d , and 2a vs. 2b ). This suggests that a bulky, lipophilic substituent at this position is favorable for binding to both targets.
-
Influence of the 6-Substituent (R¹): A methyl group at the R¹ position appears to be more favorable than an ethyl group for DHFR inhibition (compare 1a vs. 1c and 1b vs. 1d ). This may indicate a size constraint in the binding pocket of DHFR.
-
Influence of the 3,5-Substituents: The conversion of the dicarboxylate esters (compounds 1a-d ) to the dicarboxylic acids (compounds 2a-b ) results in a marked increase in potency for both targets. This suggests that the carboxylic acid moieties may be involved in critical hydrogen bonding or ionic interactions with the target proteins.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic accessibility via multicomponent reactions, coupled with the potential for diverse biological activity, makes this an attractive area for further research. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and evaluate the biological activity of derivatives based on this privileged structure. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships and to optimize the potency and selectivity for specific biological targets. Advanced techniques such as X-ray crystallography and computational modeling will be invaluable in elucidating the precise binding modes of these compounds and in guiding the rational design of next-generation inhibitors.
References
- 1. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Kainate lesion dissociates striatal dopamine receptor radioligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Growth of High-Quality Single Crystals of 2-Aminopyridine-3,5-dicarboxylic Acid Cocrystals
Abstract
Cocrystallization is a powerful technique in crystal engineering used to tailor the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2] This application note provides detailed protocols for the synthesis and single-crystal growth of cocrystals involving 2-aminopyridine-3,5-dicarboxylic acid. This molecule, possessing multiple hydrogen bond donor and acceptor sites, is an excellent candidate for forming stable cocrystal structures. We present several field-proven methodologies, including slow solvent evaporation, vapor diffusion, and cooling crystallization, offering researchers a robust guide to systematically screen for and produce high-quality single crystals suitable for structural analysis.
Introduction: The Strategic Value of Cocrystallization
In modern drug development, optimizing the solid-state properties of an API is as critical as perfecting its molecular structure. Cocrystals, which are multicomponent crystalline materials composed of an API and a benign coformer held together by non-covalent interactions, offer a versatile platform for this optimization.[3][4] By judiciously selecting a coformer, one can systematically modify critical properties such as solubility, dissolution rate, stability, and bioavailability without altering the covalent bonds of the API itself.[5][6][7]
This compound is a molecule of significant interest due to its rich array of functional groups. The two carboxylic acid groups are potent hydrogen bond donors, while the pyridine ring nitrogen and the exocyclic amino group act as hydrogen bond acceptors.[8][9] This combination creates a high propensity for forming robust and predictable intermolecular interactions, known as supramolecular synthons, which are the foundation of cocrystal design.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing the necessary insights for troubleshooting and adapting these protocols to new coformers and systems.
Foundational Principles of Cocrystal Engineering
The formation of a cocrystal is a thermodynamic process governed by the stability of the resulting crystal lattice compared to the lattices of the individual components. The key to successful cocrystallization lies in identifying coformers that have complementary functional groups capable of forming strong and directional non-covalent bonds.
Key Interactions:
-
Hydrogen Bonds: The most critical interaction in the formation of this compound cocrystals. The carboxylic acid-pyridine heterosynthon (O-H···N) is a particularly robust and well-documented interaction in crystal engineering.[8][10]
-
π-π Stacking: Aromatic rings, such as the pyridine ring, can stack on top of each other, contributing to the overall stability of the crystal packing.
Coformer Selection and the ΔpKa Rule: The choice of coformer is paramount. Coformers should be non-toxic and possess complementary functional groups. A useful guideline for predicting whether a cocrystal or a salt will form is the ΔpKa rule . It is based on the difference between the pKa of the protonated base (the pyridine) and the pKa of the acid.[8][11]
-
ΔpKa < 0: A cocrystal is likely to form, with a neutral hydrogen bond (O-H···N).
-
ΔpKa > 3: A salt is expected, involving proton transfer to form an ionic bond (O⁻···H-N⁺).
-
0 < ΔpKa < 3: This is an ambiguous region where either a cocrystal or a salt may form.
General Experimental Workflow
The process of obtaining single-crystal cocrystals is systematic. It begins with component selection and solubility screening, proceeds to crystallization experiments under various conditions, and concludes with crystal harvesting and rigorous characterization.
Materials and Equipment
Successful crystallization requires high-purity materials and appropriate laboratory equipment.
| Chemicals & Reagents | Equipment |
| This compound (≥98% purity) | Analytical Balance (±0.1 mg) |
| Coformers (e.g., Adipic acid, Nicotinamide, Urea) | Magnetic Stirrer and Hot Plate |
| Solvents (HPLC grade or equivalent): | Assorted Glass Vials (2 mL, 4 mL, 20 mL) |
| - Methanol, Ethanol, Isopropanol | Beakers and Erlenmeyer Flasks |
| - Acetone, Acetonitrile | Spatulas and Weighing Boats |
| - Water (Deionized) | Pasteur Pipettes |
| - Ethyl Acetate | Syringes and Syringe Filters (0.22 µm) |
| Optical Microscope | |
| Parafilm or Screw Caps | |
| Temperature-controlled Incubator or Oven |
Detailed Protocols for Single Crystal Growth
The selection of a crystallization method is critical and often system-dependent. We present three robust methods. For all protocols, it is crucial to start with a clear, filtered solution to minimize heterogeneous nucleation, which can lead to the formation of polycrystalline powder rather than single crystals.
Protocol 1: Slow Solvent Evaporation
This is the most widely used and intuitive method for growing single crystals.[7][12][13] It relies on gradually increasing the concentration of the solutes past the saturation point as the solvent evaporates.
Step-by-Step Methodology:
-
Preparation: In a 20 mL glass vial, combine this compound and the chosen coformer in a desired stoichiometric ratio (e.g., 1:1 molar ratio). A typical starting amount is 10-20 mg of the primary component.
-
Dissolution: Add a suitable solvent (e.g., methanol, ethanol) dropwise while stirring until all solids have completely dissolved. Gentle warming (40-50 °C) may be applied to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, smaller vial (e.g., 4 mL). This step is critical to remove dust or any undissolved particulates.
-
Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate; fewer/smaller holes lead to slower evaporation and potentially larger, higher-quality crystals.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a drawer or a controlled incubator set to 25 °C).
-
Monitoring: Observe the vial daily without disturbing it. Crystals can form over a period of several days to a few weeks.
Protocol 2: Vapor Diffusion
This technique is ideal for milligram-scale crystallization and for systems that are sensitive to rapid changes in concentration.[14][15] It involves the slow diffusion of an "anti-solvent" vapor into the solution, which gradually reduces the solubility of the components.
Step-by-Step Methodology:
-
Solution Preparation: In a small, open vial (e.g., 2 mL), dissolve the stoichiometric mixture of components in a minimal amount of a "good" solvent (a solvent in which they are readily soluble, e.g., methanol).
-
Chamber Setup: Place this inner vial into a larger, sealable container (e.g., a 20 mL vial or a small beaker).
-
Anti-Solvent Addition: Carefully add a small volume (e.g., 1-2 mL) of a volatile "anti-solvent" (a solvent in which the components are poorly soluble, e.g., diethyl ether or hexane) to the bottom of the larger container, ensuring it does not splash into the inner vial. The anti-solvent must be miscible with the good solvent.
-
Sealing: Tightly seal the outer container with a cap or parafilm.
-
Incubation: Leave the sealed system undisturbed in a stable environment. The anti-solvent, having a higher vapor pressure, will slowly diffuse into the solution in the inner vial, inducing supersaturation and crystallization.
Protocol 3: Cooling Crystallization
This method is effective for compounds whose solubility is highly dependent on temperature. By slowly decreasing the temperature, the solubility limit is lowered, forcing the excess solute out of solution to form crystals.
Step-by-Step Methodology:
-
Hot Dissolution: Prepare a saturated or near-saturated solution of the components in a suitable solvent at an elevated temperature (e.g., 50-60 °C). Ensure all solids are completely dissolved.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any impurities.
-
Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Refrigeration: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further promote crystal growth. The transition should be slow to avoid rapid precipitation.[4]
-
Harvesting: Crystals should be harvested promptly once growth appears complete to prevent solvent loss or phase changes.
Crystal Characterization: Confirming Success
Visual inspection is not sufficient to confirm the formation of a new cocrystal phase. A combination of analytical techniques is required for unambiguous identification.
| Technique | Purpose | Expected Outcome for a Successful Cocrystal |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D arrangement of molecules in the crystal lattice. | Unambiguously identifies the positions of the API and coformer, confirms the stoichiometric ratio, and reveals the hydrogen bonding network. This is the "gold standard" for proof of cocrystal formation.[3][16] |
| Powder X-ray Diffraction (PXRD) | To analyze the bulk sample and confirm phase purity. | The PXRD pattern of the product will be unique and distinct from the patterns of the starting materials or a simple physical mixture.[17][18] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal properties, such as the melting point. | A new, single, sharp melting endotherm that is different from the melting points of the individual components is a strong indicator of a new cocrystalline phase.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe changes in molecular vibrations upon hydrogen bond formation. | Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine) confirm intermolecular interactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; incorrect solvent choice. | Allow more solvent to evaporate. If still no success, try a different solvent or a solvent/anti-solvent system. |
| "Oiling Out" | The concentration is too high, or the cooling rate is too fast, leading to liquid-liquid phase separation. | Dilute the solution slightly. Use a slower evaporation or cooling rate. Try a different solvent. |
| Fine Powder Precipitates | Nucleation rate is too high; solution is too concentrated or cooled too quickly. | Reduce the concentration. Slow down the evaporation/cooling rate. Ensure the solution is filtered and the vial is clean. |
| Crystals of Starting Material Form | Incongruent solubility of components; incorrect stoichiometry. | Try a solvent in which both components have similar, moderate solubility.[19] Experiment with different stoichiometric ratios (e.g., 1:2, 2:1). |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful growth of single crystals of this compound cocrystals. Success in cocrystallization is achieved through a systematic and logical approach, involving careful selection of coformers and solvents, meticulous execution of crystallization experiments, and rigorous characterization of the final product. By understanding the principles behind each method and anticipating potential challenges, researchers can effectively harness cocrystal engineering to create novel solid forms with enhanced properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. ijspr.com [ijspr.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. unifr.ch [unifr.ch]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 19. US20130102781A1 - Methods of making cocrystals - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Determination of 2-Aminopyridine-3,5-dicarboxylic Acid
Introduction: The Significance of 2-Aminopyridine-3,5-dicarboxylic Acid in Pharmaceutical Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid structure, featuring a pyridine core substituted with both amino and carboxylic acid functional groups, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The arrangement of these functional groups allows for diverse chemical modifications and the formation of complex molecular architectures with potential biological activity. As an essential intermediate, the purity and concentration of this compound must be rigorously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
These application notes provide a comprehensive guide to the analytical techniques for the qualitative and quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, reliable, and validated, ensuring data integrity throughout the drug development lifecycle.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties dictate the choice of chromatographic conditions, sample preparation procedures, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Solid | |
| pKa | Data for the specific 3,5-dicarboxylic acid isomer is not readily available, but for the related 2-amino-5-pyridinecarboxylic acid, pKa1 (carboxylic acid) is ~3-4 and pKa2 (amino group) is ~9-10.[1] | - |
| Solubility | Expected to be soluble in aqueous bases and polar organic solvents like DMSO. Slightly soluble in water.[1] | - |
The presence of both acidic (carboxylic acids) and basic (amino group) functionalities suggests that this compound is an amphoteric molecule. Its charge state will be highly dependent on the pH of the solution, a critical consideration for chromatographic and electrophoretic separation methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility. For a polar, ionizable compound like this compound, a mixed-mode or reversed-phase chromatographic approach is recommended.
Causality Behind Experimental Choices in HPLC Method Development
The selection of the HPLC column, mobile phase, and detector is a decision-making process rooted in the physicochemical properties of the analyte.
-
Column Selection: Due to the polar and ionizable nature of this compound, a standard C18 reversed-phase column might provide insufficient retention. A mixed-mode column, which combines reversed-phase and ion-exchange functionalities, can offer superior retention and selectivity.[2][3] This is because it allows for simultaneous interaction based on the hydrophobicity of the pyridine ring and the ionic character of the amino and carboxyl groups.
-
Mobile Phase Composition: The mobile phase pH is a critical parameter that controls the ionization state of the analyte and, consequently, its retention. A slightly acidic mobile phase (pH 3-4) will ensure the amino group is protonated (positively charged) and the carboxylic acid groups are largely in their neutral form, promoting interaction with a cation-exchange stationary phase. The organic modifier (e.g., acetonitrile or methanol) concentration will influence the reversed-phase retention.[2]
-
Detection: The pyridine ring in this compound contains a chromophore, making UV detection a suitable and robust choice. For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) detection can be employed.[4]
Diagram of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
Mixed-mode or C18 reversed-phase column (e.g., Coresep 100 or similar).[2]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water:methanol). This is the stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve and dilute in the same diluent as the standard to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-mode Cation-Exchange/Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | To be determined by UV scan (typically around 270-280 nm for pyridine derivatives) |
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if in a formulation), and the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Spectroscopic Identification
Spectroscopic techniques are invaluable for the structural confirmation and identification of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for a preliminary identification and for quantitative analysis if the sample matrix is simple. The pyridine ring system exhibits characteristic UV absorption.
Protocol for UV-Vis Analysis:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).
-
Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, prepare a series of calibration standards and measure their absorbance at λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
N-H stretching (amino group): ~3300-3500 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms. The chemical shifts and coupling constants of the protons on the pyridine ring will be characteristic of the substitution pattern.
Other Potential Analytical Techniques
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species.[8] Given the amphoteric nature of this compound, CE can be a powerful alternative or complementary technique to HPLC. Separation is based on the differential migration of ions in an electric field.[8]
Diagram of CE Separation Principle
Caption: Principle of separation in Capillary Electrophoresis based on charge.
Electroanalytical Methods
Electroanalytical techniques, such as voltammetry, measure the current response of an analyte to a varying potential.[9][10] These methods can be highly sensitive and may be applicable for the direct analysis of this compound in certain sample matrices, particularly if the compound exhibits redox activity.
Conclusion
The analytical control of this compound is critical for ensuring the quality and consistency of pharmaceutical products derived from it. This guide has provided a detailed overview of robust analytical techniques, with a primary focus on a validated HPLC method for quantitative analysis. The principles and protocols outlined herein are intended to serve as a strong foundation for researchers and scientists in the development and implementation of analytical methods for this important pharmaceutical intermediate. Adherence to good analytical practices and thorough method validation are paramount for generating reliable and trustworthy data in a regulated environment.
References
- 1. 2-Amino-5-Pyridinecarboxylic Acid: Properties, Applications & Safe Sourcing from China | High-Quality API & Chemical Supplier [pipzine-chem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. Separation of 2,3-Pyridinedicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Electroanalytical methods - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 2-Aminopyridine-3,5-dicarboxylic Acid in Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block for Catalysis
2-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic compound featuring a unique combination of functional groups: two carboxylic acid moieties, a basic pyridine nitrogen atom, and a nucleophilic amino group. This distinct molecular architecture makes it an exceptionally versatile building block for the design of novel catalysts. The strategic positioning of these groups allows for multiple coordination modes with metal centers and the potential for cooperative activation of substrates.
The primary application of this molecule in catalysis is as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic linkers.[1][2] The properties of a MOF, including its catalytic activity, are directly influenced by the choice of the metal and the organic linker.[3] The incorporation of this compound into a MOF structure can introduce several advantageous features:
-
Lewis Basicity: The pyridine nitrogen can act as a Lewis base site, which is known to enhance catalytic activity in various reactions.[1]
-
Brønsted Acidity/Basicity: The carboxylic acid groups and the amino group can act as Brønsted acid and base sites, respectively, enabling bifunctional catalysis.
-
Post-Synthetic Modification: The amino group provides a reactive handle for post-synthetic modification, allowing for the introduction of further catalytic functionalities.[3][4]
-
Structural Diversity: The multiple coordination sites facilitate the formation of diverse and stable MOF architectures.[5][6]
This guide will focus on the synthesis of a catalytically active MOF using this compound as a linker and its application in a model organic transformation. Additionally, we will explore its potential as a standalone organocatalyst.
Application I: Heterogeneous Catalysis with MOFs Derived from this compound
The use of MOFs as heterogeneous catalysts offers significant advantages, including high surface area, tunable porosity, and ease of separation and recyclability.[3] By incorporating this compound as a linker, we can design a MOF with inherent basic sites that are effective for base-catalyzed reactions, such as the Knoevenagel condensation.
Protocol 1: Synthesis of a Zirconium-Based MOF (Zr-APDCA)
This protocol describes the solvothermal synthesis of a hypothetical zirconium-based MOF, designated as Zr-APDCA (where APDCA stands for 2-aminopyridine-3,5-dicarboxylate), based on general procedures for Zr-MOF synthesis.[3]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (or other modulators like benzoic acid)
Equipment:
-
Teflon-lined stainless steel autoclave (e.g., 23 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Procedure:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve this compound (e.g., 50 mg, 0.27 mmol) in 10 mL of DMF. Sonication may be required to aid dissolution.
-
-
Mixing and Modulation:
-
Combine the two solutions in a single vial.
-
Add a modulator, such as acetic acid (e.g., 1.5 mL, 26 mmol), to the mixture. The modulator helps to control the crystallography and reduce defects in the MOF structure.
-
-
Solvothermal Synthesis:
-
Transfer the final mixture to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24-48 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the resulting solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Wash the solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent trapped within the pores. Centrifuge and decant the supernatant after each wash.
-
-
Activation:
-
After the final wash, dry the product under vacuum at 120-150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores and activate the catalytic sites.
-
The resulting fine white or off-white powder is the activated Zr-APDCA MOF.
-
Table 1: Summary of Synthesis Parameters for Zr-APDCA
| Parameter | Value |
| Metal Source | Zirconium(IV) chloride |
| Organic Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid |
| Temperature | 120 °C |
| Time | 24-48 hours |
Diagram 1: MOF Synthesis Workflow
Caption: Workflow for the synthesis of the Zr-APDCA MOF.
Protocol 2: Knoevenagel Condensation using Zr-APDCA as a Catalyst
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by a base. The basic sites within the Zr-APDCA MOF (the pyridine nitrogen and amino group) make it an excellent candidate as a heterogeneous catalyst for this reaction.
Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Materials:
-
Activated Zr-APDCA MOF (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add the activated Zr-APDCA MOF (e.g., 10 mg).
-
Add ethanol (5 mL) as the solvent.
-
Add benzaldehyde (e.g., 0.5 mmol, 51 µL).
-
Add malononitrile (e.g., 0.5 mmol, 33 mg).
-
-
Reaction:
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Catalyst Recovery:
-
Upon completion of the reaction, recover the Zr-APDCA catalyst by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent reactions.
-
-
Product Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Table 2: Knoevenagel Condensation Parameters
| Parameter | Value |
| Catalyst | Zr-APDCA MOF |
| Substrate 1 | Benzaldehyde |
| Substrate 2 | Malononitrile |
| Solvent | Ethanol |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | High (expected >90%) |
Diagram 2: Proposed Catalytic Cycle for Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Application II: Potential as a Bifunctional Organocatalyst
While the primary application of this compound is in materials science, its structure suggests potential as a standalone organocatalyst. The coexistence of a Brønsted acid (carboxylic acid groups) and Lewis/Brønsted bases (pyridine nitrogen and amino group) in a single molecule allows for bifunctional catalysis. This concept has been demonstrated for similar molecules like pyridine-2,6-dicarboxylic acid, which effectively catalyzes hydrophosphonylation reactions in water.[7]
In a hypothetical scenario, this compound could catalyze reactions like the Michael addition by simultaneously activating both the nucleophile and the electrophile.
Diagram 3: Hypothetical Bifunctional Organocatalysis
Caption: Dual activation by this compound.
This area remains largely unexplored and presents a promising avenue for future research in organocatalysis. The development of protocols would involve screening various reaction conditions (solvent, temperature, catalyst loading) for a model Michael addition or similar reaction.
Conclusion and Future Outlook
This compound is a highly functionalized and promising molecule for the development of advanced catalysts. Its primary, field-proven application lies in its use as a versatile organic linker for constructing catalytically active Metal-Organic Frameworks. The protocols provided herein offer a robust starting point for synthesizing such materials and evaluating their performance in base-catalyzed reactions. Furthermore, the inherent bifunctionality of the molecule suggests an untapped potential in the field of organocatalysis, warranting further investigation. For researchers and professionals in drug development, the catalytic systems derived from this molecule can provide efficient and sustainable routes to complex organic scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Aminopyridine-3,5-dicarboxylic Acid for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount strategic importance. The 2-aminopyridine framework has emerged as a "privileged structure," consistently appearing in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5]
This guide focuses on a particularly versatile starting material: 2-aminopyridine-3,5-dicarboxylic acid . Its trifunctional nature—a nucleophilic amino group flanked by two electrophilic carboxylic acid moieties—provides a robust platform for combinatorial library synthesis and targeted drug design. The spatial arrangement of these functional groups allows for the creation of molecules with well-defined three-dimensional topographies, ideal for precise interaction with biological targets.
The purpose of these application notes is to provide researchers, chemists, and drug development professionals with a comprehensive, experience-driven guide to the synthetic manipulation of this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the pathways to construct novel, biologically active compounds.
Physicochemical Profile and Reactivity of the Core Scaffold
A thorough understanding of the starting material is the bedrock of successful synthesis. This compound is a stable, crystalline powder, whose utility is defined by its distinct functional handles.
| Property | Value |
| Chemical Structure | |
| CAS Number | 5345-36-8 |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Appearance | White to light yellow crystalline powder.[6] |
| Solubility | Limited solubility in water, but soluble in organic solvents like ethanol and DMSO.[6] |
Reactivity Analysis:
The synthetic versatility of this molecule stems from the orthogonal reactivity of its functional groups:
-
The Carboxylic Acids (C3 and C5 positions): These are the primary sites for modification. They readily undergo esterification and, most importantly, amide bond formation. This allows for the introduction of a vast array of side chains, enabling fine-tuning of properties like solubility, cell permeability, and target affinity. The two-fold symmetry allows for the synthesis of C2-symmetric molecules or, with appropriate protecting group strategies, differentiated derivatives.
-
The Amino Group (C2 position): This nucleophilic center can be acylated, alkylated, or arylated. Reactions like the Ullmann condensation or Buchwald-Hartwig amination at this position can introduce bulky aromatic substituents, often crucial for interactions with deep hydrophobic pockets in protein targets.[7]
Strategic Derivatization Pathways
The following section outlines the core synthetic transformations that form the basis of library development from this compound.
Caption: Key synthetic pathways from the core scaffold.
Amide Bond Formation: The Workhorse Reaction
The conversion of the dicarboxylic acids to diamides is arguably the most powerful strategy for generating chemical diversity. Amide bonds are stable, prevalent in biological systems, and their hydrogen bonding capabilities are critical for molecular recognition.
Causality: Standard amide coupling protocols are often efficient for this scaffold. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine. For challenging couplings, such as with electron-deficient anilines or sterically hindered amines, stronger activating agents are necessary.[8]
Key Reagents:
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide): A common, cost-effective choice. The NHS ester intermediate is less susceptible to racemization and side reactions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent for difficult couplings, minimizing reaction times and improving yields.[9]
Self-Validation: The success of the reaction is easily monitored by LC-MS, observing the disappearance of the starting di-acid and the appearance of a product with the expected molecular weight. Purification is typically achieved via column chromatography or recrystallization.
Caption: General scheme for bis-amide synthesis.
Ullmann Condensation: Accessing N-Aryl Derivatives
To further functionalize the scaffold, the 2-amino group can be arylated. The Ullmann condensation is a classic, copper-catalyzed method for forming C-N bonds between an amine and an aryl halide.[7]
Causality: This reaction typically requires high temperatures and a polar aprotic solvent. The copper catalyst facilitates the coupling of the amine with the aryl halide.[7] Modern variations using ligands can accelerate the reaction and allow for milder conditions.[10][11] Microwave-assisted protocols have also proven effective in significantly reducing reaction times.[12][13]
Self-Validation: The reaction progress can be tracked by TLC or LC-MS. A significant shift in polarity and an increase in the product's molecular weight corresponding to the addition of the aryl group are expected.
Caption: General scheme for an Ullmann C-N coupling.
Application Showcase: Bioactive Molecules Derived from 2-Aminopyridine Scaffolds
The true value of a synthetic scaffold is demonstrated by the biological activity of its derivatives. The 2-aminopyridine core has been instrumental in the development of potent kinase inhibitors and other therapeutic agents.
Kinase Inhibitors
Kinases are a critical class of drug targets, particularly in oncology. The 2-aminopyridine scaffold is adept at positioning functional groups to interact with the ATP-binding site of many kinases.
| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Pyrazolopyridines | DYRK1B | 3 nM | [14] |
| Pyridopyridines | FMS Kinase | 21.5 nM | [15] |
| Pyridine-Oxadiazoles | PIM-1 | 14.3 nM | [16][17] |
| CDK/HDAC Dual Inhibitors | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | [18] |
These examples underscore how derivatization of the core scaffold leads to highly potent and selective inhibitors. For instance, the 3,5-diaryl pyrazolopyridine derivative 8h showed excellent enzymatic and cell-based activity against DYRK1B, a target in colon cancer.[14] Similarly, pyridopyridine derivatives 8g and 8h were identified as potent FMS kinase inhibitors, a target in hepatocellular carcinoma.[15]
Anticancer and Antimicrobial Agents
Beyond kinase inhibition, derivatives have shown broad antiproliferative activity against various cancer cell lines.[15][16] Furthermore, the 2-aminopyridine moiety is a well-established pharmacophore in antimicrobial agents, with various derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[3][19]
Detailed Experimental Protocols
The following protocols are provided as a practical starting point for laboratory synthesis.
Protocol 1: General Procedure for Bis-Amide Synthesis via HATU Coupling
Objective: To synthesize a bis-amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv)
-
HATU (2.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until the solid is fully dissolved.
-
Addition of Amine and Base: Add the desired amine (2.2 equiv) followed by DIPEA (4.0 equiv) to the stirred solution.
-
Activation: In a separate vial, dissolve HATU (2.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. Rationale: This ensures the carboxylic acid is activated in the presence of the amine, promoting efficient coupling.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by LC-MS or TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The aqueous washes remove residual DMF, DIPEA salts, and unreacted HATU byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure bis-amide product.
Protocol 2: General Procedure for Ullmann Condensation
Objective: To synthesize an N-aryl derivative from a 2-aminopyridine scaffold and an aryl halide.
Materials:
-
2-Aminopyridine derivative (e.g., a diester) (1.0 equiv)
-
Aryl halide (e.g., Aryl iodide or bromide) (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 - 0.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
High-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or DMF)
Procedure:
-
Reaction Setup: To a microwave vial or a sealable reaction tube, add the 2-aminopyridine derivative (1.0 equiv), aryl halide (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent (NMP or DMF) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Rationale: Removing oxygen is crucial as it can oxidize the Cu(I) catalyst, rendering it inactive.
-
Heating: Heat the reaction mixture to 120-180 °C (either via a conventional oil bath or using a microwave reactor) for 12-24 hours. Rationale: High temperatures are typically required to overcome the activation energy for this coupling reaction.[7]
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (3x) to remove the high-boiling solvent. Wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-aryl product.
Conclusion
This compound represents a high-value, versatile scaffold for the synthesis of diverse and potent bioactive molecules. Through systematic application of robust synthetic methodologies such as amide coupling and C-N cross-coupling, researchers can efficiently generate extensive libraries for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this powerful building block in the pursuit of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. xww.hynu.cn [xww.hynu.cn]
- 12. researchgate.net [researchgate.net]
- 13. lookchem.com [lookchem.com]
- 14. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 18. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminopyridine-3,5-dicarboxylic Acid
Welcome to the technical support guide for the purification of 2-aminopyridine-3,5-dicarboxylic acid. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, chemists, and drug development professionals. The unique amphoteric nature of this molecule presents specific purification challenges, which we will address with scientifically grounded explanations and practical advice.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties I should be aware of for this compound?
A1: Understanding the physicochemical properties is the cornerstone of designing an effective purification strategy. This compound is an amphoteric molecule, meaning it has both acidic (two carboxylic acid groups) and basic (the amino group and the pyridine nitrogen) functionalities.[1] This dictates its solubility behavior.
-
Zwitterionic Nature: In a neutral aqueous solution, the molecule likely exists as a zwitterion (internal salt), which typically results in high melting points and low solubility in common organic solvents.
-
pH-Dependent Solubility: Its solubility is highly dependent on pH.
-
In acidic solutions (pH < ~2), the amino group is protonated (R-NH₃⁺), and the carboxylic acids are neutral (R-COOH), resulting in a net positive charge and increased water solubility.
-
In basic solutions (pH > ~7), the carboxylic acid groups are deprotonated (R-COO⁻), and the amino group is neutral (R-NH₂), resulting in a net negative charge and increased water solubility.
-
-
Isoelectric Point (pI): There is a specific pH, the isoelectric point, where the net charge on the molecule is zero.[2] At this pH, the molecule's solubility in water is at its minimum, which is a critical parameter for purification by precipitation. While the exact pI for this specific molecule is not readily published, it can be estimated by the pKa values of its functional groups. For comparison, the pKa of the 2-amino group on a pyridine ring is around 6.8, and the pKa values for pyridine dicarboxylic acids are typically in the range of 2-5.[3][4] The pI will lie between the pKa of the amino group and the average pKa of the carboxyl groups. This suggests a pI in the weakly acidic range (likely pH 3-4), where precipitation is most effective.
Q2: What are the most common impurities I might encounter?
A2: Impurities are typically related to the synthetic route. Common syntheses may involve the oxidation of substituted pyridines or multi-step functional group transformations.[5][6] Potential impurities include:
-
Unreacted Starting Materials: For example, if the synthesis involves the carboxylation of a di-halogenated aminopyridine, residual starting material may be present.
-
Intermediates: Mono-carboxylated species (e.g., 2-amino-pyridine-3-carboxylic acid or 2-amino-pyridine-5-carboxylic acid) are common process-related impurities.
-
Isomers: Depending on the reaction's selectivity, other isomers of aminopyridine dicarboxylic acid could be formed.
-
Colorimetric Impurities: Many pyridine syntheses can generate colored byproducts due to side reactions or oxidation, leading to a yellow or brown crude product.
Q3: Which purification method should I try first?
A3: The choice of method depends on the nature of the impurities and the scale of your experiment. We recommend a logical progression as outlined in the decision-making workflow below.
-
For removing non-polar organic impurities and some colored byproducts: A simple recrystallization is often the best first step, especially if you can identify a suitable solvent system.
-
For removing acidic or basic impurities, or if recrystallization fails: An acid-base extraction is a powerful technique that leverages the amphoteric nature of your compound.[7]
-
For separating closely related isomers or for high-purity analytical samples: Chromatography (e.g., HPLC or mixed-mode chromatography) is the most effective method, though it is less suitable for large-scale purification.[8][9]
Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Q4: How do I confirm the purity of my final product?
A4: A combination of methods is always recommended for authoritative purity confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., phosphate buffer and methanol/acetonitrile) is a good starting point.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-bearing impurities. The absence of unexpected signals is a strong indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The melting point of the related 2-aminopyridine-3-carboxylic acid is very high (295-297 °C with decomposition), suggesting the title compound will also have a high decomposition temperature.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot in multiple solvent systems is a good sign.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield from Recrystallization | 1. The compound is too soluble in the chosen cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Re-evaluate the solvent system. Try a solvent-antisolvent pair. For example, dissolve the compound in a minimal amount of a good solvent (like DMSO or hot water) and slowly add a poor solvent (like ethanol or acetone) until turbidity persists.[5] 2. Concentrate the filtrate. If the product is too soluble, carefully evaporate some of the solvent from the mother liquor and attempt a second cooling cycle. 3. Pre-heat your filtration apparatus. Ensure the funnel and receiving flask are hot to prevent the product from crashing out on the filter paper. |
| Product "Oils Out" During Cooling | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The presence of impurities is depressing the melting point below the solution temperature. | 1. Add more solvent. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool again. 2. Slow down the cooling. Insulate the flask to allow for slow, controlled cooling, which promotes the formation of well-defined crystals over amorphous oil. 3. Scratch the flask. Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites for crystal growth. |
| Poor Recovery from Acid-Base Extraction | 1. Incorrect pH for precipitation. The compound remains soluble. 2. The compound is partially soluble in the organic solvent even in its salt form. 3. Insufficient mixing or extraction time. | 1. Carefully adjust to the isoelectric point (pI). Add acid/base dropwise while monitoring the pH with a calibrated meter or pH paper. Adjust the pH to the point of maximum precipitation (likely around pH 3-4).[10] 2. Back-extract the organic layer. After the initial separation, wash the organic layer one more time with the aqueous acid/base to recover any remaining product salt. 3. Increase agitation. Ensure vigorous shaking in the separatory funnel for several minutes to maximize partitioning between the layers. |
| Final Product is Still Colored (Yellow/Brown) | 1. Highly conjugated or polymeric impurities are present. 2. The compound itself may have a slight intrinsic color. | 1. Treat with activated carbon. During recrystallization, add a small amount (1-2% by weight) of activated carbon to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities. 2. Perform a second purification. If one method (e.g., recrystallization) fails to remove the color, follow it with a second, orthogonal method like acid-base extraction. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point for purifying the compound when dealing with non-polar or less polar impurities. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.
Materials:
-
Crude this compound
-
Solvent: Deionized water, Ethanol, or a mixture. Dimethyl sulfoxide (DMSO) can also be effective.[5]
-
Activated carbon (optional, for color removal)
-
Celite (optional, for filtering carbon)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: Place a small amount of crude material in several test tubes and add a few drops of different solvents. A good solvent will dissolve the material upon heating but show very little solubility at room temperature. An aqueous ethanol or aqueous DMSO system is a promising start.[11]
-
Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 20 mL of deionized water) and a stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If carbon was used, filter the hot solution through a pre-heated funnel containing a fluted filter paper or a small pad of celite to remove the carbon. Collect the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the amphoteric product from neutral, acidic, or basic impurities.[10][12]
Caption: Workflow for purification via acid-base extraction.
Procedure:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL). If it is not fully soluble, add a co-solvent like THF. Transfer the solution to a separatory funnel.
-
Remove Acidic Impurities: Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes strongly acidic impurities.[10]
-
Extract the Product: To the remaining organic layer, add 25 mL of 1 M hydrochloric acid (HCl). Shake vigorously. The basic amino group will be protonated, forming the hydrochloride salt, which will dissolve in the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your product) into a clean beaker or flask. The organic layer, containing neutral impurities, can be discarded. Repeat the extraction of the organic layer with another 25 mL of 1 M HCl to ensure complete recovery.
-
Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) dropwise with constant stirring while monitoring the pH. A precipitate will begin to form.
-
Isolation: Continue adding NaOH until the point of maximum precipitation is reached, which corresponds to the isoelectric point (target pH ≈ 3-4).
-
Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. 2-Aminopyridine-3-Carboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price & Bulk Supply [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Aminopyridine-3,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 2-aminopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Problem 1: Low Yield in the Final Saponification Step
Question: I am attempting the final hydrolysis of diethyl 2-aminopyridine-3,5-dicarboxylate to the target dicarboxylic acid using aqueous NaOH, but I am consistently obtaining low yields. What could be the cause, and how can I improve it?
Answer: This is a common issue often attributed to incomplete hydrolysis or side reactions. The electron-donating nature of the amino group at the 2-position can influence the reactivity of the ester groups. Additionally, the product, being an amino acid, can exhibit complex solubility behavior, complicating isolation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The steric hindrance from the two adjacent ester groups and the electronic effect of the amino group can slow down the rate of saponification. | 1. Increase Reaction Temperature and Time: Reflux the reaction mixture for an extended period (12-24 hours) to ensure complete hydrolysis. 2. Use a Co-solvent: The addition of a water-miscible organic solvent like ethanol or dioxane can improve the solubility of the starting ester, facilitating a more efficient reaction. A 1:1 mixture of 1M NaOH and ethanol is a good starting point. |
| Product Precipitation | The sodium salt of the dicarboxylic acid might precipitate out of the reaction mixture, preventing complete hydrolysis of the remaining ester. | Increase Solvent Volume: Use a larger volume of the solvent system to maintain the homogeneity of the reaction mixture. |
| Difficult Product Isolation | The amphoteric nature of this compound can make its isolation challenging. Precipitation at the isoelectric point is crucial for maximizing yield. | Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath and slowly add concentrated HCl with vigorous stirring to acidify the solution. Monitor the pH closely and adjust it to the isoelectric point (typically around pH 3-4) to induce precipitation of the product. Adding the acid too quickly can lead to the formation of a fine, difficult-to-filter precipitate. |
| Side Reactions | At elevated temperatures and strong basic conditions, decarboxylation can be a competing side reaction, although less common for pyridine dicarboxylic acids compared to other systems. | Milder Conditions: If significant degradation is suspected, consider using milder hydrolysis conditions, such as employing lithium hydroxide (LiOH) in a THF/water mixture, which can sometimes offer better selectivity and milder reaction profiles. |
Experimental Workflow: Optimized Saponification
Caption: Optimized workflow for the hydrolysis of the diethyl ester.
Problem 2: Formation of Impurities During the Amination of a Halopyridine Precursor
Question: I am synthesizing diethyl 2-aminopyridine-3,5-dicarboxylate from diethyl 2-chloropyridine-3,5-dicarboxylate via amination with ammonia. However, my product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The amination of 2-halopyridines is a nucleophilic aromatic substitution (SNAr) reaction. The presence of two electron-withdrawing carboxylate groups at the 3 and 5 positions activates the 2-position towards nucleophilic attack. However, side reactions can still occur, especially under harsh conditions.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Halo-substituent: If aqueous ammonia is used at high temperatures and pressures, the chloro group can be displaced by a hydroxyl group, leading to the formation of diethyl 2-hydroxypyridine-3,5-dicarboxylate.
-
Mitigation: Use anhydrous ammonia in a suitable organic solvent like ethanol or THF in a sealed pressure vessel. This minimizes the presence of water.
-
-
Hydrolysis of Ester Groups: The basicity of ammonia can lead to the partial or complete hydrolysis of the ethyl ester groups to the corresponding carboxylic acids or amides.
-
Mitigation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress by TLC or GC-MS is crucial to avoid prolonged reaction times.
-
-
Formation of Di- and Tri-substituted Amines: While less common with ammonia itself, if a primary or secondary amine is used, over-alkylation can occur.
-
Mitigation: This is generally not an issue with ammonia as the nucleophile.
-
Proposed Experimental Protocol: Clean Amination
-
Reactor Setup: In a high-pressure stainless-steel autoclave, place a solution of diethyl 2-chloropyridine-3,5-dicarboxylate in anhydrous ethanol.
-
Ammonia Addition: Cool the autoclave to -78°C (dry ice/acetone bath) and condense anhydrous ammonia gas into the vessel.
-
Reaction: Seal the autoclave and allow it to warm to room temperature, then heat to 80-100°C with stirring. The internal pressure will increase.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and careful depressurization) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature, and carefully vent the excess ammonia in a well-ventilated fume hood. The reaction mixture can then be concentrated under reduced pressure, and the product purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to obtain the precursor, diethyl 2-chloropyridine-3,5-dicarboxylate?
A1: A common and effective method starts from diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, which can be synthesized via the Hantzsch pyridine synthesis.[1] The methyl groups can then be selectively oxidized and subsequently chlorinated. A more direct route may involve the synthesis of chelidamic acid (2,6-pyridinedicarboxylic acid, 4-hydroxy) and subsequent functional group transformations.
Q2: Are there any one-pot methods available for the synthesis of this compound or its derivatives?
A2: While a direct one-pot synthesis for the dicarboxylic acid is not widely reported, multi-component reactions are known for synthesizing related structures like 2-amino-3,5-dicarbonitrile pyridines.[2][3] These reactions often involve the condensation of an aldehyde, malononitrile, and a thiol or amine.[2][4] Subsequent hydrolysis of the nitrile groups could potentially yield the dicarboxylic acid, though this would require significant optimization.
Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile ester intermediates and identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both monitoring reaction progress and assessing the purity of the final non-volatile dicarboxylic acid.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O of carboxylic acids and esters, N-H of the amine).
Q4: Can I use a different halogen, like bromine, on the pyridine ring for the amination step?
A4: Yes, 2-bromopyridines can also be used. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. While 2-fluoropyridines are the most reactive, 2-chloro- and 2-bromopyridines are often used due to their accessibility and stability. The reaction conditions for a 2-bromopyridine would be similar to those for a 2-chloropyridine, but may require slightly higher temperatures or longer reaction times.
Logical Relationship of Synthetic Steps
Caption: A potential synthetic pathway to the target molecule.
References
- 1. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminopyridine-3,5-dicarboxylic acid
Last Updated: January 2, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-aminopyridine-3,5-dicarboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key precursor for complex heterocyclic scaffolds. A common and scalable synthetic route involves the hydrolysis of the corresponding 2-amino-3,5-dicyanopyridine precursor. While seemingly straightforward, this hydrolysis can be plagued by several side reactions that significantly impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this synthesis.
Primary Synthetic Pathway
The most prevalent laboratory-scale synthesis begins with the multi-component reaction to form a dicyanopyridine intermediate, followed by hydrolysis to yield the target diacid. Understanding this pathway is crucial for diagnosing side reactions.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Hydrolysis Step
The conversion of the dinitrile to the diacid is the most critical and challenging step. The following section addresses the most common problems encountered.
Q1: My yield is very low, and I've isolated a product with only one carboxylic acid group. What is happening?
Answer: You are likely observing significant decarboxylation , a common side reaction under harsh acidic or thermal conditions. The pyridine ring, particularly with an amino group at the C2 position, can facilitate the loss of a carboxyl group as CO₂.
Causality & Mechanism: Pyridinecarboxylic acids are known to undergo decarboxylation, and the rate is highly dependent on the position of the carboxyl group and the reaction pH.[1][2] The mechanism often involves the formation of a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring as the C-C bond breaks. The electron-donating amino group at C2 can further stabilize this intermediate, making the molecule susceptible to losing one of the carboxyl groups, typically leading to 2-amino-5-carboxypyridine or 2-amino-3-carboxypyridine.
Caption: Simplified mechanism of decarboxylation.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter. High temperatures dramatically accelerate decarboxylation. Aim for the lowest effective temperature for hydrolysis.
-
Modify Acid Concentration: While strong acid is needed for hydrolysis, excessively concentrated acid can promote decarboxylation. Experiment with moderately concentrated acids (e.g., 6-9 M H₂SO₄) instead of concentrated (18 M).
-
Change Hydrolysis Conditions: Consider switching from acidic to basic hydrolysis. Saponification using aqueous NaOH or KOH followed by careful acidification can often suppress decarboxylation.
-
Monitor Reaction Time: Over-refluxing the reaction after hydrolysis is complete will favor the side reaction. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Recommended Protocol to Minimize Decarboxylation:
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) |
| Reagent | Concentrated H₂SO₄ (98%) | 6 M H₂SO₄ or 20% aq. NaOH |
| Temperature | >150 °C | 100-120 °C (Reflux) |
| Time | > 12 hours | 4-8 hours (Monitor closely) |
| Work-up | High-temperature work-up | Cool to room temp before neutralization |
Q2: My NMR shows a mix of amide and carboxylic acid signals. How do I achieve complete hydrolysis?
Answer: This indicates incomplete hydrolysis . The conversion of a nitrile to a carboxylic acid is a two-step process (Nitrile → Amide → Carboxylic Acid). If reaction conditions are too mild or the reaction time is too short, the reaction can stall at the intermediate amide stage (2-amino-3,5-dicarboxamide-pyridine).
Caption: Stepwise hydrolysis pathway showing the stable amide intermediate.
Causality & Mechanism: The hydrolysis of the amide to the carboxylic acid (k₂) is often the rate-limiting step and requires more forcing conditions (higher temperature or longer time) than the initial hydrolysis of the nitrile to the amide (k₁). The starting material's low solubility in the reaction medium can also contribute to this issue.
Troubleshooting Steps:
-
Increase Reaction Time: This is the simplest solution. Continue to reflux the reaction mixture and take aliquots every 2-4 hours to monitor for the disappearance of the amide signals by NMR or LC-MS.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the reflux temperature. Be mindful of the increased risk of decarboxylation (See Q1). A temperature of 110-120°C is often a good balance.
-
Ensure Homogeneity: Poor solubility can lead to incomplete reaction. If using acidic hydrolysis, ensure the starting material fully dissolves. Sometimes, adding a co-solvent can help, but this can also affect the reaction rate.
-
Re-subject the Mixture: If you have already worked up the reaction and have a mixture of amide and acid, you can re-subject the isolated crude product to the hydrolysis conditions to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final this compound product? A: The product is often insoluble in many common organic solvents. The most effective purification method is recrystallization from hot water or aqueous ethanol. The crude product can be dissolved in a hot basic solution (e.g., dilute NaOH or NaHCO₃), filtered to remove insoluble impurities, and then re-precipitated by carefully acidifying with HCl or acetic acid to its isoelectric point.
Q: My final product is highly colored. What causes this and how can I remove the color? A: Color is often due to polymeric side products formed under harsh acidic conditions. You can often remove the color by treating the aqueous solution of your product with activated charcoal before the final precipitation step. Dissolve the crude product in a basic solution, add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite® before acidifying to precipitate the purified, colorless product.
Q: Can I synthesize this compound from a different precursor? A: Yes, alternative routes exist, such as the oxidation of substituted quinolines.[3][4] However, these methods often require transition metal catalysts and may not be compatible with other functional groups on the pyridine ring. The hydrolysis of the dicyanopyridine precursor is generally preferred for its reliability and the accessibility of the starting materials.[5][6][7]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Aminopyridine-3,5-dicarboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-aminopyridine-3,5-dicarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The synthesis of this molecule is known to be challenging due to the electronic properties of the pyridine ring, which is substituted with both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups. This guide provides an in-depth look at potential synthetic routes, troubleshooting for common issues, and frequently asked questions to support your experimental work.
Overview of Potential Synthetic Strategies
The synthesis of this compound is not a straightforward process, and several multi-step routes can be envisioned. The choice of strategy will depend on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Below is a comparative table of plausible synthetic approaches.
| Strategy | Starting Materials | Key Transformations | Potential Advantages | Common Challenges |
| Route A: Oxidation of a Substituted Lutidine | 2-Amino-3,5-lutidine | Oxidation of methyl groups | Potentially short route if starting material is available. | Harsh oxidation conditions can degrade the pyridine ring or the amino group. Incomplete oxidation leading to a mixture of products.[1][2] |
| Route B: Amination of a Halogenated Precursor | 2-Chloropyridine-3,5-dicarboxylic acid (or its diester) | Nucleophilic aromatic substitution (SNAr) | A common and often reliable method for installing amino groups on pyridine rings.[3][4] | The pyridine ring is deactivated by the two carboxylic acid groups, making the SNAr reaction sluggish.[3] Potential for side reactions at the carboxylic acid groups. |
| Route C: Hydrolysis of a Dinitrile Precursor | 2-Aminopyridine-3,5-dicarbonitrile | Acidic or basic hydrolysis of nitrile groups | Dinitrile precursors can sometimes be synthesized in good yields via multicomponent reactions.[5][6][7] | Hydrolysis of nitriles on a deactivated pyridine ring can be difficult and may require harsh conditions, potentially leading to decarboxylation or other side reactions. |
| Route D: Hofmann/Curtius Rearrangement | Pyridine-3,5-dicarboxamide-2-carboxylic acid (or related derivative) | Hofmann or Curtius rearrangement | Can be effective for creating primary amines.[8][9][10] | Requires a multi-step synthesis of the amide precursor. The rearrangement conditions can be harsh and may not be compatible with the other functional groups. |
Troubleshooting Guide and FAQs
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low Yield and Side Reactions
Question: My oxidation of 2-amino-3,5-lutidine (Route A) is resulting in a low yield and a complex mixture of products. What is happening and how can I fix it?
Answer: This is a common issue when attempting to oxidize substituted pyridines. The methyl groups require a strong oxidizing agent (like KMnO₄ or hot nitric acid), but these harsh conditions can also lead to several side reactions.
-
Causality: The amino group is sensitive to oxidation and can be degraded. Furthermore, the pyridine ring itself can be cleaved under aggressive oxidation conditions. You are likely observing a mixture of partially oxidized products (e.g., the monocarboxylic acid) and degradation products.
-
Troubleshooting Steps:
-
Protect the Amino Group: Before oxidation, consider protecting the amino group as an amide (e.g., an acetyl amide). This will make it more resistant to the oxidizing agent. The protecting group can be removed by hydrolysis after the oxidation is complete.
-
Milder Oxidation Conditions: Explore alternative, milder oxidation methods. While potentially less efficient, they may offer better selectivity. For instance, you could try a two-stage oxidation, first to the corresponding alcohols or aldehydes, and then to the carboxylic acids.
-
Control of Reaction Parameters: Carefully control the temperature, reaction time, and stoichiometry of the oxidizing agent. A gradual addition of the oxidant at a lower temperature may improve the selectivity.
-
Question: I am trying to aminate 2-chloropyridine-3,5-dicarboxylic acid diethyl ester (Route B) with ammonia, but the reaction is extremely slow and gives a poor yield. Why is this happening?
Answer: The slow reaction rate is due to the electronic deactivation of the pyridine ring.
-
Causality: The two ester groups are strongly electron-withdrawing, which reduces the electron density of the pyridine ring. This deactivation makes the ring less susceptible to nucleophilic aromatic substitution (SNAr).
-
Troubleshooting Steps:
-
Increase Reaction Temperature and Pressure: Often, these reactions require high temperatures (150-200 °C) and pressure (using a sealed vessel or autoclave) to proceed at a reasonable rate.
-
Use a Catalyst: The use of a copper catalyst (e.g., CuI or CuSO₄ with a ligand like proline) can significantly facilitate the amination of aryl halides, a reaction known as the Ullmann condensation.
-
Use a More Nucleophilic Amine Source: While aqueous ammonia is common, other sources like a solution of sodium amide in liquid ammonia could be more reactive, although this requires specialized equipment and handling procedures.
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times for slow reactions like this by efficiently heating the polar solvent and reactants.
-
Purification and Characterization
Question: The final product, this compound, is a solid that is insoluble in most common organic solvents. How can I effectively purify it?
Answer: The low solubility in organic solvents is expected due to the highly polar and zwitterionic nature of the molecule. Purification is typically achieved using its pH-dependent solubility in aqueous media.
-
Causality: The molecule contains both acidic (carboxylic acid) and basic (amino) functional groups, making it amphoteric. It will likely exist as a zwitterion at its isoelectric point, leading to strong intermolecular interactions and low solubility.
-
Purification Protocol (Isoelectric Precipitation):
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃). The carboxylic acid groups will be deprotonated to form the soluble disodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute aqueous acid (e.g., 1M HCl or acetic acid) to the filtrate with stirring. As the pH is lowered, the amino group will be protonated and the carboxylate groups will be protonated.
-
The neutral, zwitterionic product will precipitate out of the solution at its isoelectric point (typically in the pH range of 3-5).
-
Monitor the pH carefully to maximize precipitation.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent like ethanol or acetone to aid in drying.
-
Dry the purified product under vacuum.
-
Question: What are the key analytical techniques and expected results for characterizing the final product?
Answer: A combination of spectroscopic and analytical methods should be used for full characterization.
-
¹H NMR: Due to low solubility, you will likely need to use a deuterated solvent like DMSO-d₆ or D₂O with a small amount of NaOD. In DMSO-d₆, you should expect to see two distinct aromatic protons on the pyridine ring, as well as broad peaks for the amine (NH₂) and carboxylic acid (COOH) protons. The carboxylic acid protons may exchange with water in the solvent.
-
¹³C NMR: This will show the expected number of carbon signals, including those for the two carboxylic acid groups (typically in the 165-175 ppm range) and the carbons of the pyridine ring.
-
FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acids (2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acids (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method. You should observe the molecular ion peak corresponding to the mass of the product.
-
Elemental Analysis: This will provide the percentage of C, H, and N, which should match the calculated values for the molecular formula C₇H₆N₂O₄.
Troubleshooting Workflow for Low Yield
Here is a general workflow to diagnose and address low yields in your synthesis.
Caption: Troubleshooting decision tree for addressing low product yield.
Detailed Experimental Protocol: Synthesis via Amination (Route B)
This protocol is a representative, hypothetical procedure for the synthesis of this compound from a diester precursor. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Amination of Diethyl 2-chloropyridine-3,5-dicarboxylate
-
To a high-pressure reaction vessel, add diethyl 2-chloropyridine-3,5-dicarboxylate (1.0 eq), copper(I) iodide (0.1 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Cool the vessel in a dry ice/acetone bath and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-determined amount of aqueous ammonia (e.g., 28-30% solution, >10 eq).
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to 160-180 °C with stirring for 24-48 hours. The pressure inside the vessel will increase significantly. Ensure the pressure vessel is rated for these conditions.
-
After the reaction time, cool the vessel to room temperature. Vent the vessel carefully in the fume hood to release any excess ammonia pressure.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-aminopyridine-3,5-dicarboxylate.
Step 2: Hydrolysis of the Diester
-
Dissolve the crude diester from the previous step in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 - 3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of this compound should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with cold ethanol.
-
Dry the product in a vacuum oven to obtain the final this compound.
References
- 1. Sciencemadness Discussion Board - Pyridine Dicarboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. 2-Amino-5-chloropyridine-3-carboxylic acid | 52833-93-9 | Benchchem [benchchem.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyridine-3,5-dicarboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyridine-3,5-dicarboxylic acid. As a key intermediate in medicinal chemistry and materials science, optimizing its synthesis is crucial for efficient research and development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a versatile building block, but its synthesis can present challenges related to yield, purity, and scalability. The electron-donating amino group and the electron-withdrawing carboxylic acid groups on the pyridine ring create a unique electronic environment that influences reactivity and requires careful control of reaction conditions. This guide will explore common synthetic routes and provide solutions to frequently encountered experimental hurdles.
Section 1: Synthetic Strategies and Troubleshooting
This section details two primary synthetic routes for this compound, along with a discussion of modern approaches. Each route is accompanied by a step-by-step protocol, a troubleshooting guide in a question-and-answer format, and a workflow diagram.
Route A: Oxidation of 2-Amino-3,5-lutidine
The oxidation of the methyl groups of 2-amino-3,5-lutidine is a common and cost-effective method. However, the pyridine ring's susceptibility to oxidation and the potential for incomplete reaction require careful optimization.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-3,5-lutidine in an aqueous solution of sodium hydroxide.
-
Heating: Heat the solution to a gentle reflux.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings.
-
Acidify the filtrate with concentrated hydrochloric acid to the isoelectric point of this compound (typically pH 3-4) to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the pure dicarboxylic acid.
-
Q1: My reaction yield is consistently low. What are the likely causes?
-
Incomplete Oxidation: The oxidation of both methyl groups requires stringent conditions. Ensure the reaction is heated for a sufficient duration and that an adequate molar excess of potassium permanganate is used. Monitor the reaction closely by TLC or HPLC to confirm the disappearance of the starting material and any monocarboxylic acid intermediate.
-
Ring Degradation: Over-oxidation can lead to the cleavage of the pyridine ring.[1][2] This can be minimized by careful control of the reaction temperature and the rate of oxidant addition. Adding the potassium permanganate solution in small portions over a longer period can help maintain a controlled reaction.
-
Product Loss During Work-up: this compound has some solubility in water, especially at pH values away from its isoelectric point. Ensure the pH is carefully adjusted for precipitation. Over-washing the product with water can also lead to significant losses.
Q2: I am observing a significant amount of the mono-carboxylic acid intermediate. How can I drive the reaction to completion?
-
Increase Reaction Time and Temperature: Prolonging the reflux time can help push the reaction to completion. If the reaction stalls, a modest increase in temperature (if the solvent allows) might be beneficial.
-
Additional Oxidant: If starting material is still present after the initial charge of oxidant is consumed (indicated by the disappearance of the purple color), more potassium permanganate can be added portion-wise. Be cautious not to add a large excess at once to avoid runaway reactions or degradation.
Q3: The manganese dioxide precipitate is very fine and difficult to filter. What can I do?
-
Digestion: After the reaction is complete, allowing the mixture to stir at an elevated temperature for an additional hour can help "digest" the precipitate, leading to larger particles that are easier to filter.
-
Filter Aid: Using a pad of celite or another filter aid can significantly improve the filtration of fine precipitates.
Q4: My final product is colored. How can I decolorize it?
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
-
Proper pH Adjustment: Impurities may be co-precipitated if the pH is not optimal. A slow and careful acidification can lead to a cleaner product.
Caption: Oxidation of 2-Amino-3,5-lutidine Workflow
Route B: Hydrolysis of 2-Aminopyridine-3,5-dicarbonitrile
This route involves the synthesis of the dinitrile precursor, followed by hydrolysis to the dicarboxylic acid. The hydrolysis step is the critical part of this process and often requires harsh conditions, which can lead to side reactions.
-
Precursor Synthesis: Synthesize 2-aminopyridine-3,5-dicarbonitrile via established methods, such as a multi-component reaction involving an aldehyde, malononitrile, and a sulfur ylide, followed by removal of the sulfur-containing group.[3][4]
-
Hydrolysis Setup: In a pressure-rated vessel, suspend 2-aminopyridine-3,5-dicarbonitrile in a concentrated aqueous acid, such as sulfuric acid or hydrochloric acid.
-
Heating: Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours. The reaction should be conducted in a well-ventilated fume hood due to the evolution of ammonia.
-
Reaction Monitoring: Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product. Intermediates such as the mono-amide/mono-nitrile may be observed.
-
Work-up:
-
Carefully cool the reaction vessel to room temperature.
-
Slowly pour the acidic solution onto crushed ice.
-
Neutralize the solution with a concentrated base (e.g., sodium hydroxide) to the isoelectric point of the product.
-
-
Isolation and Purification:
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water.
-
Purify by recrystallization as described in Route A.
-
Q1: The hydrolysis is incomplete, and I have a mixture of products. How can I improve this?
-
Harsher Conditions: The hydrolysis of both nitrile groups on an electron-deficient pyridine ring can be challenging.[5] Increasing the reaction temperature, prolonging the reaction time, or using a more concentrated acid may be necessary.
-
Microwave Chemistry: Employing microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for difficult hydrolyses by allowing for rapid heating to high temperatures and pressures.
Q2: I am concerned about the stability of the amino group under harsh acidic conditions.
-
Choice of Acid: While strong acids are necessary, some may be more prone to causing side reactions. A systematic evaluation of different acids (e.g., H2SO4 vs. HCl vs. H3PO4) may be beneficial.
-
Inert Atmosphere: Although less common for hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may occur at high temperatures.
Q3: The work-up procedure is difficult due to the large amount of salt formed during neutralization.
-
Extraction: If the product has sufficient solubility in an organic solvent at a specific pH, an extraction-based work-up could be an alternative to precipitation. However, the high polarity of the dicarboxylic acid may make this challenging.
-
Ion-Exchange Chromatography: For smaller scale reactions, purification using an ion-exchange resin can be a highly effective way to separate the product from inorganic salts.[6]
Caption: Hydrolysis of 2-Aminopyridine-3,5-dicarbonitrile Workflow
Route C: Modern Carboxylation Methods
Recent advances in organic synthesis have introduced novel methods for the direct carboxylation of pyridine rings, which may offer milder reaction conditions and improved regioselectivity.
-
Electrochemical Carboxylation: This technique uses an electric current to activate the pyridine ring towards reaction with carbon dioxide. The regioselectivity can sometimes be controlled by the choice of the electrochemical cell setup.[7]
-
Copper-Catalyzed Carboxylation: This method involves the in-situ formation of a pyridylphosphonium salt, which then undergoes a copper-catalyzed carboxylation with CO2.[8][9]
These methods are at the forefront of synthetic chemistry and may require specialized equipment and expertise. However, they offer promising alternatives to traditional, often harsh, synthetic routes.
Section 2: General Purification and Analysis
| Method | Application | Key Considerations |
| Recrystallization | Primary purification of the final product. | Choice of solvent is critical. A water/alcohol mixture is often effective. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. |
| Acid-Base Extraction | Removal of neutral or basic impurities. | The amphoteric nature of the product requires careful pH control to ensure it remains in the desired phase.[10] |
| Ion-Exchange Chromatography | High-purity isolation, especially for removing inorganic salts. | Can be a very effective but may be less scalable than crystallization.[6] |
| Activated Charcoal Treatment | Removal of colored impurities. | Use sparingly to avoid adsorption of the product. Must be removed by hot filtration. |
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Expect characteristic aromatic proton signals for the pyridine ring and a broad signal for the carboxylic acid protons. The amino group protons will also be visible. |
| ¹³C NMR | Structural confirmation. | Look for the characteristic signals of the carboxyl carbons and the carbons of the pyridine ring. |
| FT-IR | Functional group identification. | Characteristic stretches for N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and C=N/C=C (pyridine ring) should be present. |
| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the mass of the product should be observed. |
| HPLC | Purity assessment and reaction monitoring. | A single major peak should be observed for the pure product. The method can be used to quantify the purity.[11][12] |
| Melting Point | Purity assessment. | A sharp melting point (with decomposition) is indicative of a pure compound. |
Section 3: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood, especially those involving volatile or toxic reagents and those that evolve gases.
-
Strong Oxidizers: Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated Acids and Bases: Handle concentrated acids and bases with extreme caution. Always add acid to water, not the other way around. Neutralization reactions can be highly exothermic.
-
High-Pressure Reactions: Reactions conducted in sealed vessels at high temperatures must be performed with appropriate safety shields and pressure-rated equipment.
This technical support guide is intended to provide guidance and troubleshooting advice. All experimental work should be conducted by qualified personnel with a thorough understanding of the chemical hazards involved. Always consult the relevant Safety Data Sheets (SDS) for all reagents before use.
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Aminopyridine-3,5-dicarboxylic Acid
Welcome to the technical support resource for 2-aminopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Given that specific stability data for this compound is not extensively published, this document synthesizes information from structurally related aminopyridines and pyridine carboxylic acids, alongside fundamental chemical principles, to provide a robust framework for your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is influenced by its bifunctional nature, containing both a nucleophilic amino group and acidic carboxyl groups on a pyridine ring. Key factors include:
-
pH: The solubility and stability can be significantly affected by pH due to the ionization of the carboxylic acid groups and the protonation of the amino and pyridine nitrogen atoms.[1] Extreme pH conditions (strong acid or base) may promote hydrolysis or other degradative reactions.[2]
-
Oxidizing Agents: The aminopyridine moiety is susceptible to oxidation.[2][3] Contact with strong oxidizing agents, including atmospheric oxygen over long periods, can lead to the formation of N-oxides or other oxidative degradation products.[3]
-
Light: Many pyridine derivatives exhibit photosensitivity.[4][5] Exposure to light, particularly UV radiation, can induce photodegradation, often leading to discoloration (e.g., darkening) and the formation of photoproducts.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may occur, especially near the melting point, potentially leading to decarboxylation or other fragmentation.[8][9] The compound is noted to decompose around its melting point.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To mitigate potential photodegradation and oxidation, storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[11] This aligns with general best practices for aminopyridine compounds, which can oxidize and darken over time, a process accelerated by heat and light.[6]
Q3: My solution of this compound changes color over time. What is happening?
A3: Color change, typically to a yellow or brown hue, is a common indicator of degradation in aminopyridine-containing compounds.[6] This is most often due to oxidation or photodecomposition. The formation of conjugated, colored impurities can result from even minor levels of degradation. It is crucial to prepare solutions fresh and protect them from light and atmospheric oxygen where possible.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its functional groups, several degradation pathways can be hypothesized:
-
Oxidation: The primary amine and the pyridine ring nitrogen are susceptible to oxidation, potentially forming N-oxides or nitro derivatives, especially under oxidative stress (e.g., in the presence of H₂O₂).[3]
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high heat. The presence of two carboxylic acid groups may make this a relevant thermal degradation pathway.
-
Photodegradation: Upon exposure to UV light, complex reactions can occur, including radical-mediated pathways that could lead to polymerization or ring cleavage.[12]
Q5: How does the stability of a salt form of this compound compare to the free acid (zwitterionic) form?
A5: While specific data on this compound is unavailable, studies on related compounds like 3,4-diaminopyridine have shown that salt forms are significantly more stable under oxidative stress than the free base.[3][13] Protonation of the nitrogen atoms in the salt form reduces their susceptibility to oxidation by engaging their lone pair of electrons.[3] Therefore, using or formulating a salt version of this compound could be a viable strategy to enhance its stability.
Section 2: Troubleshooting Guide
This guide provides a problem-solving framework for common issues encountered during experimentation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Assay Results / Poor Reproducibility | Degradation of the compound in the stock or working solution. | 1. Prepare Solutions Fresh: Avoid using solutions that have been stored for extended periods, especially if not protected from light and air. 2. Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents. Impurities can catalyze degradation. 3. pH Control: If using aqueous solutions, employ a buffer system to maintain a stable pH, ideally in the weakly acidic to neutral range, depending on experimental needs. 4. Storage: Store solutions at low temperatures (2-8°C), protected from light (amber vials), and consider purging with an inert gas before sealing. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of one or more degradation products. | 1. Confirm Identity: Re-run the analysis on a freshly prepared sample to confirm the new peaks are not present initially. 2. Characterize Degradants: If the issue persists, this indicates a stability problem. The new peaks are likely degradants. Use LC-MS to obtain mass data on the impurities to help elucidate their structure.[13] 3. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate and identify potential degradation products.[2] This provides a profile of likely impurities. |
| Solid Compound Has Darkened or Changed Texture | Oxidation and/or photodecomposition of the material in its container. | 1. Verify Purity: Test the material's purity before use (e.g., via HPLC, melting point). Do not use if significant degradation is suspected. 2. Review Storage Protocol: Ensure the compound is stored according to the recommendations (cool, dry, dark, inert atmosphere).[10][14] 3. Repackage if Necessary: If the original container seal is compromised, transfer the material to a new, appropriate container (e.g., amber glass vial) and flush with inert gas. |
Section 3: Experimental Protocols
Protocol 1: A General Framework for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, transparent vials for each stress condition. A dark control, stored at 2-8°C, should be kept for comparison.
-
Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final acid concentration of 0.1N. Heat at 60°C for a specified time (e.g., 24, 48 hours).
-
Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final base concentration of 0.1N. Keep at room temperature for a specified time.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to an aliquot. Keep at room temperature, protected from light, for a specified time.[3]
-
Thermal Stress: Keep an aliquot of the solution in an oven at a controlled temperature (e.g., 60-80°C). For solid-state thermal stress, place the powder in an oven.
-
Photostability: Expose an aliquot to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
-
Sample Analysis: At designated time points, withdraw samples, neutralize if necessary (for acid/base conditions), and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze all stressed samples, along with the unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[13][15] An LC-MS method is highly valuable for identifying the mass of any new peaks.[3]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities.
Visualization 1: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results potentially related to the compound's stability.
Caption: A decision tree for troubleshooting stability issues.
Visualization 2: Hypothetical Degradation Pathways
This diagram illustrates the potential chemical transformations this compound may undergo under different stress conditions. This is a theoretical model based on the known reactivity of its constituent functional groups.
Caption: Potential degradation pathways for the title compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystal Growth of 2-Aminopyridine-3,5-Dicarboxylic Acid MOFs
Welcome to the technical support center for the synthesis and crystal growth of Metal-Organic Frameworks (MOFs) utilizing 2-aminopyridine-3,5-dicarboxylic acid (APDCA) as the primary organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of these promising materials. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding APDCA-MOF synthesis.
Q1: My synthesis resulted in an amorphous white powder instead of crystals. What is the most likely cause?
A: This is the most frequent issue and typically points to excessively rapid nucleation and precipitation. The coordination reaction between the metal ions and the APDCA linker is happening too quickly for long-range crystalline order to establish. The most effective solution is to slow down the reaction kinetics, which can be achieved by lowering the temperature, reducing reactant concentrations, or, most commonly, introducing a chemical "modulator".[1]
Q2: What is a modulator and why is it important in MOF synthesis?
A: A modulator is a chemical agent, typically a monocarboxylic acid (like acetic acid or formic acid), that is added to the synthesis mixture.[2] It competes with the dicarboxylic APDCA linker to coordinate to the metal centers.[3] This competition slows down the formation of metal-linker bonds, reducing the nucleation rate and allowing the system to reach thermodynamic equilibrium, which favors the growth of larger, higher-quality crystals over rapid precipitation of amorphous material.[2][4]
Q3: The crystals I've synthesized are too small for single-crystal X-ray diffraction. How can I increase their size?
A: Similar to preventing amorphous product formation, the key to growing larger crystals is to favor crystal growth over nucleation. This means creating an environment where a limited number of crystal nuclei form and then grow steadily. Strategies include:
-
Using a Modulator: This is the most effective method.[4]
-
Slowing Reactant Diffusion: Layering the metal salt solution over the linker solution can create a slow diffusion interface where crystals can grow larger over time.
-
Fine-Tuning the Solvent System: The polarity and coordinating ability of the solvent can significantly influence solubility and reaction rates.[5][6] Experimenting with solvent mixtures can yield larger crystals.
Q4: My product shows the correct crystalline phase by PXRD, but the peaks are broad. What does this indicate?
A: Broad peaks in a powder X-ray diffraction (PXRD) pattern typically indicate very small crystallite size (nanocrystals) or the presence of lattice strain and defects within the crystals. While you have a crystalline material, its long-range order is imperfect. Using modulators or extending the reaction time at a slightly elevated temperature (aging) can sometimes help to anneal these defects and increase crystallite size, resulting in sharper diffraction peaks.
Q5: After synthesis, my MOF shows poor porosity. What did I miss?
A: The pores of as-synthesized MOFs are filled with solvent molecules, unreacted starting materials, and sometimes modulator molecules.[1][7] To achieve permanent porosity, the MOF must undergo an "activation" process to clear these guest molecules from the pores without causing the framework to collapse.[8] This typically involves a solvent exchange followed by gentle heating under vacuum.[9][10]
In-Depth Troubleshooting Guides
Guide 1: Issue - Poor Crystallinity or Amorphous Product
This guide provides a systematic approach to resolving the formation of non-crystalline or poorly crystalline products.
Potential Causes & Scientific Rationale:
-
Rapid Nucleation: The deprotonation of the APDCA linker and its subsequent coordination to the metal salt is occurring almost instantaneously, leading to a rapid precipitation of disordered polymeric material. The system does not have enough time to arrange into a thermodynamically stable, ordered crystalline lattice.[1]
-
Incorrect pH: The pH of the reaction mixture governs the deprotonation state of the APDCA's carboxylic acid groups. If the pH is too high, rapid deprotonation and precipitation can occur. If it's too low, the linker may not deprotonate sufficiently to coordinate with the metal.
-
Inappropriate Solvent System: The solvent plays a critical role. A solvent that dissolves the precursors too well might require higher temperatures to induce crystallization, while a solvent with poor solubility might cause premature precipitation. Furthermore, the coordinating ability of the solvent can interfere with the metal-linker framework formation.[5][6] For instance, highly coordinating solvents like water can sometimes compete with the linker, affecting the final structure.[2]
-
Impure Reagents: Impurities in the APDCA linker or metal salt can inhibit or disrupt the crystallization process.[1]
Diagnostic & Solution Workflow:
The following diagram outlines a decision-making process for troubleshooting poor crystallinity.
Caption: Decision tree for troubleshooting amorphous product formation.
Data Summary: Recommended Modulators
| Modulator | pKa | Typical Starting Concentration (equivalents to linker) | Rationale & Comments |
| Formic Acid | 3.75 | 20 - 100 | Strong modulator, can significantly slow down reactions.[2] Be aware of potential for formate incorporation as a defect.[11] |
| Acetic Acid | 4.76 | 20 - 200 | Most common and versatile modulator. Its pKa is often close to that of dicarboxylic acid linkers, making it effective.[12] |
| Benzoic Acid | 4.20 | 10 - 50 | Effective for Zr-based MOFs and others where stronger coordination competition is needed.[4] |
| Trifluoroacetic acid (TFA) | 0.52 | 5 - 20 | Very strong acid and modulator; use sparingly as it can introduce significant framework defects.[13] |
Guide 2: Issue - Phase Impurity or Mixed Phases
Potential Causes & Scientific Rationale:
-
Thermodynamic vs. Kinetic Products: In a given set of conditions, a less stable "kinetic" phase may form quickly, while the desired, more stable "thermodynamic" phase forms more slowly. Your reaction time and temperature may be trapping the kinetic product or a mixture.
-
Stoichiometry: An incorrect ratio of metal to linker can favor the formation of an alternative, undesired phase.
-
Solvent Templating: The solvent molecules themselves can act as templates, directing the formation of a particular crystal structure. Changing the solvent can therefore lead to a different phase.[5][14]
Solutions & Protocols:
-
Systematic Variation of Reaction Time and Temperature: Conduct a time-course study (e.g., analyzing aliquots at 6, 12, 24, and 48 hours) to see if the undesired phase is an intermediate that converts to the desired phase over time. Similarly, varying the temperature by ±10-20°C can shift the balance between kinetic and thermodynamic control.[15]
-
Adjust Metal-to-Linker Ratio: Carefully vary the metal-to-linker molar ratio (e.g., 1:1, 2:1, 1:2) to find the optimal conditions for your desired phase.
-
Introduce a Co-solvent: The addition of a co-solvent (e.g., adding ethanol or water to a DMF-based synthesis) can alter the solubility of intermediates and the templating environment, favoring the desired phase.[16]
Key Experimental Protocols
Protocol 1: General Solvothermal Synthesis of an APDCA-MOF
This protocol provides a starting point for synthesis. Parameters should be optimized based on the troubleshooting guides above.
Caption: General workflow for solvothermal MOF synthesis.
Protocol 2: Post-Synthesis Activation via Solvent Exchange
This protocol is critical for removing high-boiling solvents and unreacted precursors to access the MOF's porosity.[7]
Step-by-Step Methodology:
-
Initial Wash: After synthesis and isolation of the crystalline product via centrifugation, discard the supernatant. Wash the solid product three times with fresh, high-purity synthesis solvent (e.g., DMF) to remove the bulk of unreacted precursors. Centrifuge and decant between each wash.
-
Solvent Exchange:
-
Submerge the washed MOF crystals in a volatile, low-surface-tension solvent, such as ethanol or acetone.[9]
-
Let the suspension stand for at least 3-6 hours to allow the new solvent to diffuse into the pores and replace the DMF.
-
Centrifuge, decant the solvent, and replenish with fresh ethanol/acetone.
-
Repeat this exchange process at least 3-5 times over 24-48 hours. The efficiency of this step is critical for successful activation.[9]
-
-
Final Activation:
-
After the final solvent exchange, decant the solvent and transfer the wet solid to a vacuum oven.
-
Heat the sample gently (e.g., 80-150°C, depending on the thermal stability of the MOF) under dynamic vacuum for 12-24 hours. This will remove the volatile solvent from the pores.
-
-
Verification: The success of the activation should be confirmed by N₂ sorption analysis at 77 K, which will yield the BET surface area of the material.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 8. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 9. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 10. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 14. In situ conversion of a MOG to a crystalline MOF: a case study on solvent-dependent gelation and crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Aminopyridine-3,5-dicarboxylic Acid
A Guide for Researchers and Drug Development Professionals
This guide provides in-depth technical support for the purification of 2-aminopyridine-3,5-dicarboxylic acid via recrystallization. As a molecule of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications. This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical properties of the compound.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with understanding the properties of the target compound. This compound possesses multiple polar functional groups (two carboxylic acids, one amino group, and a pyridine nitrogen), which dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 89795-70-0 | [1] |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility Profile | The two carboxylic acid groups and the amino group make the molecule highly polar and capable of extensive hydrogen bonding. It is expected to be poorly soluble in non-polar organic solvents but show increasing solubility in polar protic solvents, especially upon heating. Water is an excellent candidate for a recrystallization solvent due to its high polarity and ability to engage in hydrogen bonding. Alcohols like methanol or ethanol can also be considered, potentially in a mixed-solvent system with water.[2] | Inferred from structure |
Section 2: Recommended Recrystallization Protocol (Aqueous System)
This protocol outlines a standard procedure for recrystallizing this compound from water. The principle relies on the compound's higher solubility in hot water and lower solubility in cold water.
Experimental Workflow
Caption: Standard workflow for aqueous recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a stir bar and place the flask on a stirring hotplate.
-
Add a small volume of deionized water and begin heating and stirring.
-
Add hot deionized water portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[3]
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution is colored due to soluble impurities, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If insoluble impurities are present, perform a hot filtration. To prevent premature crystallization, use a pre-heated filter funnel and flask, and add a small excess of hot water (~5-10% extra volume) before filtering.[4]
-
-
Crystallization:
-
Cover the flask with a watch glass and remove it from the heat.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold deionized water to rinse away any soluble impurities adhering to the crystal surfaces. Causality: The wash solvent must be cold to minimize the redissolving of the purified product.[3]
-
-
Drying:
-
Press the crystals dry on the filter paper with a clean stopper or spatula.
-
Transfer the purified product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Section 3: Troubleshooting Guide
Encountering issues during recrystallization is common. This guide helps diagnose and solve the most frequent problems.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common recrystallization issues.
Question & Answer Troubleshooting
Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What's wrong?
A: This is the most common issue and is typically due to one of two reasons: supersaturation or using too much solvent.[5]
-
Supersaturation: The solution may be reluctant to form the initial crystal nuclei. To induce crystallization, first try vigorously scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[4][5] If that doesn't work, adding a tiny "seed crystal" of the pure compound will provide a template for crystal growth.
-
Excess Solvent: You may have added too much solvent, meaning the solution is not saturated enough even when cold. The remedy is to return the flask to the hotplate, boil off a portion of the solvent (e.g., 15-20% of the volume), and then attempt the cooling process again.[4][5]
Q2: Instead of fine crystals, my product separated as an oily liquid. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute becomes insoluble at a temperature that is above its own melting point (or the melting point of the impure mixture).[5]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of extra hot solvent (10-15%) to ensure the compound stays in solution at a slightly lower temperature during the cooling phase.[4][5] Then, allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker. This encourages crystallization to begin at a temperature below the compound's melting point.
Q3: I collected my crystals, but my final yield is extremely low. Where did my product go?
A: A low yield can result from several procedural errors:[3][4]
-
Using Too Much Solvent: This is the most frequent cause. A significant amount of your product remains dissolved in the "mother liquor" (the filtrate) even after cooling. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again to obtain a second crop of crystals.
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. This can be minimized by using pre-heated glassware and a slight excess of solvent.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with a solvent that was not sufficiently chilled, can dissolve a portion of your purified product.
-
Incomplete Reaction: If the crude material is from a chemical reaction, the initial reaction itself may have had a low conversion rate.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A: Impurities typically consist of unreacted starting materials, reagents from the synthesis (e.g., catalysts or bases), or by-products from side reactions. For pyridine carboxylic acids synthesized via oxidation of substituted pyridines, partially oxidized intermediates could be present.[6]
Q2: The recommended solvent isn't working well. How do I select a different one? A: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product with different polar solvents (e.g., ethanol, methanol, acetic acid, or mixed systems like ethanol/water). A good candidate will show low solubility in the cold solvent and high solubility when heated.
Q3: Can I use a mixed solvent system? A: Yes. A mixed solvent system is useful when no single solvent has the ideal solubility profile. You would dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to re-clarify and allow it to cool slowly. For this compound, an ethanol/water or DMSO/water system could be effective.[2]
Q4: My purified crystals are still colored. What should I do? A: If a colored impurity is present, you can try using activated charcoal during the recrystallization process as described in the protocol (Section 2, Step 2). Be aware that charcoal can also adsorb your desired product, so use it sparingly and only if necessary, as it can reduce your yield.[4]
References
Technical Support Center: 2-Aminopyridine-3,5-dicarboxylic Acid
Welcome to the technical support center for 2-aminopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during the synthesis, purification, and handling of this compound. The information provided herein is based on established principles of organic chemistry and analytical science, offering practical solutions to frequently asked questions.
FAQS: Understanding and Troubleshooting Impurities in this compound
This section addresses common questions regarding the purity and stability of this compound, providing insights into the origin of impurities and strategies for their mitigation.
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile of this compound is largely dependent on the synthetic route employed. While a specific, universally adopted synthesis is not prominently published, we can infer potential impurities from plausible synthetic pathways, such as the hydrolysis of 2-aminopyridine-3,5-dicarbonitrile or the oxidation of a disubstituted 2-aminopyridine.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials:
-
2-Aminopyridine-3,5-dicarbonitrile: If the hydrolysis of the nitrile groups is incomplete, this dinitrile precursor may remain in the final product.
-
Aldehydes and Malononitrile: In the case of a multi-component reaction to form the pyridine ring followed by hydrolysis, residual amounts of these initial building blocks could be present.[1]
-
-
Intermediates:
-
2-Amino-5-carboxamido-pyridine-3-carboxylic acid or 2-Amino-3-carboxamido-pyridine-5-carboxylic acid: Partial hydrolysis of the dinitrile precursor can lead to the formation of these mono-amide intermediates.
-
-
By-products:
-
Over-oxidation products: If an oxidative route is used, oxidation of the amino group or the pyridine ring can occur, leading to N-oxides or other oxidized species.
-
Products of decarboxylation: Pyridine carboxylic acids, particularly with a carboxyl group at the 2-position, can be susceptible to decarboxylation under certain conditions, leading to aminopyridine-carboxylic acid with one less carboxyl group.
-
Potential Degradation Products:
-
Oxidative Degradation Products: The aminopyridine ring system can be susceptible to oxidation over time, especially when exposed to air and light. This can lead to colored impurities.[2]
-
Decarboxylation Products: As mentioned, loss of one or both carboxylic acid groups can occur, particularly at elevated temperatures.
Q2: My this compound sample is discolored (yellow to brown). What could be the cause?
Discoloration is a common issue and is often indicative of the presence of oxidized impurities. The amino group in the 2-position makes the pyridine ring electron-rich and more susceptible to oxidation. Exposure to air, light, or trace metal impurities can catalyze this process.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial, under an inert atmosphere (e.g., nitrogen or argon), and at a cool temperature.
-
Purification: If the discoloration is significant, purification by recrystallization may be necessary. The choice of solvent is critical and should be determined empirically (see Q4).
-
Analytical Characterization: Use HPLC-UV/Vis to check for new peaks that absorb at longer wavelengths, which is characteristic of conjugated, colored impurities.
Q3: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?
Identifying unknown peaks is a systematic process involving a combination of analytical techniques and chemical intuition.
Workflow for Impurity Identification:
-
Hypothesize Potential Impurities: Based on your synthetic route (or the likely routes described in Q1), make a list of potential impurities and their expected chemical properties (e.g., polarity, molecular weight).
-
HPLC-MS Analysis: Liquid chromatography-mass spectrometry is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, allowing you to correlate it with your list of hypothesized structures.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental composition of the impurities.
-
NMR Spectroscopy: If an impurity is present at a high enough concentration, it may be possible to isolate it by preparative HPLC and characterize it by ¹H and ¹³C NMR. Comparing the spectra to those of known starting materials or intermediates can confirm their identity.
-
Spiking Studies: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard and observe if the peak area of the unknown impurity increases in the HPLC chromatogram.
Q4: What is the best way to purify my this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and for obtaining highly crystalline material.
-
Solvent Selection: Due to the polar nature of the dicarboxylic acid and the amino group, polar solvents are a good starting point. Consider solvents such as water, ethanol, methanol, or mixtures thereof. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Acid-Base Extraction: This technique can be useful for separating the acidic product from non-acidic or weakly acidic impurities.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acids, moving the desired compound into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified this compound.
-
Collect the precipitate by filtration.
-
-
Column Chromatography: While possible, chromatography of highly polar, acidic compounds on silica gel can be challenging due to strong adsorption. If this method is necessary, consider using a polar stationary phase (like silica) with a polar mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid groups and reduce tailing. Reversed-phase chromatography on a C18 column is also a viable option for purification.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Product loss during work-up or purification. | - Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. - Optimize reaction conditions (temperature, time, stoichiometry of reagents). - Carefully control the pH during any acid-base extractions to prevent incomplete precipitation. |
| Broad or Tailing Peaks in HPLC | - Interaction of the basic amino group and acidic carboxyl groups with the stationary phase. - Poor solubility in the mobile phase. | - For reversed-phase HPLC, add a modifier to the mobile phase such as trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. - For normal-phase HPLC on silica, add a small amount of a polar solvent like methanol or acetic acid to the mobile phase. - Ensure the sample is fully dissolved in the injection solvent. |
| Inconsistent NMR Spectra | - Presence of paramagnetic impurities (trace metals). - Poor solubility in the NMR solvent. | - Treat a solution of the compound with a chelating agent like EDTA and re-precipitate to remove metal ions. - Use a more polar NMR solvent such as DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution. |
| Product is an Amorphous Powder, not Crystalline | - Rapid precipitation from a supersaturated solution. - Presence of impurities that inhibit crystal growth. | - Slow down the crystallization process by cooling the solution slowly. - Try a different recrystallization solvent or a solvent/anti-solvent system. - Ensure the material is of high purity before attempting crystallization. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing purity issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 2-Aminopyridine-3,5-dicarboxylic Acid
Introduction
Welcome to the technical support center for the synthesis of 2-aminopyridine-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only synthesize this valuable compound but also to scale up the process efficiently and safely. As a key building block in medicinal chemistry, the robust synthesis of this compound is of significant interest.
This document provides a proposed synthetic route, detailed experimental protocols, and a comprehensive troubleshooting guide in a question-and-answer format to address common challenges you may encounter. The methodologies presented are grounded in established chemical principles and analogous transformations reported in the literature for similar pyridine derivatives.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Oxidation of 3,5-Lutidine to Pyridine-3,5-dicarboxylic acid
The oxidation of the methyl groups of 3,5-lutidine is a critical first step. This can be achieved using strong oxidizing agents.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the Reactor: Add 3,5-lutidine (1 mol, 107.15 g) and 1 L of water to the flask.
-
Prepare Oxidant Solution: In a separate beaker, carefully dissolve potassium permanganate (KMnO₄) (4 mol, 632 g) in 2 L of water. Gentle heating may be required to fully dissolve the KMnO₄.
-
Reaction: Slowly add the KMnO₄ solution to the stirred lutidine suspension over 4-6 hours. The reaction is exothermic; maintain the temperature below 90°C using an ice bath.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water (3 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to a volume of approximately 1 L.
-
Acidify the solution to pH 3 with concentrated hydrochloric acid (HCl). The product will precipitate as a white solid.
-
-
Isolation: Cool the mixture in an ice bath for 1-2 hours. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyridine-3,5-dicarboxylic acid.
Step 2: N-Oxidation of Pyridine-3,5-dicarboxylic acid
The N-oxidation of the pyridine ring activates it for subsequent nucleophilic substitution.
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-3,5-dicarboxylic acid (1 mol, 167.12 g) in 500 mL of glacial acetic acid.
-
Add Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂) (1.5 mol, 170 mL) to the suspension.
-
Reaction: Heat the mixture to 70-80°C for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium sulfite (Na₂SO₃) to quench any unreacted peroxide.
-
Remove the acetic acid under reduced pressure.
-
-
Isolation: The resulting solid is pyridine-3,5-dicarboxylic acid N-oxide. It can be purified by recrystallization from water.
Step 3: Amination of Pyridine-3,5-dicarboxylic acid N-oxide
This step introduces the amino group at the 2-position. A common method is nitration followed by reduction.
Protocol:
-
Nitration:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (50 mL) to 0°C.
-
Addition of Starting Material: Slowly add pyridine-3,5-dicarboxylic acid N-oxide (0.5 mol, 91.5 g) to the nitrating mixture, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium carbonate (Na₂CO₃) solution to pH 7-8. The nitrated product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry.
-
-
Reduction:
-
Reaction Setup: In a 1 L round-bottom flask, suspend the nitrated product (0.4 mol) in 500 mL of ethanol.
-
Add Reducing Agent: Add iron powder (2 mol, 111.7 g) and a catalytic amount of ammonium chloride (NH₄Cl) (0.1 mol, 5.35 g).
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up: Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The residue is the crude this compound.
-
Purification of this compound
The final product is amphoteric, and its solubility is highly pH-dependent. This property can be exploited for purification.
Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous sodium hydroxide (NaOH) solution.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add dilute hydrochloric acid (HCl) to the filtrate to adjust the pH to its isoelectric point (typically around pH 3-4). The pure product will precipitate out.
-
Isolation: Collect the purified solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the final product under vacuum at 60-80°C.
Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during the synthesis and scale-up of this compound.
Caption: Troubleshooting workflow for the oxidation of 3,5-lutidine.
Frequently Asked Questions (FAQs)
Q1: My yield of pyridine-3,5-dicarboxylic acid in Step 1 is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of lutidines are common when scaling up. The primary causes are often incomplete reaction or side reactions leading to pyridine ring cleavage.
-
Incomplete Reaction: Ensure that a sufficient molar excess of the oxidizing agent (e.g., KMnO₄) is used. On a larger scale, mass transfer can be limiting. Ensure vigorous stirring to maintain a homogeneous suspension. You can also try increasing the reflux time.
-
Side Reactions: Over-oxidation can lead to the breakdown of the pyridine ring. This is often exacerbated by localized "hot spots" in the reactor. Ensure gradual addition of the oxidant and efficient cooling to maintain a consistent temperature.
-
Product Loss During Work-up: Pyridine-3,5-dicarboxylic acid has some solubility in acidic water. Ensure the pH is carefully adjusted to the isoelectric point to maximize precipitation. Cooling the solution for an extended period before filtration can also improve recovery.
Q2: The N-oxidation in Step 2 is slow and does not go to completion. What can I do?
A2: The N-oxidation of pyridines with electron-withdrawing groups like carboxylic acids can be sluggish.
-
Reaction Conditions: You can try increasing the reaction temperature to 90-100°C. Using a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) or chloroform could also be more effective, although this may be more expensive for large-scale synthesis.
-
Purity of Starting Material: Ensure your pyridine-3,5-dicarboxylic acid is free from impurities that could consume the oxidizing agent.
Q3: The amination in Step 3 is resulting in a mixture of products and low yield of the desired 2-amino isomer. Why is this happening?
A3: The nitration of pyridine N-oxides can sometimes give a mixture of isomers.
-
Nitration Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions. Careful control of the temperature during the addition of the N-oxide to the nitrating mixture is crucial. Running the reaction at a lower temperature for a longer duration may improve selectivity.
-
Reduction Step: The reduction of the nitro group should be relatively clean. If you are seeing byproducts here, ensure your starting nitro-compound is pure. An alternative to iron/acid reduction is catalytic hydrogenation using a palladium catalyst (Pd/C), which can sometimes give cleaner results.
Q4: I am having trouble purifying the final product. It seems to be soluble in both acidic and basic aqueous solutions.
A4: This is expected behavior for an amino acid derivative. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.
-
Isoelectric Point Precipitation: The key to purification is to find the isoelectric point, the pH at which the molecule has a net zero charge and its aqueous solubility is at a minimum. You will need to perform small-scale experiments to determine the optimal pH for precipitation, which is likely to be between 3 and 4.
-
Recrystallization: If isoelectric point precipitation does not give the desired purity, you can try recrystallization from a suitable solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol or acetone.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: Safety is paramount, especially during scale-up.
-
Oxidation (Step 1): The oxidation with KMnO₄ is highly exothermic. Ensure your reactor has adequate cooling capacity to prevent a runaway reaction.
-
N-Oxidation (Step 2): Hydrogen peroxide and other peroxy acids are strong oxidizers and can form explosive mixtures with organic compounds. Avoid contact with metals that can catalyze their decomposition.
-
Nitration (Step 3): The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. This mixture is highly corrosive and a powerful oxidizing agent. The nitration reaction itself is also highly exothermic. Always add the N-oxide slowly to the acid mixture with efficient cooling.
-
General Precautions: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared for potential exotherms in all steps.
Quantitative Data Summary
The following table provides target parameters for the synthesis. Note that yields are estimates for a well-optimized process and may vary.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Target Yield (%) |
| 1 | Oxidation | 3,5-Lutidine, KMnO₄ | < 90 | 8-12 | 60-70 |
| 2 | N-Oxidation | Pyridine-3,5-dicarboxylic acid, H₂O₂/AcOH | 70-80 | 12-18 | 80-90 |
| 3 | Amination | Pyridine-3,5-dicarboxylic acid N-oxide, HNO₃/H₂SO₄, Fe/NH₄Cl | 0-70 (Nitration), Reflux (Reduction) | 10-14 | 50-60 (over two steps) |
Validation & Comparative
A Comparative Guide to Organic Linkers in MOF Synthesis: 2-Aminopyridine-3,5-dicarboxylic Acid vs. Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Metal-Organic Framework (MOF) design and synthesis, the choice of the organic linker is paramount, dictating the ultimate topology, porosity, and functionality of the resulting material. This guide provides a detailed comparison between two pyridine-based linkers: the emerging, yet under-explored, 2-aminopyridine-3,5-dicarboxylic acid and the well-established isonicotinic acid. By examining their intrinsic chemical differences and the properties of the MOFs they form, we aim to provide researchers with the insights necessary to select the optimal linker for their specific applications, from gas storage and separation to catalysis and drug delivery.
Molecular Architecture: A Tale of Two Pyridines
The fundamental difference between this compound and isonicotinic acid lies in their substitution patterns on the pyridine ring, which profoundly influences their coordination behavior and the functional potential of the resulting MOFs.
Isonicotinic acid , or pyridine-4-carboxylic acid, is a simple yet versatile monotopic linker. Its single carboxylate group and the pyridine nitrogen atom provide two potential coordination sites. This simplicity often leads to predictable coordination modes and the formation of robust, high-symmetry frameworks.
This compound , on the other hand, is a more complex, tritopic linker. It features two carboxylate groups and an amino group, in addition to the pyridine nitrogen. This trifunctional nature opens up a wider range of coordination possibilities and introduces a key functional group—the amino group—directly onto the linker. This "built-in" functionality is a significant advantage for applications requiring active sites within the MOF structure.
Isonicotinic Acid in MOF Synthesis: A Mature Field
Isonicotinic acid has been extensively employed in the synthesis of a diverse array of MOFs with various metal ions, including Zr, Co, Fe, Cu, and Zn. The resulting frameworks have demonstrated utility in a broad spectrum of applications.
Structural Diversity and Properties
The use of isonicotinic acid as a linker or a modulator in MOF synthesis can lead to materials with tailored properties. For instance, in some cases, the addition of isonicotinic acid can influence the crystal size and pore volume of MOFs, thereby enhancing their catalytic activity[1]. In other examples, it acts as a primary linker, forming robust frameworks with interesting sorption and separation capabilities. The pyridine nitrogen within the isonicotinate linker can also serve as a binding site for specific molecules, contributing to the selective adsorption properties of the MOF[2].
Representative Applications of Isonicotinic Acid-Based MOFs
| Application | MOF System | Key Performance Metric | Reference |
| Uranium Extraction | INA@MOF-808 (Zr-based) | High extraction efficiency with a limit of detection of 0.9 µg L−1 for uranyl ions. | [3] |
| Heavy Metal Removal | NU-56 (Zr/Ni-based with 3-aminoisonicotinic acid) | Maximum adsorption capacity of 68 mg/g for Cr(VI). | [4][5] |
| Photocatalysis | Cr-PTC-HIna (Cr-based) | 95.40 mg/g degradation capacity for methylene blue under visible light. | [1][6] |
| Gas Sorption | Cobalt-isonicotinate framework | High specific surface area and H2 uptake capacities. | [7] |
| CO2/N2 Separation | MUV-26 (Fe-based) | Ultramicroporous structure enabling size-exclusion kinetics and thermodynamic separation. | [2] |
| Supercapacitors | Copper-isonicotinate MOF | Exotic redox properties for high-energy asymmetric supercapacitors. | [8] |
Experimental Protocol: Synthesis of an Iron-Isonicotinate MOF (MUV-26α)
This protocol is adapted from the synthesis of MUV-26α, an ultramicroporous iron-isonicotinate MOF for CO2/N2 separation[2].
Step 1: Precursor Solution Preparation
-
Dissolve 450 mg (0.65 mmol) of the preformed cluster [Fe₃O(CH₃COO)₆]ClO₄·3H₂O in 41.25 mL of N,N-dimethylformamide (DMF).
Step 2: Linker Addition
-
Add 923 mg (7.5 mmol) of isonicotinic acid to the solution.
-
Sonicate the mixture until the isonicotinic acid is completely dispersed.
Step 3: Solvothermal Reaction
-
Transfer the dispersion to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120 °C for 48 hours.
Step 4: Product Isolation and Washing
-
Cool the reaction to room temperature.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals thoroughly with DMF (5 times).
Step 5: Activation
-
For an activated sample, perform further washing with methanol (3 times).
-
Immerse the crystals in methanol overnight.
-
Activate the sample by heating at 150 °C under vacuum for 24 hours.
This compound: Projecting the Impact of Amino-Functionalization
While specific examples of MOFs synthesized from this compound are not yet widely reported, we can project the influence of its unique chemical features based on studies of other amino-functionalized pyridine-based linkers. The introduction of the amino group at the 2-position is anticipated to bring about significant changes in the resulting MOF's structure and properties.
Altered Coordination Chemistry and Network Topology
The presence of three potential coordinating groups (two carboxylates and one amino) in this compound, in addition to the pyridine nitrogen, is expected to lead to more complex and potentially novel network topologies compared to the simpler frameworks derived from isonicotinic acid. The position of the amino group can also influence the steric hindrance around the coordination sites, potentially leading to lower-dimensional structures or interpenetrated frameworks.
Enhanced Functionality and Application Potential
The primary advantage of using this compound is the direct incorporation of basic amino groups into the MOF's pores. This "pre-functionalization" can impart several desirable properties:
-
Enhanced Gas Adsorption: The amino groups can act as strong adsorption sites for acidic gases like CO₂, potentially leading to high selectivity and uptake capacity.
-
Catalytic Activity: The basic nature of the amino groups can render the MOF an effective heterogeneous catalyst for various organic reactions.
-
Sensing Capabilities: The amino groups can serve as recognition sites for specific analytes, enabling the development of chemosensors.
-
Post-Synthetic Modification: The reactive nature of the amino group provides a convenient handle for post-synthetic modification, allowing for the introduction of further functionalities into the MOF.
Studies on other amino-functionalized MOFs have shown that the presence of amine groups can significantly enhance structural integrity and adsorption properties. For instance, an amino-functionalized isonicotinic acid-based MOF, NU-56, demonstrated superior structural stability during Cr(VI) removal compared to its non-functionalized counterpart[5].
Hypothetical Synthesis Protocol for a this compound MOF
Based on typical solvothermal methods for pyridine-dicarboxylate linkers, a potential synthesis protocol for a MOF using this compound could be as follows:
Step 1: Reactant Mixture
-
In a vial, combine this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Add a solvent, such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol (e.g., 5 mL).
Step 2: Solvothermal Reaction
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-72 hours).
Step 3: Product Isolation and Purification
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the reaction solvent and then with a more volatile solvent like methanol or acetone to remove unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the product under vacuum.
Visualizing the Linkers and Their Coordination Potential
The following diagrams, generated using Graphviz, illustrate the structures of the two linkers and a simplified representation of their potential coordination modes with a metal center (M).
Figure 1: Structures and potential coordination modes of the linkers.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and isonicotinic acid for MOF synthesis depends critically on the desired properties and application of the final material.
-
Isonicotinic acid is a reliable and well-understood linker, ideal for constructing robust, high-symmetry frameworks for applications where high porosity and stability are the primary requirements. Its extensive literature provides a solid foundation for predictable synthesis and performance.
-
This compound , while less explored, represents a frontier in functional MOF design. The intrinsic amino functionality offers a direct route to materials with enhanced gas selectivity, catalytic activity, and sensing capabilities. Researchers seeking to develop next-generation functional materials should consider this promising but challenging linker.
The exploration of this compound in MOF synthesis is a nascent field with immense potential. Further research into the synthesis and characterization of MOFs from this linker will undoubtedly unveil a new class of materials with exciting and tunable properties.
References
- 1. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. journal.umt.edu.my [journal.umt.edu.my]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. mdpi.com [mdpi.com]
- 7. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Aminopyridine-3,5-Dicarboxylic Acid for Researchers and Drug Development Professionals
The synthesis of polysubstituted pyridine derivatives is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyridine scaffold in a vast array of pharmacologically active compounds. Among these, 2-aminopyridine-3,5-dicarboxylic acid stands out as a valuable building block, featuring a trifunctionalized core that offers multiple points for molecular elaboration. This guide provides a comprehensive comparison of validated and proposed synthetic methodologies for obtaining this key intermediate. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is not a trivial endeavor, as the introduction and manipulation of three distinct functional groups on the pyridine ring require careful strategic planning. This guide will focus on two primary, logically sound synthetic pathways:
-
Route A: The "Halogen-to-Carboxyl" Strategy. This approach involves the initial synthesis of a dihalogenated 2-aminopyridine precursor, followed by the conversion of the halogen atoms into carboxylic acid functionalities. This route offers the potential for late-stage functionalization but may require challenging carboxylation conditions.
-
Route B: The "Precursor Oxidation/Hydrolysis" Strategy. This pathway relies on the synthesis of a 2-aminopyridine ring already bearing precursor functionalities at the 3- and 5-positions, which are then converted to carboxylic acids in a final step. This strategy is further divided into two sub-routes:
-
Sub-route B1: Oxidation of a Dimethyl Precursor. This involves the synthesis of 2-amino-3,5-dimethylpyridine followed by oxidation of the methyl groups.
-
Sub-route B2: Hydrolysis of a Dinitrile Precursor. This sub-route focuses on the synthesis of 2-aminopyridine-3,5-dicarbonitrile and its subsequent hydrolysis.
-
The following sections will provide a detailed analysis and comparison of these routes, complete with experimental protocols and supporting data.
Visualizing the Synthetic Pathways
A Comparative Guide to the Biological Activity of 2-Aminopyridine-3,5-Dicarbonitrile Derivatives
This guide provides an in-depth comparison of the biological activities of 2-aminopyridine derivatives, with a specific focus on the 3,5-dicarbonitrile scaffold, a close structural and synthetic analog of 3,5-dicarboxylic acids. We will delve into the anticancer and antimicrobial properties of these compounds, presenting key experimental data, outlining detailed protocols for their evaluation, and discussing the structure-activity relationships that govern their efficacy.
Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone of numerous natural products and pharmaceutical agents.[1][2] Among its derivatives, the 2-aminopyridine moiety stands out as a "privileged scaffold," capable of interacting with a wide range of biological targets through hydrogen bonding and aromatic interactions.[2][3] The strategic placement of functional groups on this core structure allows for the fine-tuning of its pharmacological profile.
This guide focuses on derivatives functionalized at the 3 and 5 positions, particularly with cyano groups (dicarbonitrile). The electron-withdrawing nature and linear geometry of the nitrile groups at these positions create a unique electronic and steric profile that has proven fruitful in the development of potent bioactive agents. These dicarbonitrile derivatives are not only significant in their own right but are also valuable synthetic precursors to the corresponding dicarboxylic acids. We will explore their demonstrated efficacy in two critical therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Proliferation and Key Kinases
Several series of 2-aminopyridine-3,5-dicarbonitrile derivatives have demonstrated significant potential as anticancer agents. Their mechanism often involves the inhibition of critical enzymes in cancer cell signaling, such as receptor tyrosine kinases.
Comparative Performance of Anticancer Derivatives
The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines. The data consistently shows that substitutions at the C4 and C6 positions, as well as on the exocyclic amino group, profoundly influence cytotoxicity.
A noteworthy series of 6-amino-2-pyridone-3,5-dicarbonitriles has been synthesized and evaluated for anticancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[4][5] Within a library of 16 rationally designed analogs, compound 5o emerged as a lead candidate with potent, broad-spectrum activity.[4][6] Another study highlighted cyanopyridone derivatives 5a and 5e for their potent activity against the MCF-7 breast cancer cell line, linking their mechanism to the dual inhibition of VEGFR-2 and HER-2 kinases.[7]
| Compound ID | 4-Position Substituent | N1-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| 5a | Phenyl | H | MCF-7 (Breast) | 1.77 | [7] |
| 5a | Phenyl | H | HepG2 (Liver) | 2.71 | [7] |
| 5e | 4-Methoxyphenyl | H | MCF-7 (Breast) | 1.39 | [7] |
| 4a | Not specified | Not specified | HT29 (Colorectal) | 2.243 | [8] |
| Doxorubicin | (Reference Drug) | HT29 (Colorectal) | 3.964 | [8] | |
| Taxol | (Reference Drug) | MCF-7 (Breast) | >10 | [7] | |
| Taxol | (Reference Drug) | HepG2 (Liver) | >10 | [7] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected 2-aminopyridine-3,5-dicarbonitrile derivatives against various human cancer cell lines.
Mechanistic Insights: Dual Kinase Inhibition
The anticancer effect of compounds like 5a and 5e is attributed to their ability to fit into the ATP-binding pocket of key oncogenic kinases.[7] Molecular docking studies reveal that the 2-aminopyridine core acts as a hinge-binder, forming crucial hydrogen bonds, while the substituted aryl rings at other positions occupy hydrophobic pockets, leading to potent and sometimes selective inhibition.
Below is a conceptual diagram illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway, a common mechanism for this class of compounds.
Caption: Inhibition of RTK signaling by 2-aminopyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The rationale for using the MTT assay is its reliability and high throughput for assessing cell viability. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan, measured spectrophotometrically, correlates with the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminopyridine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Renewed Front Against Pathogens
The 2-aminopyridine scaffold is also a promising framework for the development of novel antimicrobial agents, addressing the critical challenge of antibiotic resistance.
Comparative Performance of Antimicrobial Derivatives
The antimicrobial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The choice of pathogens should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.
One study identified a 2-aminopyridine derivative, compound 2c , which contains a cyclohexylamine moiety, as having potent activity against Gram-positive bacteria, with particularly low MIC values against S. aureus and B. subtilis.[9] Another review highlighted a 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivative, compound IV , which demonstrated broad-spectrum activity, including against E. coli.[1]
| Compound ID | Target Organism | Gram Stain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 2c | Staphylococcus aureus | Positive | 0.039 | Gentamicin | (Not specified) | [9] |
| 2c | Bacillus subtilis | Positive | 0.039 | Gentamicin | (Not specified) | [9] |
| IV | Escherichia coli | Negative | 62.5 | Ampicillin | (Comparable) | [1] |
| IV | Bacillus subtilis | Positive | 200 | Ampicillin | (Comparable) | [1] |
| IV | Salmonella typhi | Negative | 100 | Ampicillin | (Comparable) | [1] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of selected 2-aminopyridine derivatives against pathogenic bacteria.
Structure-Activity Relationship (SAR) Insights
The antimicrobial data suggests that the nature of the substituents plays a critical role in activity and spectrum. For instance, the presence of a cyclohexylamine group in compound 2c was deemed crucial for its potent anti-Gram-positive activity, while its absence in analogs led to a loss of function.[9] For the sulfanylpyridine series, the incorporation of a quinoline moiety was key to achieving broad-spectrum antibacterial effects.[1] This underscores the importance of exploring diverse chemical space around the core scaffold.
Experimental Workflow: Antimicrobial Screening
A logical and systematic workflow is essential for identifying and characterizing novel antimicrobial agents. The process begins with a primary screen to identify hits, followed by secondary screens to confirm activity and quantify potency.
Caption: A typical workflow for screening antimicrobial compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantifying the in vitro potency of an antimicrobial agent. Its advantage lies in providing a quantitative result (the MIC value) that is reproducible and comparable across different studies.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.
Conclusion and Future Directions
The 2-aminopyridine scaffold, particularly with 3,5-dicarbonitrile substitution, represents a highly versatile and promising platform for drug discovery. The derivatives discussed in this guide demonstrate potent anticancer and antimicrobial activities, governed by clear, albeit complex, structure-activity relationships. The anticancer agents often function as kinase inhibitors, while the antimicrobial activity is highly dependent on specific substitutions that enhance cell wall penetration or interaction with intracellular targets.
Future research should focus on expanding the chemical diversity around this core, guided by the SAR insights presented. A key objective for anticancer development will be to optimize kinase selectivity to minimize off-target effects. For antimicrobial agents, the focus should be on identifying derivatives with novel mechanisms of action to combat existing resistance. The robust and validated protocols detailed herein provide a solid foundation for these future investigations, enabling researchers to efficiently identify and characterize the next generation of 2-aminopyridine-based therapeutics.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 2-Aminopyridine-3,5-Dicarboxylic Acid-Based Catalysts
This guide provides an in-depth comparison of catalysts derived from 2-aminopyridine-3,5-dicarboxylic acid, primarily focusing on their application as building blocks for heterogeneous catalysts like Metal-Organic Frameworks (MOFs). We will explore their performance benchmarked against alternative catalytic systems, supported by experimental data and mechanistic insights to inform researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: The Strategic Role of this compound in Catalysis
This compound is a versatile heterocyclic compound. While not typically a catalyst in its own right, its true value lies in its function as a multitopic organic linker for the construction of advanced catalytic materials. Its structure is strategically designed for creating robust, porous frameworks:
-
Pyridine Nitrogen: A Lewis basic site that can coordinate to metal centers.
-
Two Carboxylate Groups: Strong coordinating groups that bridge metal ions to form extended network structures like MOFs.
-
Amino Group (-NH2): A functional handle that can modulate the electronic properties of the framework, act as a basic catalytic site, or serve as a point for post-synthetic modification to introduce new functionalities.[1][2]
This unique combination allows for the rational design of catalysts with well-defined active sites. This guide will focus on the performance of MOFs constructed using this linker, as they represent a primary application of its catalytic potential. We will compare a representative Zr-based MOF derived from a similar amino-dicarboxylate linker against other common catalysts in a key chemical transformation.
Comparative Analysis: Aerobic Oxidation of Olefins
Aerobic oxidation is a fundamental transformation in organic synthesis, offering a green and atom-economical route to valuable epoxides. We will compare the performance of a 2D Cu-based MOF (Cu-AIA), constructed with an amino-dicarboxylic acid ligand, against a related Metal-Organic Polyhedron (MOP) and other catalyst types.[1]
Data Presentation: Catalyst Performance in Olefin Epoxidation
The following table summarizes the catalytic performance for the aerobic epoxidation of cyclooctene, a standard model substrate.
| Catalyst | Catalyst Type | Conversion (%) | Selectivity (%) [Epoxide] | Reaction Time (h) | Key Advantages | Disadvantages | Reference |
| Cu-AIA | 2D Amino-MOF | 99 | >99 | 12 | High activity, high selectivity, heterogeneous, reusable | Requires synthesis of MOF | [1] |
| MOP-1 | Metal-Organic Polyhedron | 21 | >99 | 12 | High selectivity, well-defined structure | Low activity due to site aggregation | [1] |
| Cu(OAc)₂ | Homogeneous Salt | 10 | >99 | 12 | Simple, commercially available | Low activity, difficult to separate/reuse | [1] |
| Zeolite-based | Heterogeneous | Variable | Variable | Variable | High thermal stability, shape selectivity | Often requires harsh conditions, lower selectivity | [3] |
Analysis of Performance:
The data clearly demonstrates the superiority of the 2D MOF (Cu-AIA) catalyst.[1] Its high surface area and well-dispersed, accessible copper active sites prevent the aggregation issue seen in the discrete MOP-1 structure, leading to a nearly five-fold increase in conversion.[1] Compared to the simple homogeneous copper salt, the MOF's performance is an order of magnitude greater, with the added crucial advantage of being a recyclable heterogeneous catalyst. While zeolites are robust heterogeneous catalysts, achieving both high conversion and high selectivity for epoxidation under mild, aerobic conditions can be challenging.[3]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. Below is a detailed methodology for the aerobic oxidation of cyclooctene using a MOF catalyst.
Protocol: Aerobic Epoxidation of Cyclooctene with Cu-AIA
-
Catalyst Activation:
-
Place 50 mg of the synthesized Cu-AIA MOF into a vacuum oven.
-
Heat at 120°C for 12 hours to remove any guest solvent molecules from the pores.
-
Cool to room temperature under vacuum before use.
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the activated Cu-AIA catalyst (10 mg).
-
Add cyclooctene (1 mmol, 110 mg) and N,N-dimethylformamide (DMF) (5 mL) as the solvent.
-
Seal the flask and purge with pure oxygen (or air) from a balloon for 5 minutes.
-
Place the flask in a preheated oil bath at 80°C.
-
-
Reaction Monitoring & Work-up:
-
Maintain vigorous stirring and keep the reaction under a positive pressure of oxygen (or air) for 12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) against an internal standard (e.g., dodecane).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the recovered catalyst with fresh DMF (3 x 5 mL) and dry under vacuum for reuse.
-
Analyze the supernatant liquid by GC and GC-MS to determine conversion and product selectivity.
-
Visualizing the Workflow
The following diagram outlines the general experimental procedure for evaluating catalyst performance.
Caption: Workflow for heterogeneous catalyst performance evaluation.
Mechanistic Insights and Causality
The enhanced performance of the amino-functionalized MOF is not coincidental; it is a direct result of its rationally designed structure. The amino groups on the this compound linker play a crucial role in directing the formation of the 2D sheet structure, which prevents the aggregation of active sites.[1]
Proposed Catalytic Cycle
The catalytic cycle for aerobic epoxidation at a copper site within the MOF is believed to proceed through the activation of molecular oxygen.
Caption: Proposed catalytic cycle for MOF-catalyzed epoxidation.
-
Substrate Coordination: The olefin substrate coordinates to an open copper(II) site within the MOF.
-
Oxygen Activation: Molecular oxygen from the air binds to the copper center, forming an active copper-oxo or peroxo species.
-
Oxygen Transfer: The activated oxygen is transferred to the double bond of the olefin, forming the epoxide ring.
-
Product Release: The epoxide product desorbs from the active site, regenerating the Cu(II)-MOF catalyst for the next cycle.
Conclusion and Future Outlook
Catalysts based on this compound, particularly when used as linkers in MOFs, demonstrate exceptional performance in challenging chemical transformations like aerobic oxidation. Their superiority over homogeneous counterparts and even other well-defined supramolecular structures lies in the precise spatial arrangement of active sites and the synergistic effect of the functional organic linker. The amino group is a key design element, not only influencing the overall framework topology but also offering a site for post-synthetic modifications to create even more complex, multifunctional catalysts.[1] For researchers in drug development and fine chemical synthesis, these systems offer a promising platform for creating efficient, selective, and reusable catalysts for sustainable chemical production.
References
- 1. Amino-Induced 2D Cu-Based Metal-Organic Framework as an Efficient Heterogeneous Catalyst for Aerobic Oxidation of Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Aminopyridine-3,5-Dicarboxylic Acid
In the realms of medicinal chemistry and materials science, the utility of a molecular building block is intrinsically tied to its purity. 2-Aminopyridine-3,5-dicarboxylic acid, a versatile heterocyclic compound, serves as a critical precursor for pharmacologically active agents and functional materials. However, the synthetic route to this molecule can introduce a variety of impurities—ranging from unreacted starting materials and intermediates to side-products and residual solvents. The presence of these contaminants can compromise reaction yields, alter biological activity, and invalidate experimental data.
This guide provides an in-depth comparison of essential analytical techniques for rigorously assessing the purity of synthesized this compound. We will move beyond mere protocols to explore the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to design and execute a self-validating, robust purity assessment workflow.
The Rationale for a Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. Each technique interrogates the sample based on a different physicochemical principle. A comprehensive purity assessment, therefore, relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. For a compound like this compound, which possesses acidic, basic, and UV-active functionalities, a combination of chromatographic and spectroscopic methods is essential for achieving a high degree of confidence.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Tiered workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. For this compound, a reverse-phase method is the logical starting point.
Expertise & Experience (The "Why"): The molecule is moderately polar and contains ionizable groups (two carboxylic acids, one amino group).
-
Column Choice: A C18 column is selected for its versatility in retaining moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is crucial. It serves two purposes: 1) It suppresses the ionization of the carboxylic acid groups, preventing peak tailing and improving retention. 2) It ensures the aminopyridine nitrogen is protonated, leading to consistent interactions with the stationary phase.
-
Detector: A UV detector is ideal, as the pyridine ring is an excellent chromophore. Wavelength selection (e.g., 254 nm or a wavelength of maximum absorbance) provides high sensitivity.[1]
dot graph G { layout=dot; rankdir="LR"; splines=true; overlap=false; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: HPLC experimental workflow and separation principle.
Trustworthiness (Self-Validating Protocol):
| Step | Action | Rationale |
| 1. | System Preparation | Purge the system with the mobile phase to remove bubbles and equilibrate the C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved. |
| 2. | Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of water/acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[1] |
| 3. | Method Parameters | Set a linear gradient (e.g., 5% to 95% Acetonitrile over 20 minutes). Set UV detection at 254 nm. |
| 4. | System Suitability | Inject a standard of known purity multiple times (n=5). The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%. This confirms the system is performing consistently. |
| 5. | Analysis | Inject the prepared sample. |
| 6. | Data Processing | Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. |
Data Interpretation: A high-purity sample will exhibit one major peak with a peak area >99%. Any other peaks represent impurities. The retention times of these impurity peaks can be used for tracking and identification in subsequent analyses.
Quantitative NMR (qNMR): The Standard for Absolute Purity
While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[2] It is a primary analytical method recognized for its high accuracy and precision.[3][4]
Expertise & Experience (The "Why"): The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] By adding a certified internal standard of known purity and concentration, we can use the ratio of integrals to calculate the absolute purity of our target compound.[2]
-
Internal Standard Choice: The standard must be stable, non-reactive, have a known purity, and possess signals that do not overlap with the analyte. For this compound in a solvent like DMSO-d₆, maleic acid or dimethyl sulfone are excellent choices.
-
Trustworthiness (Self-Validating Protocol): Proper qNMR requires specific acquisition parameters to ensure accurate integration. A long relaxation delay (D1, typically 5-7 times the longest T₁ of both the analyte and standard) is critical to allow for full magnetization recovery between scans.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized compound and ~5-10 mg of a certified internal standard (e.g., maleic acid) into a vial. Record masses precisely.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse, relaxation delay D1 ≥ 30s).
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the following formula to determine purity:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Mass Spectrometry (MS) and Elemental Analysis (EA): The Confirmers of Identity and Composition
These techniques are less about quantifying minor impurities and more about confirming the fundamental identity and elemental composition of the bulk material. A mismatch here indicates a significant structural error or a major impurity.
High-Resolution Mass Spectrometry (HRMS):
-
Principle: HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the determination of the elemental formula.
-
Why: For this compound (C₇H₆N₂O₄, Mol. Wt.: 182.14), HRMS should detect an [M+H]⁺ ion at m/z 183.0400. A measured value within 5 ppm of this theoretical value confirms the elemental formula. This is a powerful tool to rule out isomers or compounds with different formulas but similar molecular weights.
Elemental Analysis (CHN):
-
Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the mass percentage of carbon, hydrogen, and nitrogen.[6][7]
-
Why: This is a classic, robust method for assessing bulk purity.[8] For a pure sample of C₇H₆N₂O₄, the theoretical percentages are C: 46.16%, H: 3.32%, N: 15.38%. Most journals require the experimental values to be within ±0.4% of the theoretical values to be considered evidence of purity.[9][10] A significant deviation suggests the presence of inorganic impurities, residual solvents, or water.
Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic Separation | Relative purity (area %), impurity profile | High sensitivity and resolution for organic impurities.[1] | Requires a chromophore; non-volatile; may not detect inorganic salts. |
| qNMR | Nuclear Resonance | Absolute purity (wt%), structural confirmation | Primary method; highly accurate and precise; non-destructive.[2][3][4] | Lower sensitivity than HPLC; requires soluble sample and non-overlapping peaks. |
| HRMS | Mass-to-Charge Ratio | Elemental formula confirmation | Extremely high accuracy and specificity for molecular formula. | Not inherently quantitative; can suffer from ion suppression. |
| Elemental Analysis | Combustion Analysis | Elemental composition (%C, H, N) | Confirms bulk composition; detects inorganic impurities and bound solvent.[6][8] | Low precision (±0.4%); requires several milligrams of sample; destructive. |
| Melting Point / DSC | Phase Transition | Indication of purity | Fast, simple, and inexpensive initial screen. | A sharp melting point is necessary but not sufficient proof of purity. |
Conclusion: An Integrated Strategy for Unimpeachable Purity
Assessing the purity of synthesized this compound is not a single-step process but a systematic investigation. A robust workflow begins with a simple screen like melting point, followed by high-resolution HPLC-UV analysis to quantify organic impurities and establish a chromatographic profile. Finally, the absolute purity, structural identity, and elemental composition should be unequivocally confirmed using the orthogonal techniques of qNMR, HRMS, and Elemental Analysis. By layering the evidence from these distinct methods, researchers can ensure the material they produce is not only suitable for its intended application but also meets the highest standards of scientific rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. azom.com [azom.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 2-Aminopyridine-3,5-Dicarboxylic Acid Isomers
In the landscape of medicinal chemistry and materials science, the nuanced differences between molecular isomers can dictate the efficacy, stability, and function of a compound. Pyridine carboxylic acid isomers, for instance, are foundational scaffolds in the development of a plethora of drugs targeting a wide range of diseases, from tuberculosis to cancer.[1] The subtle shifts in substituent positions on the pyridine ring can dramatically alter a molecule's interaction with biological targets. This guide provides a comprehensive, in-depth computational protocol for the comparative analysis of 2-aminopyridine-3,5-dicarboxylic acid isomers, designed for researchers, scientists, and drug development professionals. Our focus is to equip you with a robust theoretical framework to dissect the structural and electronic properties of these isomers, thereby enabling a more rational approach to molecular design and development.
Introduction: The Significance of Isomeric Differentiation
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3] When functionalized with two carboxylic acid groups, as in this compound, the resulting molecule presents a rich tapestry of potential hydrogen bonding interactions and coordination sites, making it an attractive candidate for drug development and the construction of metal-organic frameworks (MOFs). However, the existence of multiple isomers, arising from tautomerism and conformational flexibility, complicates its study. A priori computational analysis provides a powerful lens through which we can predict the most stable isomeric forms and elucidate their distinct electronic and spectroscopic characteristics.
This guide will walk you through a systematic computational workflow to compare the isomers of this compound. We will leverage Density Functional Theory (DFT), a workhorse of modern computational chemistry, to provide reliable insights into the geometry, stability, and electronic properties of these molecules.[4][5]
Defining the Isomeric Landscape
Before embarking on a computational study, it is crucial to identify the relevant isomers. For this compound, isomerism can arise from:
-
Tautomerism: The 2-aminopyridine core can exist in two tautomeric forms: the amine form and the imine form.
-
Conformational Isomerism: The carboxylic acid groups can rotate around their single bonds, leading to different spatial arrangements.
For the purpose of this guide, we will focus on the two principal tautomers and the most stable conformers of each.
Caption: Isomeric landscape of this compound.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for the comparative analysis of this compound isomers. The choice of DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[6] The 6-311++G(d,p) basis set is a good choice for achieving reliable geometries and electronic properties.[5]
Caption: A systematic workflow for the computational comparison of isomers.
Experimental Protocols
Step 1: Generation of Initial 3D Structures
-
Software: Use a molecular builder such as Avogadro, ChemDraw, or GaussView.
-
Procedure:
-
Sketch the 2D structures of the amine and imine tautomers of this compound.
-
For each tautomer, generate several initial 3D conformations by rotating the carboxylic acid groups. Consider both syn and anti orientations of the hydroxyl proton relative to the carbonyl group.
-
Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain reasonable starting geometries.
-
Step 2: Geometry Optimization and Frequency Calculations
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.
-
Methodology:
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or DMSO.
-
Input: For each initial structure, perform a full geometry optimization.
-
Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Step 3: Calculation of Molecular Properties
-
Relative Energies: The electronic energies obtained from the frequency calculations (including zero-point vibrational energy corrections) can be used to determine the relative stabilities of the isomers.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[7]
-
-
Spectroscopic Properties:
-
Infrared (IR) Spectra: The calculated vibrational frequencies can be used to predict the IR spectrum. Key vibrational modes, such as the N-H, O-H, and C=O stretches, will differ between isomers and can be used for their experimental identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectra of the isomers, providing another avenue for experimental validation.
-
Data Presentation and Interpretation
For a clear and concise comparison, the calculated data should be summarized in a table.
| Property | Isomer 1 (Amine) | Isomer 2 (Imine) | Isomer 3 (Amine-Conformer 2) | Isomer 4 (Imine-Conformer 2) |
| Relative Energy (kcal/mol) | 0.00 | +X.XX | +Y.YY | +Z.ZZ |
| Dipole Moment (Debye) | D1 | D2 | D3 | D4 |
| HOMO Energy (eV) | H1 | H2 | H3 | H4 |
| LUMO Energy (eV) | L1 | L2 | L3 | L4 |
| HOMO-LUMO Gap (eV) | G1 | G2 | G3 | G4 |
| Key IR Frequencies (cm⁻¹) | ν(N-H), ν(C=O), ν(O-H) | ν(N=C), ν(C=O), ν(O-H) | ... | ... |
| Selected ¹H NMR Shifts (ppm) | δ(NH₂), δ(OH) | δ(NH), δ(OH) | ... | ... |
Discussion of Expected Results:
-
Stability: It is generally expected that the amine tautomer will be more stable than the imine tautomer due to the aromaticity of the pyridine ring. The relative energies will quantify this difference. Conformational differences in the carboxylic acid groups will likely lead to smaller energy variations.
-
Reactivity: The HOMO and LUMO energies will reveal the electron-donating and -accepting capabilities of each isomer. A smaller HOMO-LUMO gap suggests higher reactivity. The MEP maps will highlight the most likely sites for intermolecular interactions. For instance, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid groups are expected to be regions of negative potential, attractive to electrophiles and hydrogen bond donors.
-
Spectroscopic Signatures: The predicted IR and NMR spectra will provide unique fingerprints for each isomer. For example, the N-H stretching frequency in the IR spectrum of the amine tautomer will be absent in the imine tautomer, which will instead exhibit a C=N stretching vibration.
Conclusion
This guide provides a comprehensive framework for the computational comparison of this compound isomers. By following this protocol, researchers can gain valuable insights into the structural and electronic properties of these molecules, aiding in the rational design of new drugs and materials. The synergy between computational prediction and experimental validation is paramount, and the data generated from these calculations can guide synthetic efforts and spectroscopic characterization.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Aminopyridine-3,5-Dicarboxylic Acid
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We are dedicated to ensuring you can utilize our products with the utmost confidence and safety. This guide provides in-depth, field-proven safety protocols and logistical information for handling 2-aminopyridine-3,5-dicarboxylic acid, empowering your research while prioritizing your well-being.
Hazard Identification and Risk Assessment
This compound (CAS No: 89795-70-0) is a solid organic compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundation of safe laboratory practice. The primary risks associated with this compound are categorized as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause irritation to the respiratory system if inhaled as a dust.[1]
Understanding these hazards is critical. The pyridine functional group and its derivatives are known for their potential to be absorbed through the skin and can cause a range of health issues.[2][3] Therefore, preventing direct contact, ingestion, and inhalation is paramount.
The Hierarchy of Controls: A Systematic Approach to Safety
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This approach systematically minimizes risk by prioritizing more effective, collective measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood.[2][4] This captures dust and vapors at the source, preventing inhalation. Ensure eyewash stations and safety showers are readily accessible.[5]
-
Administrative Controls: These are your laboratory's established procedures. They include comprehensive training on this specific chemical, clear labeling of containers, and adherence to a Chemical Hygiene Plan.
Personal Protective Equipment (PPE): Your Final Line of Defense
When engineering and administrative controls are in place, the correct PPE provides essential protection. The selection of PPE must be based directly on the hazards of this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin irritation.[1] Nitrile and neoprene offer good resistance to pyridine-based compounds; latex is not suitable.[2][4] Always inspect gloves for tears or holes before use. |
| Eye & Face Protection | Chemical splash goggles | Protects against serious eye irritation from dust or splashes.[1] Safety glasses are insufficient. |
| Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood (e.g., weighing) to prevent respiratory tract irritation.[1] A full respiratory program must be in place, compliant with OSHA standards.[6] |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Closed-toe shoes and long pants | Standard laboratory practice to prevent skin exposure from spills. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.
Caption: A systematic workflow for handling this compound.
Emergency and Disposal Plans
Emergency Procedures:
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6]
-
Spills: For small spills, use an absorbent, non-combustible material like sand or vermiculite.[4] Scoop the material into a sealed container for proper disposal. Report all spills to your laboratory supervisor.
Disposal Plan:
All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible substances.[6]
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects both you and the integrity of your research.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
